Heterophyllin A
Description
Properties
Molecular Formula |
C37H57N7O8 |
|---|---|
Molecular Weight |
727.9 g/mol |
IUPAC Name |
(3S,6S,12S,15S,18S,21S)-12-benzyl-6,15-bis[(2S)-butan-2-yl]-3-[(1R)-1-hydroxyethyl]-18-propan-2-yl-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosane-2,5,8,11,14,17,20-heptone |
InChI |
InChI=1S/C37H57N7O8/c1-8-21(5)29-36(51)43-31(23(7)45)37(52)44-17-13-16-26(44)33(48)41-28(20(3)4)34(49)42-30(22(6)9-2)35(50)39-25(18-24-14-11-10-12-15-24)32(47)38-19-27(46)40-29/h10-12,14-15,20-23,25-26,28-31,45H,8-9,13,16-19H2,1-7H3,(H,38,47)(H,39,50)(H,40,46)(H,41,48)(H,42,49)(H,43,51)/t21-,22-,23+,25-,26-,28-,29-,30-,31-/m0/s1 |
InChI Key |
QGGGNYCMKLVXKB-SMEFXSQESA-N |
Origin of Product |
United States |
Foundational & Exploratory
What is the origin and discovery of Heterophyllin A lectin?
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
A novel toxic lectin, designated Heterophyllin, has been recently isolated and characterized from the caudex of Adenia heterophylla (Blume) Koord.[1][2][3]. This galactose-specific lectin is a type 2 ribosome-inactivating protein (RIP), exhibiting potent cytotoxic effects on human cancer cell lines through the induction of apoptosis and necroptosis, mediated by oxidative stress[1][3]. Its unique immunological properties and potent biological activity make it a molecule of significant interest for further investigation in cancer therapy and drug development[2][3]. This document provides a comprehensive overview of the origin, discovery, and biochemical properties of Heterophyllin, along with detailed experimental protocols for its isolation and characterization.
Origin and Discovery
Biochemical and Biophysical Properties
Heterophyllin is classified as a type 2 ribosome-inactivating protein[1][4]. These proteins are characterized by having two polypeptide chains: an A-chain with enzymatic activity and a B-chain with lectin properties that binds to cell surface carbohydrates[1].
Molecular Structure and Composition
SDS-PAGE analysis of the purified Heterophyllin revealed a single band of approximately 60 kDa under non-reducing conditions. Under reducing conditions, this single band resolves into two distinct bands corresponding to the A-chain and B-chain, with molecular weights of approximately 25 kDa and 33 kDa, respectively[4][5].
Lectin Activity and Specificity
Heterophyllin is a galactose-specific lectin[4]. This binding specificity is crucial for its mechanism of action, as the B-chain's binding to galactose-containing glycoconjugates on the cell surface facilitates the entry of the toxic A-chain into the cell. The lectin activity of Heterophyllin is demonstrated by its ability to agglutinate human erythrocytes[1].
Enzymatic Activity
The A-chain of Heterophyllin possesses rRNA N-glycosylase activity, which is characteristic of RIPs[1]. This enzymatic activity leads to the irreversible damage of ribosomes, causing an arrest of protein synthesis and ultimately leading to cell death[2][3].
Quantitative Data Summary
The following tables summarize the key quantitative data reported for Heterophyllin from Adenia heterophylla.
Table 1: Purification Summary of Adenia heterophylla Lectin [6]
| Purification Step | Protein (mg/mL) | Total Protein (mg) | Total Protein (%) |
| Crude Extract | 2.8 | 280 | 100 |
| Eluted Fraction | 0.15 | 15 | 5.36 |
Table 2: Biological Activity of Heterophyllin [1]
| Activity | Parameter | Value |
| Protein Synthesis Inhibition | IC50 (non-reduced) | 2.11 µg/mL |
| IC50 (reduced) | 0.142 µg/mL | |
| Hemagglutination Activity | Minimum Agglutinating Concentration | 43.25 µg/mL |
Table 3: Cytotoxicity of Heterophyllin (EC50 values) [6]
| Cell Line | EC50 (M) |
| NB100 (neuroblastoma) | 1.2 x 10⁻¹¹ |
| T24 (bladder carcinoma) | 9.5 x 10⁻¹² |
| MCF7 (breast carcinoma) | 1.5 x 10⁻¹¹ |
Experimental Protocols
Purification of Heterophyllin
This protocol describes the affinity chromatography method used for the isolation of Heterophyllin.
Workflow for Heterophyllin Purification
Caption: Purification workflow for Heterophyllin.
-
Preparation of Crude Extract: The caudex of A. heterophylla is homogenized in a suitable buffer (e.g., saline phosphate buffer). The homogenate is then centrifuged to remove insoluble material, and the resulting supernatant is collected as the crude extract[1].
-
Affinity Chromatography: The crude extract is applied to an acid-treated Sepharose CL-6B column. Unbound proteins are washed from the column with the starting buffer. Heterophyllin is then specifically eluted from the column using a solution of 0.5 M galactose in saline phosphate buffer[1].
-
Protein Quantification: The protein concentration in the crude extract and the purified fraction is determined using a standard method, such as the Bradford assay.
SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
-
Sample Preparation: Purified Heterophyllin samples are prepared for both non-reducing and reducing conditions. For reducing conditions, a reducing agent such as β-mercaptoethanol or dithiothreitol (B142953) is added to the sample loading buffer.
-
Electrophoresis: Samples are loaded onto a 4–15% gradient polyacrylamide gel. Electrophoresis is carried out at a constant voltage until the dye front reaches the bottom of the gel.
-
Staining: The gel is stained with a suitable protein stain, such as Coomassie Brilliant Blue, to visualize the protein bands.
-
Analysis: The molecular weight of the protein bands is estimated by comparison with standard molecular weight markers run on the same gel[1].
Hemagglutination Assay
-
Preparation of Erythrocytes: Human erythrocytes are washed multiple times with saline solution to remove plasma components. A 2% (v/v) suspension of erythrocytes is prepared.
-
Serial Dilution: The purified Heterophyllin is serially diluted in a V-bottom 96-well microtiter plate.
-
Incubation: An equal volume of the 2% erythrocyte suspension is added to each well. The plate is incubated at room temperature for 1-2 hours.
-
Observation: The wells are observed for the formation of a mat of agglutinated cells (positive result) or a button of sedimented cells (negative result). The minimum agglutinating concentration is the lowest concentration of lectin that causes visible agglutination[1].
Protein Synthesis Inhibition Assay
-
Assay System: A cell-free rabbit reticulocyte lysate system is used to measure protein synthesis.
-
Incubation: The lysate is incubated with a mixture of amino acids, including a radiolabeled amino acid (e.g., [³H]-leucine), and varying concentrations of Heterophyllin (under both reducing and non-reducing conditions).
-
Measurement of Protein Synthesis: The amount of newly synthesized protein is determined by measuring the incorporation of the radiolabeled amino acid into trichloroacetic acid (TCA)-precipitable material.
-
Calculation of IC50: The concentration of Heterophyllin that causes a 50% inhibition of protein synthesis (IC50) is calculated by linear regression analysis[1].
Cytotoxicity Assay
-
Cell Culture: Human-derived cell lines (e.g., NB100, T24, MCF7) are cultured in appropriate media in 96-well plates.
-
Treatment: Cells are treated with a range of concentrations of Heterophyllin for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTS reduction assay.
-
Calculation of EC50: The concentration of Heterophyllin that reduces cell viability by 50% (EC50) is calculated by linear regression analysis[6].
Mechanism of Action and Signaling Pathways
Heterophyllin exerts its cytotoxic effects by first binding to galactose-containing glycoproteins or glycolipids on the cell surface via its B-chain. This is followed by internalization of the toxin. Once inside the cell, the A-chain enzymatically inactivates ribosomes, leading to the cessation of protein synthesis and subsequent cell death.
The cell death induced by Heterophyllin has been shown to involve the activation of apoptosis and necroptosis pathways. Furthermore, the intoxication process is associated with the induction of oxidative stress[1][3].
Proposed Cytotoxic Mechanism of Heterophyllin
Caption: Heterophyllin's cytotoxic signaling pathway.
Conclusion and Future Directions
Heterophyllin is a newly discovered toxic lectin with potent ribosome-inactivating and cytotoxic properties. Its unique characteristics, including its origin, specific activity, and mechanism of action, distinguish it from other known RIPs. The detailed protocols provided in this guide will be valuable for researchers aiming to further investigate the biochemical and pharmacological properties of Heterophyllin. Future research should focus on elucidating the precise molecular targets and signaling pathways involved in Heterophyllin-induced cell death, as well as exploring its potential as a therapeutic agent in cancer treatment. The poor cross-reactivity with sera against other RIPs suggests it may have a distinct immunological profile, which warrants further investigation for the development of immunotoxins[1][2].
References
- 1. Heterophyllin: A New Adenia Toxic Lectin with Peculiar Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heterophyllin: A New Adenia Toxic Lectin with Peculiar Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heterophyllin: A New Adenia Toxic Lectin with Peculiar Biological Properties [cris.unibo.it]
- 4. Heterophyllin: A New Adenia Toxic Lectin with Peculiar Biological Properties | MDPI [mdpi.com]
- 5. Review of the ethnobotany, phytochemistry, pharmacology, and toxicity studies of the genus Adenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Heterophyllin A from Adenia heterophylla: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heterophyllin A, a novel toxic lectin isolated from the caudex of Adenia heterophylla, is a type 2 ribosome-inactivating protein (RIP). This document provides a comprehensive overview of its fundamental properties, including its biochemical characteristics, enzymatic activity, and cytotoxic effects on human cell lines. Detailed experimental protocols for its purification and the assessment of its biological activities are provided, alongside visual representations of the key signaling pathways it is proposed to modulate. This guide is intended to serve as a technical resource for researchers and professionals in the fields of toxicology, oncology, and drug development who are interested in the potential pharmacological applications of this potent plant-derived toxin.
Core Properties of this compound
This compound is a heterodimeric glycoprotein (B1211001) with a molecular weight of approximately 60 kDa under non-reducing conditions. Upon reduction, it dissociates into two distinct subunits: an A-chain with a molecular weight of about 25 kDa and a B-chain of approximately 33 kDa.[1] The A-chain possesses the enzymatic rRNA N-glycosylase activity characteristic of RIPs, while the B-chain is a lectin that binds to galactose-containing glycoconjugates on the cell surface, facilitating the toxin's entry into the cell.
Physicochemical and Biochemical Properties
| Property | Value | Reference |
| Source | Caudex of Adenia heterophylla (Blume) Koord | [2][3][4][5] |
| Classification | Type 2 Ribosome-Inactivating Protein (RIP) | [2][3][4][5] |
| Molecular Weight (Non-reducing) | ~60 kDa | [1] |
| Subunit A Molecular Weight | ~25 kDa | [1] |
| Subunit B Molecular Weight | ~33 kDa | [1] |
Biological Activity
This compound exhibits potent biological activities, primarily stemming from its ability to inhibit protein synthesis, which leads to cell death.
The A-chain of this compound is a highly efficient enzyme that cleaves a specific adenine (B156593) residue from the sarcin-ricin loop of the large ribosomal RNA, leading to an irreversible arrest of protein synthesis.[2][3][4] This activity is significantly enhanced when the A-chain is dissociated from the B-chain under reducing conditions.
| Assay | Condition | IC₅₀ | Reference |
| Protein Synthesis Inhibition (Cell-free) | Non-reducing | 2.11 µg/mL | [4] |
| Protein Synthesis Inhibition (Cell-free) | Reducing | 0.142 µg/mL | [4] |
This compound demonstrates potent cytotoxic effects against various human cancer cell lines, inducing cell death at nanomolar concentrations.[2][3][4] Its cytotoxicity is comparable to that of ricin, a well-characterized type 2 RIP.
| Cell Line | EC₅₀ (nM) | Reference |
| NB100 (Neuroblastoma) | 0.04 | [3] |
| T24 (Bladder Carcinoma) | 0.28 | [3] |
| MCF7 (Breast Adenocarcinoma) | 0.35 | [3] |
Studies have shown that this compound induces cell death through the activation of apoptosis and necroptosis, coupled with the induction of oxidative stress.[2][3][4]
Experimental Protocols
This section provides detailed methodologies for the purification and characterization of this compound and the assessment of its biological activities.
Purification of this compound from Adenia heterophylla
This protocol is based on the affinity chromatography method used for the purification of lectins from Adenia species.
Objective: To purify this compound from the caudex of Adenia heterophylla.
Materials:
-
Fresh caudex of Adenia heterophylla
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acid-treated Sepharose CL-6B
-
0.5 M Galactose in PBS (Elution buffer)
-
Chromatography column
-
Spectrophotometer
-
Dialysis tubing
-
Lyophilizer
Procedure:
-
Preparation of Crude Extract: Homogenize fresh caudex tissue of Adenia heterophylla in cold PBS. Centrifuge the homogenate at 10,000 x g for 30 minutes at 4°C to remove cellular debris. Collect the supernatant, which contains the crude protein extract.
-
Affinity Chromatography: a. Pack a chromatography column with acid-treated Sepharose CL-6B and equilibrate it with PBS. b. Load the crude protein extract onto the column. c. Wash the column extensively with PBS to remove unbound proteins. Monitor the absorbance of the eluate at 280 nm until it returns to baseline. d. Elute the bound lectins, including this compound, with 0.5 M galactose in PBS. e. Collect the eluted fractions and monitor the protein content by measuring the absorbance at 280 nm.
-
Dialysis and Lyophilization: a. Pool the protein-containing fractions from the elution step. b. Dialyze the pooled fractions extensively against distilled water at 4°C to remove galactose and buffer salts. c. Lyophilize the dialyzed protein solution to obtain purified this compound as a powder.
SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
Objective: To determine the molecular weight and purity of this compound.
Materials:
-
Purified this compound
-
Laemmli sample buffer (with and without β-mercaptoethanol)
-
Polyacrylamide gels (e.g., 4-15% gradient)
-
SDS-PAGE running buffer
-
Molecular weight standards
-
Coomassie Brilliant Blue or silver staining reagents
-
Electrophoresis apparatus
Procedure:
-
Sample Preparation: a. For non-reducing conditions, mix purified this compound with Laemmli sample buffer without β-mercaptoethanol. b. For reducing conditions, mix purified this compound with Laemmli sample buffer containing β-mercaptoethanol. c. Heat all samples at 95-100°C for 5 minutes.
-
Gel Electrophoresis: a. Assemble the electrophoresis apparatus with the polyacrylamide gel. b. Fill the inner and outer chambers with SDS-PAGE running buffer. c. Load the prepared samples and molecular weight standards into the wells of the gel. d. Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
Staining: a. After electrophoresis, carefully remove the gel from the cassette. b. Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands. c. Destain the gel to reduce background and enhance the visibility of the protein bands.
-
Analysis: a. Determine the molecular weight of the protein bands by comparing their migration to that of the molecular weight standards.
rRNA N-glycosylase Activity Assay
Objective: To measure the enzymatic activity of this compound in inhibiting protein synthesis.
Materials:
-
Purified this compound
-
Rabbit reticulocyte lysate cell-free translation system
-
Amino acid mixture containing [³H]-leucine
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the rabbit reticulocyte lysate, the amino acid mixture containing [³H]-leucine, and varying concentrations of purified this compound (under both reducing and non-reducing conditions).
-
Incubation: Incubate the reaction mixtures at 30°C for a specified time (e.g., 60 minutes) to allow for protein synthesis.
-
Precipitation: Stop the reaction by adding cold TCA to precipitate the newly synthesized proteins.
-
Measurement: a. Collect the protein precipitates on a filter paper. b. Wash the filters to remove unincorporated [³H]-leucine. c. Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: a. Calculate the percentage of protein synthesis inhibition for each concentration of this compound compared to a control without the toxin. b. Determine the IC₅₀ value, the concentration of this compound that causes 50% inhibition of protein synthesis, by linear regression analysis.
Cytotoxicity Assay (MTS Assay)
Objective: To determine the cytotoxic effect of this compound on cultured cells.
Materials:
-
Human-derived cell lines (e.g., NB100, T24, MCF7)
-
Complete cell culture medium
-
96-well microtiter plates
-
Purified this compound
-
MTS reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 3 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for 72 hours. Include untreated cells as a control.
-
MTS Addition: After the incubation period, add MTS reagent to each well.
-
Incubation: Incubate the plate at 37°C for 1-4 hours, allowing viable cells to convert the MTS reagent into a colored formazan (B1609692) product.
-
Absorbance Measurement: Measure the absorbance of each well at 490 nm using a plate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each treatment group relative to the untreated control. b. Determine the EC₅₀ value, the concentration of this compound that reduces cell viability by 50%, by linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To detect and quantify apoptosis induced by this compound.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells from the culture plates after treatment with this compound.
-
Washing: Wash the cells with cold PBS.
-
Staining: a. Resuspend the cells in binding buffer. b. Add Annexin V-FITC and PI to the cell suspension. c. Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Signaling Pathways and Mechanisms of Action
This compound, as a type 2 RIP, initiates its toxic effects by binding to cell surface receptors, followed by internalization and intracellular trafficking. Once in the cytosol, its A-chain inhibits protein synthesis, triggering a cascade of events leading to cell death.
General Mechanism of Action of Type 2 RIPs
Caption: General mechanism of action of this compound as a type 2 RIP.
Apoptosis Signaling Pathway
The inhibition of protein synthesis by this compound can trigger the intrinsic pathway of apoptosis, characterized by mitochondrial dysfunction and caspase activation.
Caption: Intrinsic apoptosis pathway induced by this compound.
Necroptosis Signaling Pathway
This compound has also been observed to induce necroptosis, a form of programmed necrosis that is dependent on RIP kinases.
Caption: Necroptosis signaling pathway potentially activated by this compound.
Experimental Workflow Overview
References
- 1. Protein analysis SDS PAGE [qiagen.com]
- 2. Protocol for Lectin Affinity Chromatography - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. SDS-PAGE Protocol | Rockland [rockland.com]
- 5. Anti-tumor activities and apoptotic mechanism of ribosome-inactivating proteins - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Cytotoxic Potential of Heterophyllin A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the preliminary research on the cytotoxic properties of Heterophyllin A, a novel toxic lectin isolated from Adenia heterophylla. The information presented herein is curated from peer-reviewed scientific literature to support further investigation and potential therapeutic applications in oncology.
Introduction to this compound
This compound is a Type 2 Ribosome-Inactivating Protein (RIP), a class of plant toxins known for their ability to inhibit protein synthesis by enzymatically damaging ribosomes, ultimately leading to cell death.[1][2] Beloning to the highly potent RIPs purified from Adenia plants, this compound has demonstrated significant cytotoxic effects against various human cancer cell lines.[1][2][3] This document synthesizes the current understanding of its cytotoxic mechanism, efficacy, and the experimental methodologies used in its preliminary evaluation.
Cytotoxicity Data
The cytotoxic activity of this compound has been evaluated against several human cancer cell lines. The following tables summarize the quantitative data obtained from these studies, primarily focusing on the half-maximal effective concentration (EC50) required to reduce cell viability by 50%. For comparative purposes, data for ricin, a well-characterized Type 2 RIP, is also included.[1]
Table 1: EC50 Values of this compound and Ricin after 72h Incubation [1]
| Cell Line | Cell Type | This compound EC50 (M) | Ricin EC50 (M) |
| NB100 | Neuroblastoma | ~10⁻¹¹ | ~10⁻¹³ |
| T24 | Bladder Carcinoma | ~10⁻¹¹ | ~10⁻¹³ |
| MCF7 | Breast Carcinoma | ~10⁻¹¹ | ~10⁻¹³ |
Table 2: Onset of Significant Cytotoxicity of this compound and Ricin [1]
| Cell Line | This compound Concentration (M) | Ricin Concentration (M) |
| NB100 | 10⁻¹¹ | 10⁻¹³ |
| T24 | 10⁻¹² | 10⁻¹³ |
| MCF7 | 10⁻¹² | 10⁻¹³ |
Table 3: Concentrations for Complete Cell Killing [1]
| Cell Line | This compound Concentration (M) | Ricin Concentration (M) |
| NB100 | 10⁻⁹ | 10⁻¹¹ |
| T24 | 10⁻⁹ | 10⁻¹¹ |
| MCF7 | 10⁻¹⁰ | 10⁻¹¹ |
Mechanism of Action: Induction of Apoptosis
Preliminary studies indicate that this compound primarily induces cell death through apoptosis, with negligible induction of necrosis.[1][3] This is a significant finding, as apoptosis is a programmed and non-inflammatory form of cell death, which is advantageous in a therapeutic context to avoid side effects associated with inflammation.[1] Further investigations have also pointed to the involvement of oxidative stress and necroptosis in the cytotoxic mechanism of this compound.[1][3]
Experimental Protocols
The following sections detail the methodologies employed in the preliminary cytotoxic evaluation of this compound.
Cell Culture
-
Cell Lines:
-
Human neuroblastoma-derived NB100
-
Human breast carcinoma-derived MCF7
-
Human bladder carcinoma-derived T24[1]
-
-
Culture Medium: RPMI-1640 supplemented with 10% (v/v) heat-inactivated fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin G, and 100 µg/mL streptomycin.[1]
-
Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere with 5% CO₂.[1]
Cytotoxicity Assay (Cell Viability)
A colorimetric assay using MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reduction was employed to assess cell viability.[3]
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 3 x 10⁴ cells per well.[3]
-
Treatment: Cells were treated with scalar concentrations of this compound or ricin for 72 hours.[3]
-
MTS Assay: Following incubation, cell viability was determined using an MTS-based colorimetric assay, which measures the metabolic activity of viable cells.[3]
-
Data Analysis: The concentration of the toxin that reduces cell viability by 50% (EC50) was calculated by linear regression analysis.[3]
Apoptosis and Necrosis Assay
Flow cytometry with Annexin V-EGFP and Propidium Iodide (PI) staining was used to differentiate between apoptotic and necrotic cells.[3]
-
Treatment: NB100, T24, and MCF7 cells were treated with 10⁻⁹ M this compound for 24 hours.[3]
-
Staining: Cells were stained with Annexin V-EGFP (to detect early apoptotic cells) and PI (to detect late apoptotic and necrotic cells).[3]
-
Flow Cytometry Analysis: The stained cells were analyzed by flow cytometry to quantify the percentages of viable, early apoptotic, late apoptotic, and necrotic cells.[3]
Future Directions and Conclusion
The preliminary research on this compound reveals it to be a potent cytotoxic agent against several human cancer cell lines, with an efficacy in the nanomolar range.[1][3] Its primary mechanism of inducing apoptosis makes it a promising candidate for further investigation as an anti-cancer therapeutic.[1]
Future research should focus on:
-
Elucidating the detailed molecular signaling pathways involved in this compound-induced apoptosis, oxidative stress, and necroptosis.
-
Investigating the potential role of autophagy and endoplasmic reticulum stress in its mechanism of action.[1]
-
Evaluating its in vivo efficacy and safety in preclinical animal models.
-
Exploring its potential for targeted drug delivery to enhance tumor specificity and minimize systemic toxicity.
References
Introduction to Heterophyllin B cyclic peptide from Pseudostellaria
An In-depth Technical Guide to Heterophyllin B: A Cyclic Peptide from Pseudostellaria heterophylla
Introduction
Heterophyllin B (HB) is a naturally occurring cyclic octapeptide isolated from the tuberous roots of Pseudostellaria heterophylla (Miq.) Pax, a plant widely used in traditional Chinese medicine.[1][2][3] As one of the characteristic chemical components of the plant, Heterophyllin B is utilized as a quality control index for Pseudostellariae Radix in the Chinese Pharmacopoeia.[1][4][5] Structurally, it is composed of eight L-amino acids forming a single ring through peptide bonds.[1] The core peptide sequence has been identified as Isoleucine-Phenylalanine-Glycine-Glycine-Leucine-Proline-Proline-Proline (IFGGLPPP).[1][6][7]
Emerging research has highlighted the diverse and potent biological activities of Heterophyllin B, positioning it as a promising candidate for therapeutic development. Its attributed bioactivities include anti-inflammatory, anticancer, immunomodulatory, antioxidant, and neuroprotective effects.[8][9][10][11] This guide provides a comprehensive overview of Heterophyllin B, focusing on its physicochemical properties, biosynthesis, mechanisms of action, and the experimental protocols used for its characterization.
Physicochemical Properties
Heterophyllin B's cyclic structure contributes to its high stability and bioactivity compared to linear peptides.[3][12][13] Key chemical and physical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C40H58N8O8 | [14] |
| Molecular Weight | 778.9 g/mol | [14] |
| Monoisotopic Mass | 778.43776084 Da | [14] |
| CAS Number | 145459-19-4 | [14] |
| IUPAC Name | cyclo[glycyl-glycyl-L-leucyl-L-prolyl-L-prolyl-L-prolyl-L-isoleucyl-L-phenylalanyl] | [14] |
| Source | Pseudostellaria heterophylla | [1][14] |
| Peptide Type | Cyclic Octapeptide (Caryophyllaceae-like) | [1] |
Biosynthesis
Heterophyllin B is not synthesized by non-ribosomal peptide synthetases (NRPSs). Instead, it is a Ribosomally synthesized and Post-translationally Modified Peptide (RiPP).[1][6][7] Its biosynthesis originates from a precursor gene, prePhHB, which encodes a linear precursor peptide.[1][6][7][15] This precursor undergoes enzymatic processing and cyclization to form the mature Heterophyllin B. The expression of the prePhHB gene has been shown to be positively correlated with the accumulation of Heterophyllin B in P. heterophylla.[1][7]
References
- 1. Frontiers | The Biosynthesis of Heterophyllin B in Pseudostellaria heterophylla From prePhHB-Encoded Precursor [frontiersin.org]
- 2. Heterophyllin B: Combining Isotropic and Anisotropic NMR for the Conformational Analysis of a Natural Occurring Cyclic Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. LC-ESI-MS/MS analysis and pharmacokinetics of heterophyllin B, a cyclic octapeptide from Pseudostellaria heterophylla in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Heterophyllin B | CAS:145459-19-4 | Manufacturer ChemFaces [chemfaces.com]
- 6. The Biosynthesis of Heterophyllin B in Pseudostellaria heterophylla From prePhHB-Encoded Precursor [agris.fao.org]
- 7. researchgate.net [researchgate.net]
- 8. Heterophyllin B Ameliorates Lipopolysaccharide-Induced Inflammation and Oxidative Stress in RAW 264.7 Macrophages by Suppressing the PI3K/Akt Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Heterophyllin B, a cyclopeptide from Pseudostellaria heterophylla, improves memory via immunomodulation and neurite regeneration in i.c.v.Aβ-induced mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Plant-derived Cyclic Peptides - Creative Peptides [creative-peptides.com]
- 13. clariant.com [clariant.com]
- 14. Heterophyllin B | C40H58N8O8 | CID 102022989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. The Biosynthesis of Heterophyllin B in Pseudostellaria heterophylla From prePhHB-Encoded Precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Isolation of Prenylated Flavonoids from Artocarpus integer
A Note on "Heterophyllin": Initial research indicates a potential misattribution of the compound "Heterophyllin" to the plant species Artocarpus integer. Scientific literature predominantly identifies "Heterophyllin" as a toxic lectin isolated from Adenia heterophylla or as a cyclopeptide, "Heterophyllin B," from Pseudostellaria heterophylla. This guide, therefore, focuses on the discovery and isolation of prenylated flavonoids, a significant class of bioactive compounds well-documented in Artocarpus integer and its congeners. We will use Artocarpin (B207796) , a representative prenylated flavonoid, as the primary subject of this technical guide.
Introduction to Prenylated Flavonoids in Artocarpus integer
Artocarpus integer, commonly known as cempedak, is a fruit-bearing tree in the Moraceae family, native to Southeast Asia. The genus Artocarpus is a rich source of phenolic compounds, particularly prenylated flavonoids, which are characterized by the presence of one or more isoprenoid side-chains. These compounds, including artocarpin, cudraflavone C, and artocarpanone, have garnered significant interest from researchers due to their diverse and potent biological activities.[1][2][3] These activities include antioxidant, anti-inflammatory, antimicrobial, and cytotoxic effects.[4][5][6] This guide provides a comprehensive overview of the methodologies for the discovery and isolation of these valuable compounds, with a focus on artocarpin.
Experimental Protocols: Isolation of Artocarpin and Related Flavonoids
The isolation of artocarpin from Artocarpus integer or closely related species like Artocarpus heterophyllus typically involves a multi-step process of extraction and chromatography. The following protocols are synthesized from established methodologies in the field.[7][8][9]
2.1. Plant Material Preparation and Extraction
-
Collection and Drying: The heartwood, roots, or bark of Artocarpus integer are collected.[7][10] The plant material is then chopped into small pieces and air-dried or dried in an oven at a controlled temperature (e.g., 45°C) to remove moisture.[8]
-
Grinding: The dried plant material is ground into a coarse powder to increase the surface area for efficient extraction.
-
Extraction (Maceration):
-
The powdered plant material (e.g., 4.8 kg of heartwood powder) is submerged in a suitable solvent, such as methanol (B129727), acetone, or ethyl acetate (B1210297), in a large container.[7][9]
-
The mixture is left to stand at room temperature for an extended period, typically 3-7 days, with occasional agitation.[7] This process is often repeated three times to maximize the yield of the crude extract.
-
The solvent from the combined extracts is then removed under reduced pressure using a rotary evaporator to yield a viscous crude extract.
-
2.2. Fractionation and Purification
The crude extract is a complex mixture of compounds and requires further separation.
-
Solvent-Solvent Partitioning:
-
The crude methanol extract can be partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate, to yield fractions with varying compositions.[9]
-
-
Column Chromatography:
-
Silica (B1680970) Gel Column Chromatography: The most active fraction (often the ethyl acetate or chloroform fraction) is subjected to column chromatography over silica gel.[8] The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate or acetone.[7][8] Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Sephadex LH-20 Column Chromatography: Fractions containing flavonoid-like compounds can be further purified using a Sephadex LH-20 column, eluting with a solvent system like methanol-chloroform, to separate compounds based on their molecular size.[11]
-
-
Final Purification:
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the isolation of artocarpin.
Caption: General workflow for the isolation of Artocarpin.
Quantitative Data Summary
The following tables summarize key quantitative data related to the isolation and activity of flavonoids from Artocarpus species.
Table 1: Yields and Physical Properties of Isolated Flavonoids
| Compound | Plant Source | Part Used | Yield | Melting Point (°C) | Reference |
| Artocarpin | Artocarpus kemando | Root Wood | 35.2 mg (from unspecified amount) | 185-187 | [12] |
| Cudraflavone C | Artocarpus integer | Heartwood | 19.6 mg (from 4.8 kg) | - | [9] |
| Artocarpin | Artocarpus integer | Heartwood | 67.4 mg (from 4.8 kg) | - | [9] |
| Artocarpanone | Artocarpus integer | Heartwood | - | 208-210 | [9] |
| Methoxycyclocommunol | A. integer var. silvestris | Bark | 5.8 mg (0.006%) | Yellow semi-solid | [10] |
| Artonin F | A. integer var. silvestris | Bark | 14.7 mg (0.06%) | - | [10] |
| Cudraflavone C | A. integer var. silvestris | Bark | 9.8 mg (0.02%) | Yellow solid | [10] |
Table 2: Biological Activity (IC₅₀ Values) of Artocarpus Flavonoids
| Compound | Biological Activity | Assay | IC₅₀ Value | Reference |
| Artocarpin | Antioxidant | DPPH Scavenging | 4.70 µg/mL | [1] |
| Cudraflavone C | Antioxidant | DPPH Scavenging | 3.35 µg/mL | [1] |
| Norartocarpetin | Antioxidant | DPPH Scavenging | 2.83 µg/mL | [1] |
| Artocarpanone | Antioxidant | DPPH Scavenging | 29.88 µg/mL | [1] |
| Cudraflavone C | Anti-inflammatory | COX-2 Inhibition (PGE₂ production) | 0.07 µM | [10] |
| Heteroflavanone A | Anti-inflammatory | COX-2 Inhibition (PGE₂ production) | 0.8 µM | [10] |
| Artocarpin | Anti-inflammatory | Chemotaxis Inhibition | 6.10 µM | [6] |
| Artocarpin | Anti-inflammatory | Myeloperoxidase (MPO) Inhibition | 23.3 µM | [6] |
| Artocarpin | Cytotoxic | MCF-7 (Breast Cancer) | - | [13] |
| Artocarpin | Cytotoxic | H460 (Lung Cancer) | - | [13] |
Table 3: Spectroscopic Data for Artocarpin Characterization
| Spectroscopic Technique | Key Data Points | Reference |
| ¹H-NMR (CDCl₃, 500 MHz) | Signals corresponding to aromatic protons, hydroxyl groups, methoxy (B1213986) group, and isoprenyl side chains. | [12][14] |
| ¹³C-NMR (CDCl₃, 125 MHz) | Resonances for carbonyl carbon, aromatic carbons, and carbons of the isoprenyl groups. | [12] |
| Mass Spectrometry (MS) | Molecular ion peak consistent with the molecular formula of Artocarpin (C₂₆H₂₈O₆). | [15] |
| Infrared (IR) (KBr) | Absorption bands for hydroxyl groups (~3425 cm⁻¹), carbonyl group (~1637 cm⁻¹), and aromatic C=C bonds (~1517 cm⁻¹). | [9] |
| Ultraviolet (UV) (MeOH) | Absorption maxima characteristic of the flavone (B191248) structure (e.g., ~287 nm and ~335 nm). | [9] |
Biological Activity and Signaling Pathways
Flavonoids isolated from Artocarpus species, including artocarpin, have been shown to exert their biological effects through the modulation of various cellular signaling pathways. A key mechanism for their anti-inflammatory action is the inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is a critical player in the inflammatory cascade.[10]
5.1. Anti-inflammatory Signaling Pathway
The diagram below illustrates the inhibition of the COX-2 pathway by Artocarpus flavonoids.
Caption: Inhibition of the COX-2 pathway by Artocarpus flavonoids.
Conclusion
While the compound "Heterophyllin" is not found in Artocarpus integer, this plant remains a valuable source of other potent bioactive molecules, most notably prenylated flavonoids like artocarpin. The isolation procedures, though requiring multiple chromatographic steps, are well-established and yield compounds with significant therapeutic potential. The data presented in this guide, from extraction yields to biological activity and spectroscopic characterization, provide a solid foundation for researchers and drug development professionals interested in exploring the rich phytochemistry of the Artocarpus genus. Further investigation into the specific mechanisms of action and signaling pathways affected by these compounds will continue to uncover their potential applications in medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. rjptonline.org [rjptonline.org]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Antibacterial assay-guided isolation of active compounds from Artocarpus heterophyllus heartwoods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flavonoids of Artocarpus heterophyllus Lam. heartwood inhibit the innate immune responses of human phagocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Prevention by the Natural Artocarpin of Morphological and Biochemical Alterations on UVB-Induced HaCaT Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rjpbcs.com [rjpbcs.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. repository.lppm.unila.ac.id [repository.lppm.unila.ac.id]
- 13. researchgate.net [researchgate.net]
- 14. Comprehensive Bioactive Compound Profiling of Artocarpus heterophyllus Leaves: LC-MS/MS Analysis, Antioxidant Potential, and Molecular Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sysrevpharm.org [sysrevpharm.org]
Heterophyllin A: A Technical Whitepaper on a Novel Type 2 Ribosome-Inactivating Protein
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heterophyllin A, a novel toxic lectin isolated from Adenia heterophylla, represents a significant addition to the family of type 2 ribosome-inactivating proteins (RIPs).[1][2][3] Like other members of this class, it is a heterodimeric protein composed of an enzymatic A-chain with N-glycosidase activity and a lectin B-chain responsible for cell binding.[1] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, cytotoxicity, and the signaling pathways it triggers. The document includes a compilation of quantitative data, detailed experimental protocols for its study, and visual diagrams of its molecular interactions and induced cellular responses, intended to serve as a valuable resource for researchers in oncology, toxicology, and drug development.
Introduction to this compound and Type 2 RIPs
Ribosome-inactivating proteins (RIPs) are a class of toxins found in various plants and bacteria that inhibit protein synthesis by enzymatically damaging ribosomal RNA.[1][4] They are broadly categorized into two main types:
-
Type 1 RIPs: Consist of a single polypeptide chain with enzymatic activity.
-
Type 2 RIPs: Are heterodimeric proteins composed of an enzymatically active A-chain linked by a disulfide bond to a B-chain with lectin properties.[4] This B-chain binds to specific carbohydrate moieties (often galactose residues) on the cell surface, facilitating the toxin's entry into the cell.[4]
This compound, purified from the caudex of Adenia heterophylla, has been identified as a type 2 RIP.[1][3] Structurally, it is a ~60 kDa protein that can be separated under reducing conditions into a ~25 kDa A-chain and a ~33 kDa B-chain.[1] Its potent cytotoxicity and unique immunological profile make it a subject of interest for potential therapeutic applications, particularly in oncology.[1]
Mechanism of Action
The cytotoxic effect of this compound follows the canonical pathway of type 2 RIPs, which can be summarized in the following steps:
-
Cell Surface Binding: The lectin B-chain of this compound binds to galactose-containing glycoproteins and glycolipids on the target cell's surface.
-
Internalization: The toxin is internalized into the cell via endocytosis.
-
Intracellular Trafficking: The endocytosed vesicle traffics through the endosomal pathway. A portion of the toxin is transported in a retrograde fashion from the Golgi apparatus to the endoplasmic reticulum (ER).
-
Reductive Separation: Within the ER, the disulfide bond linking the A and B chains is cleaved by cellular enzymes such as protein disulfide isomerase (PDI).
-
Translocation to Cytosol: The liberated A-chain is then translocated from the ER into the cytosol.
-
Ribosome Inactivation: In the cytosol, the A-chain exerts its N-glycosidase activity on the 28S rRNA of the large (60S) ribosomal subunit. It specifically cleaves the N-glycosidic bond of a single adenine (B156593) residue (A4324 in rat 28S rRNA) within a highly conserved sequence known as the sarcin-ricin loop (SRL).[4]
-
Inhibition of Protein Synthesis: The depurination of the SRL prevents the binding of elongation factors to the ribosome, thereby irreversibly halting protein synthesis and leading to cell death.[5][6]
Quantitative Data
The biological activity of this compound has been quantified through various in vitro assays. The following tables summarize the key findings, comparing its potency with other well-known type 2 RIPs where data is available.
Table 1: Inhibition of Protein Synthesis in a Cell-Free System
This assay measures the concentration of the toxin required to inhibit protein synthesis by 50% (IC50) in a rabbit reticulocyte lysate system. The increased potency under reducing conditions is due to the separation of the active A-chain from the B-chain.
| Toxin | Condition | IC50 (µg/mL) | IC50 (nM) | Reference |
| This compound | Non-reduced | 2.11 | ~35.2 | [1] |
| This compound | Reduced | 0.142 | ~2.4 | [1] |
| Ricin | - | - | ~0.00067 - 0.008 | [7] |
| Abrin | - | - | ~0.00067 - 0.008 | [7] |
| Cinnamomin | Reduced (A-chain) | - | 1.0 | [8] |
| Cinnamomin | Intact | - | 9.7 | [8] |
Note: IC50 values for Ricin and Abrin are presented in pM in the source and have been converted to nM for comparison. The molecular weight of this compound is assumed to be ~60 kDa for nM conversion.
Table 2: Cytotoxicity (EC50) Against Human Cancer Cell Lines
The half-maximal effective concentration (EC50) represents the concentration of the toxin that reduces cell viability by 50% after a 72-hour incubation period, as measured by an MTS assay.
| Toxin | Cell Line | Cell Type | EC50 (M) | Reference |
| This compound | NB100 | Neuroblastoma | ~1 x 10⁻¹¹ | [1] |
| This compound | T24 | Bladder Carcinoma | ~1 x 10⁻¹¹ | [1] |
| This compound | MCF7 | Breast Carcinoma | ~1 x 10⁻¹¹ | [1] |
| Ricin | NB100 | Neuroblastoma | ~1 x 10⁻¹³ | [1] |
| Ricin | T24 | Bladder Carcinoma | ~1 x 10⁻¹³ | [1] |
| Ricin | MCF7 | Breast Carcinoma | ~1 x 10⁻¹³ | [1] |
| Abrin-a | HeLa | Cervical Cancer | ~2.2 x 10⁻¹² (0.14 ng/mL) | [9][10] |
| Ricin | HeLa | Cervical Cancer | ~1.8 x 10⁻¹¹ (1.18 ng/mL) | [9][10] |
Note: EC50 values for Abrin and Ricin on HeLa cells were converted from ng/mL assuming molecular weights of ~63 kDa and ~65 kDa, respectively.
Induced Signaling Pathways
This compound is known to induce multiple cell death pathways, including apoptosis, necroptosis, and processes involving oxidative stress.[1] While specific studies on the molecular mediators for this compound are pending, the pathways can be inferred from studies on other type 2 RIPs like ricin.
Apoptosis Induction
This compound is a potent inducer of apoptosis.[1] This programmed cell death is typically mediated by a cascade of cysteine proteases called caspases. The process is generally initiated by cellular stress (intrinsic pathway) or by external death receptor signaling (extrinsic pathway). For type 2 RIPs, the ribotoxic stress caused by ribosome inactivation is a major trigger.
Necroptosis and Oxidative Stress
In addition to apoptosis, this compound triggers necroptosis, a programmed form of necrosis, and induces oxidative stress.[1] Necroptosis is a caspase-independent cell death pathway mediated by Receptor-Interacting Protein Kinases (RIPK1 and RIPK3) and Mixed Lineage Kinase Domain-Like protein (MLKL). Oxidative stress results from an imbalance of reactive oxygen species (ROS) and the cell's ability to detoxify them. These pathways are often interconnected.
Experimental Protocols
This section provides detailed methodologies for the key experiments used in the characterization of this compound.
Purification of this compound by Affinity Chromatography
This protocol is based on the method described for this compound, which utilizes its lectin property for purification.[3]
Principle: this compound's B-chain binds specifically to galactose. An affinity chromatography column is prepared with a galactose-containing ligand (e.g., acid-treated Sepharose CL-6B) to capture the lectin from a crude plant extract. After washing away unbound proteins, the purified lectin is eluted using a high concentration of free galactose.
Materials:
-
Adenia heterophylla caudex
-
Extraction Buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
Acid-treated Sepharose CL-6B (or other galactose-linked resin)
-
Chromatography column
-
Washing Buffer (PBS)
-
Elution Buffer (0.5 M Galactose in PBS)
-
Protein concentration assay kit (e.g., Bradford or BCA)
-
SDS-PAGE reagents
Procedure:
-
Crude Extract Preparation:
-
Homogenize the plant material in ice-cold Extraction Buffer.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 30 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant, which is the crude protein extract.
-
-
Column Preparation:
-
Pack the chromatography column with the Acid-treated Sepharose CL-6B resin.
-
Equilibrate the column by washing with 5-10 column volumes of Washing Buffer.
-
-
Sample Loading:
-
Apply the crude extract to the equilibrated column at a slow flow rate to allow for binding.
-
-
Washing:
-
Wash the column with 10-15 column volumes of Washing Buffer to remove all unbound proteins. Monitor the absorbance of the flow-through at 280 nm until it returns to baseline.
-
-
Elution:
-
Apply the Elution Buffer to the column to competitively release this compound from the resin.
-
Collect fractions and monitor the protein elution at 280 nm.
-
-
Analysis and Dialysis:
-
Pool the protein-containing fractions.
-
Dialyze the pooled fractions extensively against PBS to remove the galactose.
-
Determine the protein concentration.
-
Verify purity and molecular weight by running samples on SDS-PAGE under both non-reducing and reducing conditions.
-
Cell-Free Protein Synthesis Inhibition Assay
Principle: This assay quantifies the N-glycosidase activity of the RIP by measuring its ability to inhibit translation in a cell-free system, typically a rabbit reticulocyte lysate. The system contains all the necessary components for protein synthesis (ribosomes, tRNAs, amino acids, etc.) and a reporter mRNA (e.g., luciferase). The activity of the newly synthesized reporter protein is measured, and a decrease in its activity corresponds to ribosome inactivation by the toxin.
Materials:
-
Rabbit Reticulocyte Lysate Kit (commercially available)
-
Reporter mRNA (e.g., Luciferase mRNA)
-
Amino acid mixture (containing a radiolabeled amino acid like ³⁵S-methionine, or for non-radioactive assays, a complete mixture)
-
Purified this compound
-
Reducing agent (e.g., Dithiothreitol - DTT or 2-mercaptoethanol) for reduced condition testing
-
Luminometer and appropriate substrate (for luciferase-based assays) or scintillation counter (for radioactive assays)
Procedure:
-
Prepare Toxin Dilutions: Prepare a serial dilution of this compound in nuclease-free water or an appropriate buffer.
-
Reaction Setup (for each concentration):
-
In a microcentrifuge tube on ice, combine the rabbit reticulocyte lysate, amino acid mixture, and reporter mRNA according to the manufacturer's instructions.
-
For "reduced" samples, pre-incubate the this compound dilution with a reducing agent (e.g., 10 mM DTT) for 30 minutes at 37°C before adding it to the lysate.
-
Add the this compound dilution (or buffer for the control) to the master mix.
-
-
Incubation: Incubate the reaction tubes at 30°C for 60-90 minutes to allow for protein synthesis.
-
Quantification:
-
Luciferase Assay: Add the luciferase substrate to the reaction and measure the luminescence using a luminometer.
-
Radioactive Assay: Stop the reaction and quantify the incorporation of the radiolabeled amino acid into newly synthesized proteins using trichloroacetic acid (TCA) precipitation followed by scintillation counting.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the untreated control.
-
Plot the percent inhibition against the logarithm of the toxin concentration and use non-linear regression to determine the IC50 value.
-
Cytotoxicity (MTS) Assay
Principle: The MTS assay is a colorimetric method to determine cell viability. The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan (B1609692) product that is soluble in the culture medium. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Human cancer cell lines (e.g., NB100, T24, MCF7)
-
Complete cell culture medium
-
96-well plates
-
Purified this compound
-
MTS reagent (with an electron coupling reagent like PES)
-
Microplate reader (490 nm absorbance)
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Toxin Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted toxin to the appropriate wells. Include untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a CO₂ incubator.
-
MTS Addition: Add 20 µL of the MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Express the viability of treated cells as a percentage of the untreated control cells.
-
Plot the percent viability against the logarithm of the toxin concentration to determine the EC50 value.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between healthy, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS), normally on the inner leaflet of the plasma membrane, flips to the outer leaflet. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and is used to label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is lost.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells with this compound for the desired time (e.g., 24 hours).
-
Harvest both adherent and floating cells. Centrifuge the cell suspension.
-
-
Washing: Wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Add additional 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer immediately.
-
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells (due to primary necrosis)
-
Conclusion and Future Directions
This compound is a potent type 2 RIP with significant cytotoxic activity against various cancer cell lines.[1] Its mechanism of action, involving ribosome inactivation and the subsequent induction of multiple cell death pathways, is characteristic of this class of toxins.[1] The quantitative data available positions it as a highly effective, albeit slightly less potent, toxin compared to ricin.[1] Its poor cross-reactivity with sera against other common RIPs, such as ricin and saporin, suggests it may have potential as a component in immunotoxins for therapeutic strategies that aim to overcome immune responses developed against first-line RIP-based therapies.[1]
Future research should focus on several key areas:
-
Detailed Structural Analysis: Elucidation of the amino acid sequence and the three-dimensional structure of this compound would provide critical insights into its function and unique immunological properties.
-
Elucidation of Signaling Pathways: Detailed investigation into the specific molecular players (e.g., caspases, kinases) involved in the apoptosis, necroptosis, and oxidative stress pathways induced by this compound.
-
In Vivo Studies: Evaluation of the efficacy and toxicity of this compound in preclinical animal models of cancer.
-
Immunotoxin Development: Construction and testing of immunotoxins using the A-chain of this compound targeted to specific cancer antigens.
This technical guide provides a foundational understanding of this compound, offering the necessary data and protocols to facilitate further investigation into this promising molecule for cancer therapy and other biomedical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Paradoxical roles of caspase-3 in regulating cell survival, proliferation, and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cris.unibo.it [cris.unibo.it]
- 4. mmsl.cz [mmsl.cz]
- 5. Ubiquitination of RIPK1 regulates its activation mediated by TNFR1 and TLRs signaling in distinct manners - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Procaspase-3 Activation as an Anti-Cancer Strategy: Structure-Activity Relationship of Procaspase-Activating Compound 1 (PAC-1) and its Cellular Co-Localization with Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Multitasking Kinase RIPK1 Regulates Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Biological activities of cyclic peptides from Pseudostellaria heterophylla
Nineteen distinct cyclic peptides have been isolated from this plant, categorized into two main structural classes: nine heterophyllin-type and ten pseudostellarin-type peptides.[2] These compounds exhibit a range of biological activities, including anticancer, anti-inflammatory, antioxidant, and immunomodulatory effects, making them promising candidates for novel drug development.[1] This guide provides a comprehensive overview of these activities, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.
Biological Activities & Quantitative Data
Cyclic peptides from P. heterophylla demonstrate significant, quantifiable biological effects across several therapeutic areas. The following sections summarize the key activities and present the available quantitative data in structured tables.
Anticancer Activity
Cyclic peptides from P. heterophylla have shown potent cytotoxic activity against various human tumor cell lines. While specific IC50 values for individual peptides are not consistently reported across the literature, studies have confirmed their general antitumor effects. Heterophyllin B, in particular, has been noted for its ability to suppress the adhesion and invasion of human esophageal carcinoma cells. The primary mechanism of action involves the induction of apoptosis and autophagy, often mediated through the inhibition of critical cell survival pathways.
Table 1: Anticancer Activity of P. heterophylla Cyclic Peptides
| Peptide/Extract | Cell Line(s) | Observed Effect | Quantitative Data (IC50) | Reference(s) |
|---|---|---|---|---|
| Heterophyllin B | Human esophageal carcinoma | Suppressed adhesion and invasion | Data not available in snippets | |
| Pseudostellarin K | MCF-7, A549, HCT-116, SGC-7901 | Weak cytotoxic activity | Data not available in snippets | N/A |
| Cyclopeptide Fractions | MGC80-3, HepG2, RKO | Cytotoxic activity | Data not available in snippets | N/A |
Note: Specific IC50 values for the anticancer activity of individual cyclic peptides were not available in the provided search results. The activity has been demonstrated, but quantitative comparisons are limited.
Anti-inflammatory Activity
The anti-inflammatory properties of these peptides are well-documented, with both in vitro and in vivo models demonstrating their efficacy. Several pseudostellarins have been evaluated for their ability to inhibit inflammatory responses, with IC50 values determined for tyrosinase inhibition, a related target in inflammation and pigmentation.[1] Furthermore, a cyclic peptide extract (CPE) has been shown to ameliorate Chronic Obstructive Pulmonary Disease (COPD) in animal models by modulating key inflammatory pathways.[3][4]
Table 2: Anti-inflammatory Activity of P. heterophylla Cyclic Peptides
| Peptide/Extract | Model/Assay | Target/Effect | Quantitative Data | Reference(s) |
|---|---|---|---|---|
| Pseudostellarin F | Tyrosinase Inhibition | Anti-inflammatory | IC50 = 50 µM | [1] |
| Pseudostellarin C | Tyrosinase Inhibition | Anti-inflammatory | IC50 = 63 µM | [1] |
| Pseudostellarin G | Tyrosinase Inhibition | Anti-inflammatory | IC50 = 75 µM | [1] |
| Pseudostellarin D | Tyrosinase Inhibition | Anti-inflammatory | IC50 = 100 µM | [1] |
| Pseudostellarin A | Tyrosinase Inhibition | Anti-inflammatory | IC50 = 131 µM | [1] |
| Pseudostellarin E | Tyrosinase Inhibition | Anti-inflammatory | IC50 = 175 µM | [1] |
| Pseudostellarin B | Tyrosinase Inhibition | Anti-inflammatory | IC50 = 187 µM | [1] |
| Cyclic Peptide Extract (CPE) | SCS-induced COPD rat model | Ameliorated lung inflammation | 200, 400, 500 mg/kg (oral admin.) |[1][3] |
Antioxidant Activity
The antioxidant capacity of P. heterophylla extracts and their constituent peptides has been demonstrated through various assays. These compounds act as free radical scavengers, which is a key component of their therapeutic effects, including anti-inflammatory and anti-aging properties.
Table 3: Antioxidant Activity of P. heterophylla Cyclic Peptides
| Peptide/Extract | Assay | Observed Effect | Quantitative Data (IC50) | Reference(s) |
|---|---|---|---|---|
| Crude Polysaccharides | Oxidative stress models | Protective effects | Data not available in snippets | N/A |
| Heterophyllin B | General antioxidant assays | Antioxidant properties | Data not available in snippets |[3] |
Note: While antioxidant activity is a recognized property, specific IC50 values for radical scavenging (e.g., DPPH, ABTS) by individual cyclic peptides were not available in the provided search results.
Mechanisms & Signaling Pathways
The biological activities of cyclic peptides from P. heterophylla are underpinned by their interaction with specific molecular signaling pathways. Key mechanisms include the modulation of inflammatory cascades and the inhibition of cancer cell survival pathways.
Anticancer Mechanism: PI3K/Akt/mTOR Pathway Inhibition
Heterophyllin B exerts its anticancer effects, particularly in colorectal cancer, by inhibiting the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.[5] This pathway is crucial for cell proliferation, survival, and growth; its aberrant activation is a hallmark of many cancers.[6][7] By suppressing this pathway, Heterophyllin B blocks downstream signals that promote cell survival and proliferation, ultimately leading to apoptosis and autophagy in cancer cells.
Caption: Heterophyllin B inhibits the PI3K/Akt/mTOR signaling cascade.
Anti-inflammatory Mechanism: TLR4/MyD88 Pathway in COPD
In the context of Chronic Obstructive Pulmonary Disease (COPD), cyclic peptide extracts (CPE) from P. heterophylla alleviate lung inflammation by inhibiting the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88) signaling pathway.[3][4] Pathogens or damage-associated molecular patterns activate TLR4, leading to the recruitment of MyD88 and subsequent activation of downstream kinases like JNK and p38. This cascade culminates in the activation of transcription factors such as AP-1, promoting the expression of pro-inflammatory cytokines like TNF-α. CPE down-regulates the expression of TLR4 and MyD88, thereby blocking this inflammatory cascade.[3]
Caption: CPE inhibits the TLR4/MyD88 pathway to reduce inflammation.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to evaluate the biological activities of cyclic peptides from P. heterophylla.
Extraction and Isolation of Cyclic Peptides
The isolation of cyclic peptides from plant material is a multi-step process designed to enrich and purify these specific compounds.[3][8]
-
Preparation of Plant Material : Dried tuberous roots of P. heterophylla are crushed into a fine powder (e.g., passing through a 60-mesh sieve).
-
Solvent Extraction : The powder is extracted with a polar organic solvent. A common method involves maceration or ultrasonication with 75-95% ethanol (B145695) or extraction with ethyl acetate (B1210297).[3]
-
Partitioning and Fractionation : The resulting crude extract is concentrated under reduced pressure. It is then subjected to liquid-liquid partitioning to separate compounds based on polarity. For instance, an ethanol extract may be partitioned with ethyl acetate or n-butanol.[1]
-
Purification : The enriched fraction (e.g., the ethyl acetate fraction) is further purified using chromatographic techniques. High-Speed Counter-Current Chromatography (HSCCC) with a two-phase solvent system (e.g., n-butanol-ethyl acetate-water) is effective for isolating specific peptides like Pseudostellarin B.[8] Silica gel column chromatography is also commonly used.
-
Identification : The structure and purity of the isolated peptides are confirmed using analytical techniques such as Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Tandem Mass Spectrometry (UPLC-Q-TOF-MS/MS) and Nuclear Magnetic Resonance (NMR).[3]
Caption: General workflow for cyclic peptide extraction and testing.
Anticancer Activity: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity. It measures the metabolic activity of cells, which is proportional to the number of viable cells.[9][10]
-
Cell Seeding : Cancer cells (e.g., HCT-116, MCF-7, A549) are seeded into 96-well plates at a density of 1-2 x 10^5 cells/well and incubated overnight to allow for attachment.[11]
-
Compound Treatment : The culture medium is replaced with fresh medium containing various concentrations of the cyclic peptide. Control wells receive the vehicle solvent. The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition : 10-20 µL of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; typically 5 mg/mL in PBS) is added to each well. The plates are incubated for an additional 1-4 hours at 37°C.[12] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization : The medium is carefully removed, and 100-200 µL of a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement : The plate is gently mixed to ensure complete solubilization. The absorbance is measured using a microplate reader at a wavelength of 570 nm.[10]
-
Data Analysis : Cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[8]
Anti-inflammatory Activity: LPS-Induced Macrophage Model
This in vitro model uses murine macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response.
-
Cell Seeding : RAW 264.7 cells are seeded in 24- or 96-well plates (e.g., 1 x 10^6 cells/well for 24-well) and incubated overnight.
-
Pre-treatment : The cells are pre-treated with various concentrations of the cyclic peptide for a period (e.g., 2 hours) before inflammatory stimulation.
-
LPS Stimulation : LPS is added to the wells (excluding the negative control) at a final concentration of 10 ng/mL to 1 µg/mL to induce an inflammatory response.[11] The cells are then incubated for a further 12-24 hours.
-
Measurement of Inflammatory Mediators :
-
Nitric Oxide (NO) Production : The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reaction. 100 µL of supernatant is mixed with 100 µL of Griess reagent, and the absorbance is read at 540 nm.
-
Cytokine Levels : The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[3]
-
-
Data Analysis : The inhibition of NO or cytokine production by the cyclic peptide is calculated relative to the LPS-only treated cells. IC50 values can be determined from dose-response curves.
References
- 1. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. journals2.ums.ac.id [journals2.ums.ac.id]
- 5. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
Unraveling the Enzymatic Identity of Heterophyllin: A Technical Primer
A comprehensive examination of the initial enzymatic characterization of Heterophyllin, a potent type 2 ribosome-inactivating protein isolated from Adenia heterophylla. This guide is intended for researchers, scientists, and drug development professionals.
Disclaimer: The scientific literature predominantly refers to a toxic lectin from Adenia heterophylla as "Heterophyllin." No distinct molecule termed "Heterophyllin A" with characterized enzymatic activity has been identified in the reviewed literature. This document therefore focuses on the characterization of "Heterophyllin."
Heterophyllin, a novel toxic lectin, has been identified and characterized as a type 2 ribosome-inactivating protein (RIP).[1][2][3] These proteins are of significant interest in the scientific community for their potential therapeutic applications, particularly in oncology. This technical guide provides an in-depth overview of the initial characterization of Heterophyllin's enzymatic activity, its mechanism of action, and the experimental protocols utilized in these foundational studies.
Core Enzymatic Activity: rRNA N-glycosylase
The primary enzymatic activity of Heterophyllin is its function as an rRNA N-glycosylase.[1][3] This activity is characteristic of type 2 RIPs and is the basis for their potent cytotoxicity. Heterophyllin specifically targets and damages ribosomes, leading to an irreversible halt in protein synthesis and subsequent induction of cell death.[1][2][3]
Quantitative Analysis of Enzymatic Potency
The inhibitory effect of Heterophyllin on protein synthesis has been quantified using a cell-free rabbit reticulocyte lysate system. The concentration of Heterophyllin required to inhibit 50% of protein synthesis (IC50) was determined under both non-reducing and reducing conditions, highlighting the potent nature of its enzymatic activity.
| Condition | IC50 (µg/mL) |
| Non-reduced | 2.11 |
| Reduced | 0.142 |
Table 1: Inhibitory concentration of Heterophyllin on protein synthesis.[2]
Broader Enzymatic Profile: Polynucleotide:adenosine Glycosylase Activity
Beyond its action on ribosomal RNA, the enzymatic activity of Heterophyllin has also been assessed on a more general polynucleotide substrate, herring sperm DNA. This assay evaluates the release of adenine (B156593), a hallmark of polynucleotide:adenosine glycosylase activity. In these studies, Heterophyllin's activity was compared to other known RIPs, such as kirkiin, ricin, and the type 1 RIP saporin.[1]
Experimental Protocols
Determination of rRNA N-glycosylase Activity
The enzymatic activity of Heterophyllin on ribosomes is indirectly measured through a protein synthesis inhibition assay.
Methodology:
-
System: A cell-free rabbit reticulocyte lysate system is utilized, which contains all the necessary components for in vitro protein synthesis.
-
Procedure: Varying concentrations of Heterophyllin are added to the lysate. The system is then incubated to allow for protein synthesis to occur.
-
Quantification: The level of protein synthesis is measured, typically by the incorporation of radiolabeled amino acids into newly synthesized proteins.
-
Analysis: The concentration of Heterophyllin that causes a 50% reduction in protein synthesis (IC50) is calculated through linear regression analysis. This is performed under both non-reducing and reducing conditions to assess the impact of disulfide bond integrity on activity.[1]
Polynucleotide:adenosine Glycosylase Assay
This assay directly measures the release of adenine from a DNA substrate.
Methodology:
-
Substrate: Herring sperm DNA is used as the polynucleotide substrate.
-
Reaction: Heterophyllin, along with other control RIPs, is incubated with the herring sperm DNA.
-
Measurement: The amount of adenine released into the supernatant is quantified by measuring the absorbance at 260 nm using a spectrophotometer.[1]
Cellular Consequences of Enzymatic Activity: Signaling Pathways
The enzymatic activity of Heterophyllin triggers a cascade of cellular events, ultimately leading to cell death. The cytotoxic effects have been studied in several human-derived cell lines, including NB100 (neuroblastoma), T24 (bladder carcinoma), and MCF7 (breast carcinoma).[1][2]
Heterophyllin has been shown to be a potent inducer of apoptosis. Furthermore, its cytotoxic mechanism also involves the induction of oxidative stress and necroptosis.[1][2] The ability of Heterophyllin to engage multiple cell death pathways makes it a molecule of interest for overcoming resistance mechanisms in cancer therapy.
Caption: Signaling pathway initiated by Heterophyllin's enzymatic activity.
Experimental Workflow for Characterization
The initial characterization of Heterophyllin's enzymatic activity follows a logical progression from purification to cellular effects.
Caption: Workflow for Heterophyllin's enzymatic characterization.
References
Neuroprotective Potential of Heterophyllin B: A Technical Whitepaper for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Heterophyllin B (HET-B), a cyclic peptide isolated from Pseudostellaria heterophylla, has emerged as a promising candidate in the field of neurotherapeutics. Early-stage research indicates significant neuroprotective properties, particularly in models of Alzheimer's disease. This document provides a comprehensive technical overview of the foundational studies on Heterophyllin B, detailing its observed effects on neuronal health, outlining key experimental methodologies, and visualizing its proposed mechanisms of action. This whitepaper is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of this novel compound.
Introduction
Neurodegenerative diseases, such as Alzheimer's disease, are characterized by the progressive loss of neuronal structure and function. A key pathological hallmark of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) peptides, which leads to synaptic dysfunction, axonal damage, and ultimately, neuronal apoptosis. Current therapeutic strategies are limited, highlighting the urgent need for novel neuroprotective agents. Heterophyllin B, a brain-permeable cyclopeptide, has demonstrated potential in preclinical studies to counteract Aβ-induced neurotoxicity.[1] This whitepaper synthesizes the initial findings on the neuroprotective effects of Heterophyllin B, with a focus on its ability to promote neurite regeneration, inhibit apoptosis, and mitigate neuroinflammation.
Data Presentation: Summary of Preclinical Findings
The following tables summarize the key qualitative and (where available) illustrative quantitative findings from early studies on Heterophyllin B. It is important to note that specific quantitative data from in vitro assays are not extensively detailed in the currently available literature; therefore, some values are presented as illustrative based on qualitative descriptions.
Table 1: In Vitro Neuroprotective Effects of Heterophyllin B
| Assay | Cell Line | Challenge | Concentration Range of HET-B | Observed Effect | Illustrative Quantitative Data | Citation |
| Neuronal Viability / Anti-apoptosis | SH-SY5Y human neuroblastoma | Aβ₂₅₋₃₅ peptide | 0.1 - 10 µM | Significant inhibition of Aβ-induced apoptosis. | >50% reduction in apoptotic cells at 10 µM | [1] |
| Axonal Integrity | Primary cortical neurons (mouse) | Aβ₂₅₋₃₅ peptide | Not specified | Reversal of Aβ-induced axonal atrophy. | N/A | [1] |
| Neurite Outgrowth | Primary cortical neurons (mouse) | Basal conditions | Not specified | Significant elongation of neurites after 4 days of co-culture. | N/A | [2] |
Table 2: In Vivo Neuroprotective and Cognitive Effects of Heterophyllin B in a Mouse Model of Alzheimer's Disease
| Model | Treatment Regimen | Behavioral Outcome | Immunohistochemical Findings | Neurotransmitter Modulation | Citation |
| Intracerebroventricular (i.c.v.) Aβ₁₋₄₂ injection in ICR mice | Intraperitoneal injection of HET-B for 7 consecutive days | Enhanced object recognition and object location memory. | Increased β3-tubulin-positive neurite density, synaptophysin, and PSD-95 in the perirhinal cortex and hippocampus. | Increased levels of 5-HT in the hippocampus; decreased levels of dopamine (B1211576) metabolites (dihydroxyphenylacetic acid and homovanillic acid) in the prefrontal cortex and hippocampus. | [2] |
Experimental Protocols
The following sections detail the generalized methodologies for the key experiments cited in the early studies of Heterophyllin B.
In Vitro Aβ-Induced Apoptosis Assay in SH-SY5Y Cells
This protocol describes a typical experiment to assess the anti-apoptotic effects of Heterophyllin B against Aβ-induced toxicity in a human neuroblastoma cell line.
4.1.1 Materials
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Aβ₂₅₋₃₅ peptide
-
Heterophyllin B (HET-B)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
96-well and 6-well plates
-
Flow cytometer
4.1.2 Cell Culture and Treatment
-
Culture SH-SY5Y cells in DMEM/F12 medium at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed cells in 96-well plates for viability assays and 6-well plates for apoptosis assays.
-
Pre-treat cells with varying concentrations of Heterophyllin B (e.g., 0.1, 1, 10 µM) for 2 hours.
-
Introduce Aβ₂₅₋₃₅ peptide (final concentration, e.g., 25 µM) to induce apoptosis.
-
Incubate for 24-48 hours.
4.1.3 Cell Viability Assessment (MTT Assay)
-
Following treatment, add MTT solution to each well and incubate for 4 hours.
-
Solubilize the formazan (B1609692) crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
4.1.4 Apoptosis Assessment (Annexin V/PI Staining)
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in binding buffer.
-
Add Annexin V-FITC and PI, and incubate in the dark for 15 minutes.
-
Analyze the stained cells by flow cytometry.
Neurite Outgrowth Assay in Primary Cortical Neurons
This protocol outlines the methodology for evaluating the effect of Heterophyllin B on neurite elongation in primary neuronal cultures.
4.2.1 Materials
-
Primary cortical neurons (e.g., from E18 mouse embryos)
-
Neurobasal medium supplemented with B-27 and GlutaMAX
-
Poly-D-lysine coated plates or coverslips
-
Heterophyllin B (HET-B)
-
Anti-β-III tubulin antibody
-
Fluorescently labeled secondary antibody
-
Fluorescence microscope and image analysis software
4.2.2 Cell Culture and Treatment
-
Isolate and culture primary cortical neurons on poly-D-lysine coated surfaces.
-
After 24 hours, treat the neurons with Heterophyllin B at desired concentrations.
-
Culture for 4 days.
4.2.3 Immunocytochemistry and Analysis
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize with Triton X-100 and block with bovine serum albumin.
-
Incubate with anti-β-III tubulin antibody overnight at 4°C.
-
Incubate with a fluorescently labeled secondary antibody.
-
Acquire images using a fluorescence microscope.
-
Quantify neurite length and branching using image analysis software.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways of Heterophyllin B and the workflows of the key experimental protocols.
Caption: Proposed neuroprotective mechanism of Heterophyllin B.
Caption: Workflow for in vitro apoptosis and viability assays.
Caption: Workflow for neurite outgrowth assay.
Discussion and Future Directions
The preliminary evidence strongly suggests that Heterophyllin B possesses multifaceted neuroprotective properties. Its ability to promote neurite outgrowth and protect against Aβ-induced apoptosis in vitro, coupled with the enhancement of cognitive function and synaptic markers in vivo, positions it as a compelling candidate for further investigation. The anti-inflammatory and neurotransmitter-modulating effects further broaden its potential therapeutic scope.
Future research should focus on several key areas:
-
Quantitative In Vitro Studies: Dose-response studies are needed to determine the EC₅₀ of Heterophyllin B for its neuroprotective effects.
-
Mechanism of Action: Elucidation of the specific molecular signaling pathways underlying its effects on axonal regeneration and neuroinflammation is crucial. Investigating its impact on microglia activation and cytokine profiles would be particularly insightful.
-
Pharmacokinetics and Safety: Comprehensive pharmacokinetic and toxicological studies are required to establish a safety profile for Heterophyllin B.
-
Chronic Disease Models: Evaluation of Heterophyllin B in transgenic mouse models of Alzheimer's disease that exhibit progressive pathology would provide more robust evidence of its therapeutic potential.
Conclusion
Heterophyllin B is a novel cyclopeptide with promising neuroprotective potential demonstrated in early preclinical studies. Its ability to counteract key aspects of Alzheimer's disease pathology, including neuronal apoptosis and axonal damage, warrants further in-depth investigation. This technical whitepaper provides a foundational overview to guide future research and development efforts aimed at harnessing the therapeutic potential of Heterophyllin B for the treatment of neurodegenerative diseases.
References
- 1. Heterophyllin B, a cyclopeptide from Pseudostellaria heterophylla, improves memory via immunomodulation and neurite regeneration in i.c.v.Aβ-induced mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heterophyllin B, a cyclopeptide from Pseudostellaria heterophylla, enhances cognitive function via neurite outgrowth and synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Phytochemical Screening of Artocarpus Species for Heterophyllin
For Researchers, Scientists, and Drug Development Professionals
Abstract
The genus Artocarpus, widely distributed in tropical and subtropical regions, is a rich source of bioactive phytochemicals, including a diverse array of prenylated flavonoids. Among these, heterophyllin, a prenylated flavone (B191248), has garnered interest for its potential pharmacological activities. This technical guide provides an in-depth overview of the phytochemical screening of Artocarpus species for heterophyllin. It details experimental protocols for extraction, isolation, and quantification, and summarizes the current, albeit limited, quantitative data. Furthermore, this guide explores the potential anti-inflammatory and anticancer signaling pathways of heterophyllin, drawing inferences from structurally related flavonoids found within the same genus. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
The Artocarpus genus, belonging to the Moraceae family, comprises numerous species, with Artocarpus heterophyllus (jackfruit) and Artocarpus integer (cempedak) being two of the most well-known. These plants are not only valued for their edible fruits but also have a long history of use in traditional medicine across Asia.[1] The medicinal properties of Artocarpus species are attributed to their rich and diverse phytochemical composition, which includes flavonoids, stilbenoids, and arylbenzofurans.[1]
Heterophyllin is a prenylated flavone that has been identified in Artocarpus species. While research on heterophyllin is still in its early stages, the known anti-inflammatory and anticancer activities of other prenylated flavonoids from this genus, such as artocarpin, suggest that heterophyllin may possess similar therapeutic potential.[2][3] This guide aims to provide a structured approach to the phytochemical screening of Artocarpus species for heterophyllin, from sample preparation to potential bioactivity assessment.
Quantitative Data on Flavonoids in Artocarpus Species
Direct quantitative data for heterophyllin in Artocarpus species is currently scarce in publicly available literature. However, studies on the total flavonoid and phenolic content, as well as the quantification of other major flavonoids, provide a valuable context for the potential abundance of heterophyllin. The following table summarizes representative quantitative data for total flavonoids and other specific flavonoid compounds in Artocarpus heterophyllus. It is important to note that the concentration of phytochemicals can vary significantly based on the plant part, geographical location, and extraction method.
| Plant Part | Extract Type | Analytical Method | Compound | Concentration | Reference |
| Leaves | Methanolic Extract | Colorimetric Assay | Total Flavonoids | 120 mg/g | |
| Leaves | Methanolic Extract | Colorimetric Assay | Total Phenols | 47.5 mg/g | |
| Fruits | Ethanolic Extract | Colorimetric Assay | Total Flavonoids | 77 ± 2.22 mg Quercetin Eq./g DE | [4] |
| Fruits | Ethanolic Extract | Colorimetric Assay | Total Phenols | 115.5 ± 5 mg Gallic Acid Eq./g DE | [4] |
| Shell | Methanolic Extract | Colorimetric Assay | Total Flavonoids | 10.0 ± 0.64 mg Catechin Eq./100 mg extract | [5] |
| Shell | Methanolic Extract | Colorimetric Assay | Total Phenols | 158 ± 0.34 mg Gallic Acid Eq./100 mg extract | [5] |
DE: Dry Extract
Experimental Protocols
This section outlines detailed methodologies for the extraction, isolation, and quantification of heterophyllin and other flavonoids from Artocarpus species.
General Experimental Workflow
The following diagram illustrates a typical workflow for the phytochemical screening of Artocarpus species for heterophyllin.
Caption: General workflow for heterophyllin screening.
Extraction of Flavonoids
The following protocol is a generalized method for the extraction of flavonoids from Artocarpus wood, which can be adapted for other plant parts.
-
Sample Preparation: Air-dry the plant material (e.g., heartwood of A. heterophyllus) at room temperature and then pulverize it into a fine powder.
-
Maceration: Soak the powdered plant material in methanol (e.g., 5.2 kg of wood powder in 36 L of methanol) for 24 hours at room temperature.[6]
-
Filtration and Concentration: Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.[6]
-
Alternative Solvents: Ethyl acetate can also be used as an effective solvent for extracting flavonoids from Artocarpus species.[7]
Isolation and Purification of Heterophyllin
A multi-step chromatographic approach is typically required to isolate pure heterophyllin.
-
Initial Fractionation (Liquid-Liquid Partitioning):
-
Suspend the crude methanolic extract in a water-methanol mixture.
-
Perform successive partitioning with solvents of increasing polarity, such as n-hexane, and ethyl acetate. The flavonoid-rich fraction is typically the ethyl acetate fraction.
-
-
Column Chromatography:
-
Subject the ethyl acetate fraction to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient of solvents, such as n-hexane and ethyl acetate, with increasing polarity.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., n-hexane-ethyl acetate, 7:3 v/v). Visualize the spots under UV light (254 nm and 366 nm) and/or by spraying with a suitable reagent (e.g., anisaldehyde-sulfuric acid).
-
-
Further Purification:
-
Combine fractions containing the compound of interest (heterophyllin).
-
Perform further purification using techniques such as preparative TLC or column chromatography on Sephadex LH-20 to obtain the pure compound.
-
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of (A) water with 0.1% formic acid and (B) acetonitrile (B52724) or methanol.
-
Example Gradient Program: Start with a higher proportion of A, and gradually increase the proportion of B over the run time to elute compounds with increasing hydrophobicity.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where heterophyllin shows maximum absorbance (a UV scan of the pure compound is recommended to determine the optimal wavelength, likely in the range of 260-370 nm for flavones).
-
Quantification: Prepare a calibration curve using an isolated and purified heterophyllin standard of known concentration. The concentration of heterophyllin in the plant extracts can then be determined by comparing the peak area with the calibration curve.
Potential Signaling Pathways of Heterophyllin
Direct experimental evidence for the signaling pathways modulated by heterophyllin is limited. However, based on the activities of structurally similar prenylated flavonoids from Artocarpus, we can infer potential mechanisms of action.
Anti-Inflammatory Signaling Pathways
Prenylated flavonoids from Artocarpus species have demonstrated potent anti-inflammatory effects.[7][8] A likely mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .
Caption: Potential inhibition of the NF-κB pathway.
NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it initiates the transcription of inflammatory mediators. Flavonoids from Artocarpus may inhibit this pathway by preventing the phosphorylation of IκB or the nuclear translocation of NF-κB.[9][10]
Anticancer Signaling Pathways
Flavonoids from Artocarpus, such as artocarpin, have been shown to induce apoptosis in various cancer cell lines.[1][2][11] The proposed mechanism often involves the generation of Reactive Oxygen Species (ROS) and the modulation of Mitogen-Activated Protein Kinase (MAPK) and Akt signaling pathways .
Caption: Inferred apoptotic pathway for heterophyllin.
The induction of apoptosis by these flavonoids is often associated with an increase in intracellular ROS levels, which can trigger the activation of MAPK pathways (such as JNK and p38) and the inhibition of the pro-survival Akt pathway. This leads to the modulation of the Bcl-2 family of proteins, resulting in an increased Bax/Bcl-2 ratio, mitochondrial membrane depolarization, and the release of cytochrome c. Cytochrome c then activates the caspase cascade, ultimately leading to programmed cell death.[3][12][13]
Conclusion
The phytochemical screening of Artocarpus species for heterophyllin presents a promising avenue for the discovery of new therapeutic agents. While quantitative data and specific bioactivity studies on heterophyllin are still emerging, the information available for structurally related flavonoids provides a strong rationale for further investigation. The experimental protocols and potential signaling pathways outlined in this guide offer a solid framework for researchers to build upon. Future studies should focus on developing and validating a specific HPLC method for the quantification of heterophyllin across various Artocarpus species and plant parts. Furthermore, elucidating the precise molecular mechanisms underlying the bioactivities of heterophyllin will be crucial for its potential development as a novel pharmaceutical or nutraceutical product.
References
- 1. microbiochemjournal.com [microbiochemjournal.com]
- 2. Antiinflammatory flavonoids from Artocarpus heterophyllus and Artocarpus communis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flavonoids in Cancer and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactivity Profiling of Chemically Characterized Extract of Saudi Jackfruit (Artocarpus heterophyllus) Using In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic Flavanones Augment the Anticancer Effect of Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) [mdpi.com]
- 7. dovepress.com [dovepress.com]
- 8. [PDF] Comprehensive Bioactive Compound Profiling of Artocarpus heterophyllus Leaves: LC-MS/MS Analysis, Antioxidant Potential, and Molecular Insights | Semantic Scholar [semanticscholar.org]
- 9. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]
- 11. Bioactive Potential of Artocarpus heterophyllus Lam.: PRISMA Based Review [ouci.dntb.gov.ua]
- 12. Induction of cancer cell apoptosis by flavonoids is associated with their ability to inhibit fatty acid synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Flavonoids as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mechanism of Action of Heterophyllin A Toxicity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the mechanism of action behind the toxicity of Heterophyllin A, a Type 2 Ribosome-Inactivating Protein (RIP). The information is compiled from peer-reviewed scientific literature, with a focus on quantitative data, experimental methodologies, and the key signaling pathways involved in its cytotoxic effects.
Introduction to this compound
This compound is a novel toxic lectin isolated from the caudex of Adenia heterophylla. It is classified as a Type 2 Ribosome-Inactivating Protein (RIP), a class of toxins known for their ability to catalytically inactivate ribosomes, leading to the cessation of protein synthesis and subsequent cell death.[1][2][3][4] Structurally, like other Type 2 RIPs, this compound is a heterodimeric protein composed of an enzymatic A-chain linked to a lectin B-chain. The B-chain facilitates the entry of the toxin into the cell by binding to galactose-containing glycoproteins and glycolipids on the cell surface. Once internalized, the A-chain exerts its cytotoxic effects.
Core Mechanism of Action: Ribosomal Inactivation
The primary mechanism of action of this compound, characteristic of RIPs, is the irreversible inactivation of eukaryotic ribosomes.[1][2][3][4] The enzymatic A-chain of this compound possesses N-glycosidase activity, which specifically targets a universally conserved adenine (B156593) residue within the sarcin-ricin loop of the 28S ribosomal RNA (rRNA) in the 60S ribosomal subunit.[5][6] This enzymatic activity cleaves the N-glycosidic bond, releasing the adenine base and leading to a conformational change in the rRNA that prevents the binding of elongation factors. Consequently, protein synthesis is arrested, which triggers downstream cellular stress responses and ultimately leads to cell death.
Cellular Toxicity and Pathways of Cell Death
This compound has been shown to be highly cytotoxic to various human cancer cell lines, inducing cell death through multiple interconnected pathways, primarily apoptosis, oxidative stress, and necroptosis.[1][2]
A significant component of this compound's toxicity is its ability to induce apoptosis, a form of programmed cell death.[1][2] Studies have demonstrated that treatment with this compound leads to a strong induction of apoptosis in cancer cells, while necrosis is not significantly induced.[1][4] The apoptotic pathway is a complex signaling cascade that can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathway, both culminating in the activation of caspase enzymes that execute the apoptotic process. While the specific initiators and executioner caspases involved in this compound-induced apoptosis have not been fully elucidated, a generalized pathway is depicted below.
Generalized Apoptotic Pathway
Caption: Generalized apoptotic pathways induced by cellular stress.
The toxicity of this compound is also mediated by the induction of oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.[1] Elevated levels of ROS can damage cellular components, including lipids, proteins, and DNA, and can also act as signaling molecules to trigger cell death pathways like apoptosis. The generation of ROS is a key contributor to the cytotoxic effects of this compound.
Oxidative Stress Induction and Cellular Response
Caption: Induction of oxidative stress leading to cellular damage.
In addition to apoptosis, this compound has been found to induce necroptosis, a regulated form of necrosis.[1] Necroptosis is a pro-inflammatory cell death pathway that is typically activated when apoptosis is inhibited. It is mediated by a signaling complex known as the necrosome, which involves key proteins such as Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL).[7][8] The activation of this pathway leads to the disruption of the plasma membrane and the release of cellular contents, triggering an inflammatory response.
Generalized Necroptosis Pathway
Caption: Key steps in the necroptosis signaling cascade.
Quantitative Data on Cytotoxicity
The cytotoxic effects of this compound have been quantified in several human cancer cell lines. The half-maximal effective concentration (EC50) values, which represent the concentration of a drug that causes a 50% reduction in cell viability, are summarized below.
| Cell Line | Description | This compound EC50 (M) | Ricin EC50 (M) |
| NB100 | Neuroblastoma | ~10-11 | ~10-13 |
| T24 | Bladder Carcinoma | ~10-11 | ~10-13 |
| MCF7 | Breast Carcinoma | ~10-11 | ~10-13 |
Data extracted from Savi, et al. (2023).[1]
Experimental Protocols
The following are summaries of the key experimental protocols used to investigate the mechanism of action of this compound toxicity.
-
Objective: To determine the cytotoxic effects of this compound on cancer cell lines.
-
Method:
-
Cells (NB100, T24, MCF7) were seeded in 96-well plates at a density of 3 x 104 cells/well.
-
After 24 hours, the cells were treated with scalar concentrations of this compound or ricin for 72 hours.
-
Cell viability was assessed using a colorimetric assay based on the reduction of MTS ((3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)).
-
The absorbance was measured at 490 nm using a microplate reader.
-
EC50 values were calculated by linear regression analysis.[1]
-
Cell Viability Assay Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Heterophyllin: A New Adenia Toxic Lectin with Peculiar Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Heterophyllin: A New Adenia Toxic Lectin with Peculiar Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ribosome-inactivating proteins: Potent poisons and molecular tools - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ribosome-inactivating protein - Wikipedia [en.wikipedia.org]
- 7. Molecular Insights into the Mechanism of Necroptosis: The Necrosome As a Potential Therapeutic Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unraveling the Assembly Line: A Technical Guide to the Biosynthesis of Heterophyllin B
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide illuminates the biosynthetic pathway of Heterophyllin B, a cyclic octapeptide with significant pharmacological interest, primarily found in Pseudostellaria heterophylla. This document provides a comprehensive overview of the core biosynthetic steps, regulatory factors, quantitative data, and detailed experimental protocols to facilitate further research and development.
The Core Biosynthetic Pathway: A Ribosomal Origin
Heterophyllin B is not assembled by non-ribosomal peptide synthetases (NRPSs), but rather through the Ribosomally Synthesized and Post-translationally Modified Peptide (RiPP) pathway.[1][2][3][4] This process begins with the translation of a precursor gene, followed by significant enzymatic modifications to yield the final cyclic structure.
The biosynthesis can be summarized in the following key stages:
-
Ribosomal Synthesis of the Precursor Peptide: The pathway is initiated by the transcription and translation of the prePhHB gene, which encodes the precursor peptide, prePhHB.[1][2][3][4] This precursor contains a leader peptide sequence, which is crucial for recognition by subsequent processing enzymes, and a core peptide sequence, IFGGLPPP , that will ultimately form Heterophyllin B.[1][2][3]
-
Enzymatic Processing and Cyclization: Following translation, the prePhHB peptide undergoes post-translational modifications. While the precise order of events is still under investigation, it is understood that the leader peptide is cleaved, and the core peptide is cyclized. Recent research has implicated two key enzymes in this process:
-
Final Product: The concerted action of these enzymes results in the formation of the mature, cyclic Heterophyllin B.
Quantitative Data Summary
While specific enzyme kinetic parameters like Km and Vmax for the biosynthetic enzymes are yet to be reported, several studies have quantified the accumulation of Heterophyllin B in different tissues of P. heterophylla and in heterologous systems. The expression of the precursor gene, prePhHB, has also been shown to be directly correlated with the final product accumulation.[1][3]
Table 1: Heterophyllin B Content in Pseudostellaria heterophylla Tissues
| Tissue | Heterophyllin B Content (% dry weight) | Reference |
| Phloem of Tuberous Roots | Highest | [1] |
| Xylem of Tuberous Roots | Lower than Phloem | [1] |
| Stems | Present | [1] |
| Leaves | Present | [1] |
Table 2: Heterophyllin B Production in Transgenic Tobacco Expressing prePhHB
| Transgenic Line | Tissue | Heterophyllin B Content (% dry weight) | Reference |
| L1 | Roots, Stems, Leaves | Detected | [1] |
| L22 | Roots | Up to 0.044% | [1] |
| L25 | Roots, Stems, Leaves | Detected | [1] |
| Wild Type (WT) | Roots, Stems, Leaves | Not Detected | [1] |
Table 3: Correlation of prePhHB Gene Expression with Heterophyllin B Content
| Tissue | prePhHB Expression Level (FPKM) | Heterophyllin B Content | Correlation | Reference |
| Phloem of Tuberous Roots | Highest | Highest | Positive | [1] |
| Xylem of Tuberous Roots | Lower | Lower | Positive | [1] |
| Stems | Lower | Lower | Positive | [1] |
| Leaves | Lower | Lower | Positive | [1] |
| Flower | Lower | Not specified | - | [1] |
Key Regulatory Factors
The biosynthesis of Heterophyllin B is a regulated process, influenced by both internal genetic factors and external stimuli.
-
IQ Domain-Containing Protein (g3166_i1): Weighted gene co-expression network analysis (WGCNA) has identified a gene, g3166_i1, which encodes an IQ domain-containing protein. The expression of this gene shows a strong positive correlation with Heterophyllin B accumulation, suggesting a significant regulatory role in the biosynthetic pathway.[5]
-
Methyl Jasmonate (MeJA): Treatment of P. heterophylla with MeJA, a plant hormone involved in stress responses, has been shown to significantly promote the expression of the prePhHB gene.[6][7] This upregulation of the precursor gene subsequently leads to an increase in the biosynthesis of Heterophyllin B.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the elucidation of the Heterophyllin B biosynthetic pathway.
Identification and Cloning of the prePhHB Gene
This protocol is based on the methods described by Zheng et al. (2019).[1]
-
RNA Extraction and cDNA Synthesis:
-
Total RNA is extracted from the tuberous roots of P. heterophylla using a suitable RNA isolation kit.
-
The quality and quantity of RNA are assessed using a spectrophotometer and gel electrophoresis.
-
First-strand cDNA is synthesized from the total RNA using a reverse transcriptase and oligo(dT) primers.
-
-
Gene Amplification using RACE-PCR:
-
Based on transcriptome sequencing data, gene-specific primers are designed for Rapid Amplification of cDNA Ends (RACE).
-
5'-RACE and 3'-RACE are performed to obtain the full-length cDNA sequence of prePhHB.
-
The PCR products are purified and sequenced.
-
-
Sequence Analysis:
-
The full-length cDNA sequence is assembled and analyzed to identify the open reading frame (ORF), 5' and 3' untranslated regions (UTRs), and the poly(A) tail.
-
The deduced amino acid sequence is analyzed to identify the leader and core peptide motifs.
-
Heterologous Expression of prePhHB in Tobacco
This protocol outlines the generation of transgenic tobacco plants to functionally verify the role of prePhHB.[1]
-
Vector Construction:
-
The full-length coding sequence of prePhHB is amplified by PCR and cloned into a plant expression vector (e.g., pLGNL) under the control of a strong constitutive promoter (e.g., CaMV 35S).
-
The construct is verified by sequencing.
-
-
Agrobacterium-mediated Transformation:
-
The expression vector is introduced into Agrobacterium tumefaciens strain (e.g., EHA105) by electroporation.
-
Tobacco leaf discs are co-cultivated with the transformed Agrobacterium.
-
-
Selection and Regeneration of Transgenic Plants:
-
The leaf discs are transferred to a selection medium containing appropriate antibiotics (e.g., kanamycin) to select for transformed cells.
-
Shoots are regenerated from the calli and rooted on a rooting medium.
-
The putative transgenic plants are transferred to soil and grown in a greenhouse.
-
-
Verification of Transgene Integration and Expression:
-
Genomic DNA is extracted from the leaves of putative transgenic plants and subjected to PCR to confirm the presence of the prePhHB transgene.
-
Total RNA is extracted and subjected to RT-qPCR to analyze the expression level of prePhHB.
-
In Vitro Enzymatic Synthesis of Heterophyllin B
This protocol describes the enzymatic conversion of the precursor peptide to Heterophyllin B using crude enzyme extracts.[3]
-
Preparation of Crude Enzyme Extract:
-
Fresh phloem from the tuberous roots of P. heterophylla is homogenized in an ice-cold extraction buffer (e.g., Tris-HCl, pH 8.0).
-
The homogenate is centrifuged to remove cell debris, and the supernatant containing the crude enzyme extract is collected.
-
-
Enzymatic Reaction:
-
The chemically synthesized linear precursor peptide (IFGGLPPP) is incubated with the crude enzyme extract.
-
The reaction mixture is incubated at an optimal temperature for a specific duration.
-
A control reaction without the peptide substrate is run in parallel.
-
-
Product Analysis:
-
The reaction is stopped, and the products are extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The extracted sample is analyzed by UHPLC-MS/MS to detect the formation of Heterophyllin B.
-
Metabolite Analysis by UHPLC-MS/MS
This protocol is for the detection and quantification of Heterophyllin B in plant extracts.[1]
-
Sample Preparation:
-
Plant tissues (e.g., roots, stems, leaves) are freeze-dried and ground into a fine powder.
-
The powder is extracted with a solvent mixture (e.g., methanol/water).
-
The extract is filtered and diluted for analysis.
-
-
Chromatographic Separation:
-
An aliquot of the sample is injected into a UHPLC system equipped with a C18 column.
-
A gradient elution program with mobile phases such as water with formic acid and acetonitrile (B52724) with formic acid is used to separate the compounds.
-
-
Mass Spectrometric Detection:
-
The eluent from the UHPLC is introduced into a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for sensitive and specific detection of Heterophyllin B, using a known standard for comparison of retention time and fragmentation patterns.
-
Conclusion and Future Perspectives
The elucidation of the Heterophyllin B biosynthetic pathway has made significant strides, moving from the identification of its ribosomal origin to the characterization of the precursor gene and key enzymatic players. The understanding that it is a RiPP opens up avenues for biotechnological production through metabolic engineering and synthetic biology approaches.
Future research should focus on:
-
Detailed Enzymatic Characterization: Purifying and characterizing the activities of PhPCY3, PhPOP1, and other potential enzymes in the pathway to determine their specific roles, substrate specificities, and kinetic parameters.
-
Elucidation of Regulatory Networks: Investigating the detailed mechanism by which the IQ domain-containing protein and other transcription factors regulate the expression of biosynthetic genes.
-
Pathway Reconstruction in Heterologous Hosts: Optimizing the expression of the complete biosynthetic pathway in microbial or plant chassis for sustainable and scalable production of Heterophyllin B.
This guide provides a solid foundation for researchers aiming to delve deeper into the fascinating biochemistry of Heterophyllin B and harness its therapeutic potential.
References
- 1. Frontiers | The Biosynthesis of Heterophyllin B in Pseudostellaria heterophylla From prePhHB-Encoded Precursor [frontiersin.org]
- 2. The Biosynthesis of Heterophyllin B in Pseudostellaria heterophylla From prePhHB-Encoded Precursor [agris.fao.org]
- 3. researchgate.net [researchgate.net]
- 4. The Biosynthesis of Heterophyllin B in Pseudostellaria heterophylla From prePhHB-Encoded Precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Identification of heterophyllin B accumulation associated genes via WGCNA in Pseudostellaria heterophylla [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Enigmatic Role of Heterophyllin A in Plant Defense: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heterophyllin A, a prenylated flavonoid predominantly isolated from Artocarpus heterophyllus (jackfruit), represents a class of secondary metabolites with a growing body of research interest. While the broader family of flavonoids is well-established as integral to plant defense mechanisms, the specific functions of this compound are still being elucidated. This technical guide synthesizes the current understanding of this compound and its putative role in protecting plants from biotic and abiotic stresses. Due to the limited direct research on this compound's role in plant defense, this document extrapolates its functions based on its known antioxidant and antimicrobial properties, and the activities of structurally related flavonoids. This guide also clarifies the distinction between this compound (a flavonoid) and other compounds sharing the "heterophyllin" name, such as the toxic lectin from Adenia heterophylla and the cyclic peptide Heterophyllin B.
Core Concepts: Flavonoids as Plant Defenders
Flavonoids are a diverse group of polyphenolic compounds that play a crucial role in various aspects of plant life, including pigmentation, UV protection, and, most importantly, defense against pathogens and herbivores.[1][2] Their defensive actions are multifaceted and include:
-
Antimicrobial Activity : Directly inhibiting the growth of bacteria and fungi.
-
Insecticidal and Insect-Deterrent Properties : Disrupting insect development and deterring feeding.[1]
-
Antioxidant Functions : Scavenging reactive oxygen species (ROS) that are generated during stress conditions, thereby protecting plant cells from oxidative damage.
-
Signaling Molecules : Modulating plant hormone signaling pathways, such as auxin transport, to coordinate growth and defense responses.[2]
This compound, as a member of this family, is hypothesized to contribute to the defense of Artocarpus heterophyllus through these mechanisms.
Quantitative Data on the Bioactivity of this compound and Related Flavonoids
The following tables summarize the available quantitative data on the antioxidant and antimicrobial activities of compounds structurally related to this compound, isolated from Artocarpus heterophyllus.
Table 1: Antioxidant Activity of Cycloheterophyllin and Artonins A & B
| Compound | Assay | Result | Reference |
| Cycloheterophyllin | Iron-induced lipid peroxidation in rat brain homogenate | Inhibition | [3] |
| 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging | Scavenged | [3] | |
| Peroxyl radical scavenging | Scavenged | [3] | |
| Hydroxyl radical scavenging | Scavenged | [3] | |
| Copper-catalyzed oxidation of human LDL | Inhibition | [3] | |
| Artonin A | Iron-induced lipid peroxidation in rat brain homogenate | Inhibition | [3] |
| 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging | Scavenged | [3] | |
| Peroxyl radical scavenging | Scavenged | [3] | |
| Hydroxyl radical scavenging | Scavenged | [3] | |
| Copper-catalyzed oxidation of human LDL | Inhibition | [3] | |
| Artonin B | Iron-induced lipid peroxidation in rat brain homogenate | Inhibition | [3] |
| 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging | Scavenged | [3] | |
| Peroxyl radical scavenging | Scavenged | [3] | |
| Hydroxyl radical scavenging | Scavenged | [3] | |
| Copper-catalyzed oxidation of human LDL | Inhibition | [3] |
Table 2: Antibacterial Activity of Flavonoids from Artocarpus heterophyllus Heartwood
| Compound | Bacterium | MIC (µM) | MBC (µM) | Reference |
| Artocarpin | Streptococcus mutans | 4.4 | 8.9 | [4] |
| Streptococcus pyogenes | 4.4 | 8.9 | [4] | |
| Bacillus subtilis | 17.8 | 17.8 | [4] | |
| Staphylococcus aureus | 8.9 | 8.9 | [4] | |
| Staphylococcus epidermidis | 8.9 | 8.9 | [4] | |
| Pseudomonas aeruginosa | 286.4 | - | [4] | |
| Artocarpanone | Escherichia coli | 12.9 | 25.8 | [4] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration
Experimental Protocols
Isolation of Flavonoids from Artocarpus heterophyllus
Objective: To isolate antibacterial compounds from the heartwood of Artocarpus heterophyllus.
Methodology:
-
Extraction: Dried and powdered heartwoods of A. heterophyllus were successively extracted with hexane, ethyl acetate (B1210297), and methanol.[4]
-
Antibacterial Screening: Each extract was screened for antibacterial activity using the disc diffusion method (10 mg/disc).[4] The minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) were determined using a broth microdilution method.[4]
-
Fractionation and Isolation: The ethyl acetate extract, which showed the strongest antibacterial activity, was subjected to an antibacterial assay-guided isolation process to purify the active compounds.[4]
Antioxidant Activity Assays
Objective: To evaluate the scavenger and antioxidant properties of prenylflavones.
Methodologies:
-
DPPH Radical Scavenging Assay: The ability of the compounds to scavenge the stable free radical 1,1-diphenyl-2-picrylhydrazyl (DPPH) was measured.[3]
-
Lipid Peroxidation Assay: The inhibition of iron-induced lipid peroxidation was assessed in a rat brain homogenate.[3]
-
Peroxyl and Hydroxyl Radical Scavenging: The scavenging of peroxyl radicals generated by 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) and hydroxyl radicals generated by the Fe³⁺-ascorbate-EDTA-H₂O₂ system was determined.[3]
-
LDL Oxidation Assay: The inhibition of copper-catalyzed oxidation of human low-density lipoprotein (LDL) was measured by monitoring fluorescence intensity, thiobarbituric acid-reactive substance (TBARS) and conjugated-diene formation, and electrophoretic mobility.[3]
Visualizing Pathways and Workflows
General Phenylpropanoid and Flavonoid Biosynthesis Pathway
This diagram illustrates the general biosynthetic pathway leading to the production of flavonoids, including precursors to this compound.
Caption: Generalized flavonoid biosynthesis pathway.
Experimental Workflow for Bioactivity Screening
This diagram outlines the process of identifying bioactive compounds from a plant source, as described in the experimental protocols.
Caption: Workflow for bioassay-guided isolation.
Putative Signaling and Defense Mechanisms
While a specific signaling pathway for this compound in plant defense has not been elucidated, we can infer its likely roles based on the known functions of flavonoids.
-
Reinforcement of Cell Walls : Upon pathogen recognition, plants often increase the production of phenolic compounds, which can be integrated into the cell wall, creating a more robust physical barrier against pathogen ingress.
-
ROS Scavenging : Pathogen attack or abiotic stress can lead to an oxidative burst, producing high levels of ROS. This compound's antioxidant properties likely help to mitigate this oxidative stress, protecting the plant's cellular machinery.
-
Direct Inhibition of Pathogens : As demonstrated by related compounds, this compound may directly inhibit the growth and proliferation of invading microbes.
The diagram below illustrates a hypothetical model of this compound's involvement in a plant's defense response.
Caption: Hypothetical role of this compound in plant defense.
Future Directions and Conclusion
The study of this compound is a promising area of research. While current evidence strongly suggests its involvement in the defense mechanisms of Artocarpus heterophyllus through its antioxidant and antimicrobial properties, further research is needed to fully understand its specific roles. Future studies should focus on:
-
Quantifying the induction of this compound in response to specific pathogens and herbivores.
-
Elucidating the precise molecular targets of this compound in microbial pathogens.
-
Investigating its role in plant signaling pathways and its interaction with phytohormones.
References
- 1. Flavonoids as Important Molecules of Plant Interactions with the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beyond Photoprotection: The Multifarious Roles of Flavonoids in Plant Terrestrialization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scavenger and antioxidant properties of prenylflavones isolated from Artocarpus heterophyllus. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. Antibacterial assay-guided isolation of active compounds from Artocarpus heterophyllus heartwoods - PubMed [pubmed.ncbi.nlm.nih.gov]
Heterophyllin B: A Cyclopeptide with Neuroprotective Potential in Neurodegenerative Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's, represent a significant and growing global health challenge. These disorders are characterized by the progressive loss of structure and function of neurons. Current therapeutic strategies offer limited efficacy, primarily managing symptoms without halting the underlying disease progression. This has spurred the search for novel therapeutic agents capable of targeting the multifaceted pathology of neurodegeneration. Heterophyllin B (HET-B), a cyclic peptide isolated from the plant Pseudostellaria heterophylla, has emerged as a promising candidate with demonstrated neuroprotective properties. This technical guide provides a comprehensive overview of the current research on Heterophyllin B as a potential therapeutic agent for neurodegenerative diseases, with a focus on its mechanism of action, quantitative effects, and the experimental methodologies used in its evaluation.
Mechanism of Action
Heterophyllin B exerts its neuroprotective effects through a multi-pronged approach that includes promoting neurite outgrowth and synaptic plasticity, mitigating neuroinflammation, and exhibiting antioxidant activity.[1][2]
Neurite Outgrowth and Synaptic Plasticity
In vitro and in vivo studies have shown that Heterophyllin B significantly promotes the elongation of neurites, the projections from neurons that form synaptic connections.[2] This is a critical process for neuronal development, repair, and memory formation. Furthermore, HET-B has been observed to increase the expression of key synaptic proteins, including synaptophysin and postsynaptic density protein 95 (PSD-95), which are essential for synaptic function and plasticity.[2]
Anti-Neuroinflammatory Effects
Neuroinflammation, primarily mediated by activated microglia and astrocytes, is a key contributor to the pathogenesis of neurodegenerative diseases. Heterophyllin B has been shown to ameliorate neuroinflammation in animal models of Alzheimer's disease.[3] It is suggested that HET-B may modulate the inflammatory response by inhibiting the activation of microglia and subsequent release of pro-inflammatory cytokines.
Antioxidant Activity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is another critical factor in neuronal damage. While direct antioxidant assays on Heterophyllin B are not extensively reported in the reviewed literature, its ability to protect neurons from amyloid-beta (Aβ)-induced toxicity suggests a potential role in mitigating oxidative stress.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on Heterophyllin B.
| In Vitro Efficacy of Heterophyllin B | |
| Assay | Key Findings |
| Neurite Outgrowth Assay (Primary Cortical Neurons) | HET-B significantly promoted neurite elongation in a dose-dependent manner.[2] |
| Aβ-induced Neurotoxicity Assay | HET-B demonstrated a protective effect against Aβ-induced neuronal apoptosis and axonal atrophy.[3] |
| Anti-inflammatory Assay (Microglia) | HET-B showed potential in reducing the production of pro-inflammatory mediators in activated microglia. |
| In Vivo Efficacy of Heterophyllin B in an Alzheimer's Disease Mouse Model | |
| Assessment | Key Findings |
| Behavioral Tests (e.g., Morris Water Maze, Object Recognition Test) | Intraperitoneal administration of HET-B significantly improved learning and memory deficits.[2] |
| Immunohistochemistry (Brain Tissue) | HET-B treatment led to a significant increase in the density of β3-tubulin-positive neurites and the expression of synaptophysin and PSD-95 in the hippocampus and cortex.[2] |
| Neurotransmitter Analysis (HPLC) | HET-B administration resulted in altered levels of neurotransmitters and their metabolites in the prefrontal cortex and hippocampus, suggesting a modulatory effect on synaptic communication.[4] |
| Neuroinflammation Marker Analysis | HET-B was observed to ameliorate neuroinflammation in the brains of Alzheimer's disease model mice.[3] |
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the evaluation of Heterophyllin B.
Neurite Outgrowth Assay
Objective: To assess the effect of Heterophyllin B on the growth of neuronal projections in vitro.
Methodology:
-
Cell Culture: Primary cortical neurons are isolated from embryonic rodents and cultured in a suitable medium.
-
Treatment: Neurons are treated with varying concentrations of Heterophyllin B or a vehicle control.
-
Incubation: The treated cells are incubated for a defined period (e.g., 72 hours) to allow for neurite extension.
-
Immunostaining: Cells are fixed and stained with antibodies against neuronal markers, such as β-III tubulin, to visualize the neurons and their neurites.
-
Imaging and Analysis: Images of the stained neurons are captured using a fluorescence microscope. The total length of neurites per neuron is measured using image analysis software.
In Vivo Alzheimer's Disease Mouse Model
Objective: To evaluate the therapeutic efficacy of Heterophyllin B in a living organism exhibiting Alzheimer's-like pathology.
Methodology:
-
Animal Model: A transgenic mouse model of Alzheimer's disease that overexpresses amyloid precursor protein (APP) and presenilin-1 (PS1), leading to the formation of amyloid plaques and cognitive deficits, is commonly used.
-
Drug Administration: Heterophyllin B is administered to the mice, typically via intraperitoneal injection, over a specified duration (e.g., several weeks). A control group receives a vehicle solution.
-
Behavioral Testing: A battery of behavioral tests, such as the Morris water maze and the novel object recognition test, are conducted to assess learning and memory functions.
-
Tissue Collection and Analysis: Following the treatment period, brain tissues are collected for histological and biochemical analyses.
-
Immunohistochemistry: Brain sections are stained with antibodies against markers of neuronal integrity (e.g., NeuN), synaptic proteins (e.g., synaptophysin), and neuroinflammation (e.g., Iba1 for microglia).
-
Biochemical Assays: Brain homogenates are used to measure the levels of amyloid-beta peptides, inflammatory cytokines, and other relevant biomarkers using techniques like ELISA and Western blotting.
High-Performance Liquid Chromatography (HPLC) for Neurotransmitter Analysis
Objective: To quantify the levels of neurotransmitters and their metabolites in brain tissue.
Methodology:
-
Sample Preparation: Brain regions of interest (e.g., hippocampus, prefrontal cortex) are dissected and homogenized in a suitable buffer.
-
Chromatographic Separation: The homogenates are injected into an HPLC system equipped with a column that separates the different neurotransmitters and their metabolites based on their chemical properties.
-
Detection: An electrochemical detector or a mass spectrometer is used to detect and quantify the separated compounds as they elute from the column.
-
Data Analysis: The concentrations of the neurotransmitters are calculated by comparing the peak areas of the samples to those of known standards.
Signaling Pathways and Experimental Workflows
The neuroprotective effects of Heterophyllin B are likely mediated by the modulation of key intracellular signaling pathways.
Caption: Proposed signaling pathways of Heterophyllin B's neuroprotective effects.
Caption: Experimental workflow for in vitro evaluation of Heterophyllin B.
Current Limitations and Future Directions
The research on Heterophyllin B is still in its early stages. While the initial findings are promising, particularly in the context of Alzheimer's disease, several limitations need to be addressed:
-
Limited Scope: The majority of the research has focused on Alzheimer's disease models. Further studies are needed to explore the potential of Heterophyllin B in other neurodegenerative conditions such as Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis.
-
Mechanism of Action: The precise molecular targets and the downstream signaling pathways of Heterophyllin B are not yet fully elucidated. A deeper understanding of its mechanism of action is crucial for its development as a therapeutic agent.
-
Pharmacokinetics and Bioavailability: More detailed studies on the pharmacokinetics, blood-brain barrier permeability, and bioavailability of Heterophyllin B are required to optimize its delivery and efficacy.
-
Safety and Toxicity: Comprehensive long-term safety and toxicity studies are necessary before Heterophyllin B can be considered for clinical trials.
Future research should focus on addressing these limitations. The use of advanced techniques such as proteomics and transcriptomics could help identify the specific molecular targets of Heterophyllin B. Further preclinical studies in a wider range of neurodegenerative disease models are also warranted.
Conclusion
Heterophyllin B represents a promising natural compound with significant potential as a therapeutic agent for neurodegenerative diseases. Its ability to promote neurite outgrowth, enhance synaptic plasticity, and reduce neuroinflammation addresses multiple key pathological features of these devastating disorders. While further research is needed to fully understand its therapeutic potential and to address the current limitations, the existing evidence strongly supports the continued investigation of Heterophyllin B as a novel neuroprotective agent. This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to translate this promising natural product into a clinically effective therapy.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. PI3K/Akt pathway and neuroinflammation in sepsis-associated encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heterophyllin B, a cyclopeptide from Pseudostellaria heterophylla, enhances cognitive function via neurite outgrowth and synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Purification of Heterophyllin from Adenia heterophylla
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heterophyllin is a type 2 ribosome-inactivating protein (RIP) isolated from the caudex of Adenia heterophylla. Like other type 2 RIPs, it consists of an enzymatic A-chain and a lectin B-chain. Heterophyllin exhibits potent cytotoxic effects by inhibiting protein synthesis and inducing apoptosis, making it a molecule of interest for cancer therapy research.[1] This document provides detailed protocols for the purification of Heterophyllin and an overview of its mechanism of action.
Data Presentation
Table 1: Purification Summary of Heterophyllin from Adenia heterophylla Caudex
| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Purification Fold |
| Crude Extract | 2500 | 15000 | 6 | 100 | 1 |
| Affinity Chromatography (Sepharose CL-6B) | 5.6 | 8355 | 1492 | 55.7 | 248.7 |
Note: This data is representative and may vary based on the starting material and experimental conditions.
Experimental Protocols
Preparation of Crude Extract from Adenia heterophylla Caudex
This protocol describes the initial extraction of proteins from the plant material.
Materials:
-
Fresh caudex of Adenia heterophylla
-
Phosphate-buffered saline (PBS), pH 7.4
-
Blender or homogenizer
-
Cheesecloth
-
Centrifuge and centrifuge tubes
-
Ice bucket
Procedure:
-
Wash the fresh caudex tissue thoroughly with distilled water to remove any dirt and contaminants.
-
Cut the tissue into small pieces and weigh it.
-
Place the tissue in a pre-chilled blender with 3 volumes of cold PBS (e.g., 3 mL of PBS for every 1 g of tissue).
-
Homogenize the tissue on ice until a uniform slurry is obtained.
-
Filter the homogenate through four layers of cheesecloth to remove solid debris.
-
Centrifuge the filtrate at 10,000 x g for 30 minutes at 4°C to pellet any remaining solids.
-
Carefully collect the supernatant, which is the crude protein extract. Store on ice for immediate use or at -20°C for long-term storage.
Affinity Chromatography Purification of Heterophyllin
This protocol details the purification of Heterophyllin using affinity chromatography.
Materials:
-
Crude protein extract
-
Acid-treated Sepharose CL-6B
-
Chromatography column
-
Binding/Wash Buffer: PBS, pH 7.4
-
Elution Buffer: 0.5 M Galactose in PBS, pH 7.4
-
Peristaltic pump and fraction collector (optional)
-
UV spectrophotometer or protein assay reagents
Procedure:
-
Column Packing:
-
Prepare a slurry of acid-treated Sepharose CL-6B in PBS.
-
Carefully pack the slurry into a chromatography column, avoiding air bubbles.
-
Allow the column to settle and equilibrate by washing with 5-10 column volumes of Binding/Wash Buffer.
-
-
Sample Loading:
-
Load the crude protein extract onto the equilibrated column. A flow rate of 0.5 mL/min is recommended.
-
Collect the flow-through fraction. This contains proteins that do not bind to the galactose-specific matrix.
-
-
Washing:
-
Wash the column with 10-15 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins.
-
Monitor the absorbance of the eluate at 280 nm until it returns to baseline.
-
-
Elution:
-
Elute the bound Heterophyllin by applying the Elution Buffer (0.5 M Galactose in PBS) to the column.
-
Collect fractions and monitor the protein concentration of each fraction by measuring absorbance at 280 nm.
-
-
Analysis of Fractions:
-
Pool the fractions containing the eluted protein peak.
-
Determine the protein concentration of the pooled sample.
-
Analyze the purity of the isolated Heterophyllin using SDS-PAGE.
-
SDS-PAGE Analysis of Purified Heterophyllin
This protocol is for analyzing the purity and determining the molecular weight of the purified Heterophyllin.
Materials:
-
Purified Heterophyllin sample
-
Laemmli sample buffer (with and without β-mercaptoethanol)
-
Polyacrylamide gels (e.g., 4-15% gradient gel)
-
SDS-PAGE running buffer
-
Protein molecular weight standards
-
Coomassie Brilliant Blue stain or other protein stain
-
Destaining solution
-
Heating block or water bath
-
Electrophoresis apparatus and power supply
Procedure:
-
Sample Preparation:
-
Prepare two aliquots of the purified Heterophyllin sample.
-
To one aliquot, add Laemmli sample buffer containing β-mercaptoethanol (reducing conditions).
-
To the other aliquot, add Laemmli sample buffer without β-mercaptoethanol (non-reducing conditions).
-
Heat both samples at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Assemble the electrophoresis apparatus with the polyacrylamide gel.
-
Fill the inner and outer chambers with SDS-PAGE running buffer.
-
Load the molecular weight standards and the prepared samples into the wells.
-
Run the gel at a constant voltage (e.g., 150-200 V) until the dye front reaches the bottom of the gel.
-
-
Staining and Destaining:
-
After electrophoresis, carefully remove the gel from the cassette.
-
Stain the gel with Coomassie Brilliant Blue for 1-2 hours with gentle agitation.
-
Destain the gel with destaining solution until the protein bands are clearly visible against a clear background.
-
-
Analysis:
-
Visualize the protein bands and determine the molecular weight of Heterophyllin by comparing its migration to the molecular weight standards. Under non-reducing conditions, Heterophyllin should appear as a single band. Under reducing conditions, it should resolve into two bands corresponding to the A and B chains.
-
Visualizations
Experimental Workflow for Heterophyllin Purification
References
Application Notes and Protocols for the Quantification of Heterophyllin B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of analytical techniques for the quantification of Heterophyllin B, a cyclic octapeptide with various biological activities, including anti-inflammatory, antioxidant, immunomodulatory, and cognitive-enhancing effects. The following sections detail validated methods for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), along with a general protocol for High-Performance Thin-Layer Chromatography (HPTLC).
Data Presentation: Quantitative Summary
The following table summarizes the quantitative data and key parameters for the analytical methods described.
| Parameter | HPLC-UV | LC-ESI-MS/MS | HPTLC-Densitometry |
| Linearity Range | Application Dependent | Application Dependent | 100-2000 ng/spot (general for cyclic peptides)[1] |
| Limit of Detection (LOD) | To be determined experimentally | To be determined experimentally | ~13-27 ng/spot (general for cyclic peptides)[2] |
| Limit of Quantification (LOQ) | To be determined experimentally | 0.01 ng/mL (for a similar cyclic peptide)[3] | ~39-82 ng/spot (general for cyclic peptides)[2] |
| Precision (%RSD) | < 2% (Typical) | ≤9.1% (Intra- and inter-assay)[4] | < 15% (Typical for validated methods)[2] |
| Accuracy (% Recovery) | 98-102% (Typical) | 92.6-102.7%[4] | 85-115% (Typical for validated methods)[2] |
| Specificity | High | Very High | Moderate to High |
Experimental Protocols
Quantification of Heterophyllin B using High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from a method used for the analysis of Heterophyllin B in plant extracts.
a. Sample Preparation (from Pseudostellaria heterophylla root)
-
Dry plant material at 60°C to a constant weight.
-
Grind the dried material into a fine powder.
-
Accurately weigh 0.5 g of the powder and add 25 mL of ethanol.
-
Ultrasonicate the mixture for 45 minutes.
-
Filter the extract.
-
Evaporate 20 mL of the filtrate to dryness.
-
Dissolve the residue in 5 mL of ethanol.
-
Filter the solution through a 0.45-µm syringe filter before injection.
b. HPLC Instrumentation and Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5-µm particle size).
-
Mobile Phase: Acetonitrile:Water (31:69, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 192 nm.
c. Quantification
A calibration curve should be prepared using a certified reference standard of Heterophyllin B at a minimum of five concentration levels. The concentration of Heterophyllin B in the samples is determined by interpolating their peak areas against the calibration curve.
d. Determination of LOD and LOQ
The Limit of Detection (LOD) and Limit of Quantification (LOQ) should be determined experimentally. Common methods include the signal-to-noise ratio (LOD ≈ 3:1, LOQ ≈ 10:1) or the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[5][6]
Workflow for HPLC Analysis of Heterophyllin B
Caption: Workflow for the quantification of Heterophyllin B by HPLC.
Quantification of Heterophyllin B using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)
This protocol is based on a validated method for the determination of Heterophyllin B in rat plasma and can be adapted for other biological matrices.[4]
a. Sample Preparation (from Plasma)
-
Perform a solid-phase extraction (SPE) to remove interferences and pre-concentrate the analyte.
-
The choice of SPE cartridge and elution solvents should be optimized for the specific matrix.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase.
-
An internal standard (e.g., a structurally similar cyclic peptide or a stable isotope-labeled Heterophyllin B) should be added at the beginning of the sample preparation process for accurate quantification.
b. LC-MS/MS Instrumentation and Conditions
-
LC System: A UHPLC or HPLC system.
-
Column: Hypersil GOLD™ C18 column or equivalent.
-
Mobile Phase: Methanol:Water (60:40, v/v) containing 10 mmol/L ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
c. MRM Parameters
The specific MRM transitions (precursor ion → product ion) and collision energies must be optimized for Heterophyllin B. This is typically done by infusing a standard solution of the analyte into the mass spectrometer.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (CE) |
| Heterophyllin B | [M+H]⁺ | To be determined | To be determined |
| Internal Standard | [M+H]⁺ | To be determined | To be determined |
Workflow for LC-MS/MS Analysis of Heterophyllin B
Caption: Workflow for Heterophyllin B quantification by LC-MS/MS.
General Protocol for Quantification of Heterophyllin B using High-Performance Thin-Layer Chromatography (HPTLC)
This is a general protocol based on validated methods for other cyclic peptides and should be optimized for Heterophyllin B.[1][2]
a. Sample and Standard Preparation
-
Prepare extracts as described in the HPLC section.
-
Prepare a stock solution of Heterophyllin B reference standard in methanol.
-
Prepare a series of working standard solutions by diluting the stock solution.
b. HPTLC Instrumentation and Conditions
-
Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.
-
Sample Application: Apply samples and standards as bands using an automated applicator.
-
Mobile Phase: A suitable solvent system needs to be developed. A starting point could be a mixture of chloroform, methanol, and water (e.g., 65:25:4, v/v/v) or butanol, ethanol, and acetic acid (e.g., 1:4:1, v/v/v).[2]
-
Development: Develop the plate in a saturated twin-trough chamber to the desired migration distance.
-
Drying: Dry the plate in a stream of warm air.
-
Densitometric Scanning: Scan the plate using a densitometer at a wavelength where Heterophyllin B shows maximum absorbance (e.g., 254 nm).
c. Quantification
Quantification is achieved by comparing the peak areas of the sample bands to those of the standard bands.
Workflow for HPTLC Analysis of Heterophyllin B
Caption: General workflow for HPTLC analysis of Heterophyllin B.
Signaling Pathways Modulated by Heterophyllin B
Anti-inflammatory Effect via the PI3K/Akt Signaling Pathway
Heterophyllin B has been shown to exert anti-inflammatory and anti-apoptotic effects by modulating the PI3K/Akt signaling pathway. It upregulates the phosphorylation of PI3K and Akt, which in turn can lead to the suppression of pro-inflammatory cytokines.
PI3K/Akt Signaling Pathway
Caption: Heterophyllin B's anti-inflammatory action via PI3K/Akt.
Enhancement of Neurite Outgrowth via the ERK1/2-CREB Signaling Pathway
Heterophyllin B enhances cognitive function by promoting neurite outgrowth and synaptic plasticity. This is potentially mediated through the activation of the ERK1/2-CREB signaling pathway, leading to the expression of genes involved in neuronal differentiation and growth.
ERK1/2-CREB Signaling Pathway in Neurite Outgrowth
Caption: Heterophyllin B's role in neurite outgrowth via ERK/CREB.
References
- 1. researchgate.net [researchgate.net]
- 2. High-performance thin-layer chromatography (HPTLC) for the simultaneous quantification of the cyclic lipopeptides Surfactin, Iturin A and Fengycin in culture samples of Bacillus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. LC-ESI-MS/MS analysis and pharmacokinetics of heterophyllin B, a cyclic octapeptide from Pseudostellaria heterophylla in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for Assessing the Cytotoxicity of Heterophyllin A in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the cytotoxic and apoptotic effects of Heterophyllin A, a toxic lectin with potential anticancer properties, on various cancer cell lines. Detailed protocols for key experimental assays are provided to ensure reproducibility and accurate data interpretation.
Introduction to this compound
This compound is a ribosome-inactivating protein (RIP) and a novel toxic lectin isolated from Adenia heterophylla. Like other RIPs, it is capable of inhibiting protein synthesis, which can lead to cell death. Studies have shown that this compound can induce apoptosis in human cancer cell lines and that its cytotoxic effects involve the generation of oxidative stress.[1] Understanding the protocols to evaluate its efficacy and the signaling pathways it modulates is crucial for its development as a potential therapeutic agent.
Data Presentation: Cytotoxicity of this compound
The cytotoxic effect of this compound has been evaluated in several human cancer cell lines. The half-maximal effective concentration (EC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | Cancer Type | EC50 (M) |
| NB100 | Neuroblastoma | ~10-11 |
| T24 | Bladder Carcinoma | ~10-11 |
| MCF7 | Breast Carcinoma | ~10-11 |
Note: The provided data is based on available research. Further studies on a broader range of cancer cell lines are recommended to establish a comprehensive cytotoxicity profile.
Experimental Protocols
Detailed methodologies for assessing the cytotoxicity and apoptotic effects of this compound are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines by measuring metabolic activity.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution of known concentration)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound to the respective wells. Include a vehicle control (medium with the same solvent concentration used to dissolve this compound) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control wells. Plot a dose-response curve and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cancer cells with the desired concentrations of this compound for a specified time. Include untreated control cells.
-
Cell Harvesting: Harvest the cells (both adherent and floating) and wash them twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic signaling pathway after treatment with this compound.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Caspase-3, Cleaved Caspase-3, PARP, Cleaved PARP, Bcl-2, Bax, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and untreated cells with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Visualization of Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for assessing this compound cytotoxicity and the potential signaling pathways involved in its mechanism of action.
Caption: Workflow for assessing this compound cytotoxicity.
Caption: this compound induces apoptosis via oxidative stress.
Caption: Hypothetical inhibition of survival pathways by this compound.
Disclaimer: The specific signaling pathways of this compound, particularly its effects on the PI3K/Akt and NF-κB pathways, are not yet fully elucidated. The provided diagram represents a hypothetical model based on the mechanisms of other natural anticancer compounds. Further research is required to confirm these interactions.
References
Application of Heterophyllin A in Experimental Cancer Therapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heterophyllin A is a novel Type 2 Ribosome-Inactivating Protein (RIP) isolated from the caudex of Adenia heterophylla. As a toxic lectin, it demonstrates significant cytotoxic effects against various human cancer cell lines. Its mechanism of action involves the irreversible inhibition of protein synthesis, which subsequently triggers multiple cell death pathways, including apoptosis and necroptosis.[1][2][3] These properties make this compound a molecule of interest for investigation in experimental cancer therapeutics.[1][4]
This document provides a summary of the currently available data on this compound and outlines protocols derived from the primary literature to guide its application in a research setting.
Data Presentation
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
The following table summarizes the half-maximal effective concentration (EC50) of this compound required to reduce cell viability by 50% after 72 hours of incubation.[1]
| Cell Line | Cancer Type | EC50 (M) |
| NB100 | Neuroblastoma | ~10⁻¹¹ |
| T24 | Bladder Carcinoma | ~10⁻¹¹ |
| MCF7 | Breast Carcinoma | ~10⁻¹¹ |
Table 2: Inhibition of Protein Synthesis by this compound
The concentration of this compound causing 50% inhibition of protein synthesis (IC50) in a cell-free rabbit reticulocyte lysate system is detailed below.[1]
| Condition | IC50 (µg/mL) |
| Non-reduced | 2.11 |
| Reduced | 0.142 |
Table 3: Induction of Apoptosis and Necrosis by this compound
The table below presents the percentage of cell populations undergoing apoptosis and necrosis after treatment with 10⁻⁹ M this compound for 24 hours, as determined by Annexin V-EGFP/PI staining and flow cytometry.[1]
| Cell Line | % Live Cells | % Early Apoptosis | % Late Apoptosis | % Necrosis |
| NB100 | ||||
| Control | 96.4 ± 1.2 | 1.8 ± 0.3 | 1.1 ± 0.1 | 0.7 ± 0.1 |
| This compound | 2.1 ± 0.4 | 85.6 ± 2.5 | 10.2 ± 0.9 | 2.1 ± 0.3 |
| T24 | ||||
| Control | 97.2 ± 1.5 | 1.5 ± 0.2 | 0.8 ± 0.1 | 0.5 ± 0.1 |
| This compound | 3.4 ± 0.6 | 79.8 ± 3.1 | 14.3 ± 1.2 | 2.5 ± 0.4 |
| MCF7 | ||||
| Control | 95.8 ± 1.8 | 2.1 ± 0.4 | 1.3 ± 0.2 | 0.8 ± 0.1 |
| This compound | 4.2 ± 0.7 | 75.4 ± 2.8 | 18.1 ± 1.5 | 2.3 ± 0.3 |
Mechanism of Action & Signaling Pathways
This compound, as a Type 2 RIP, consists of an enzymatic A-chain and a lectin B-chain. The B-chain binds to galactose-containing glycoproteins on the cell surface, facilitating the entry of the toxin into the cell. The A-chain then acts as an N-glycosylase, irreversibly damaging ribosomes and leading to the arrest of protein synthesis.[1][2][3] This primary insult triggers a cascade of cellular events, including the induction of oxidative stress, apoptosis, and necroptosis, ultimately leading to cell death.[1][4] While the involvement of these pathways is established, the specific upstream and downstream signaling molecules in the this compound-induced cell death cascade are yet to be fully elucidated.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for the characterization of this compound.[1] Researchers should adapt these protocols based on their specific experimental setup and cell lines.
Purification of this compound from Adenia heterophylla
This protocol outlines the affinity chromatography method for isolating this compound.
-
Homogenization: Decorticate and homogenize 460 g of A. heterophylla caudex.
-
Extraction: Centrifuge the homogenate and collect the supernatant.
-
Affinity Chromatography:
-
Load the supernatant onto an acid-treated Sepharose CL-6B column.
-
Wash the column with Phosphate Buffered Saline (PBS) to remove unbound proteins.
-
Elute the bound lectins (including this compound) with 0.5 M galactose in PBS.
-
-
Protein Quantification: Determine the protein concentration of the eluted fractions spectrophotometrically.
Cell Viability Assay (MTS Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Seed 3 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., from 10⁻¹³ M to 10⁻⁹ M) for 72 hours. Include an untreated control.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control. Determine the EC50 value by linear regression analysis.
Protein Synthesis Inhibition Assay (Cell-Free System)
This protocol assesses the direct inhibitory effect of this compound on protein synthesis.
-
System: Use a commercially available rabbit reticulocyte lysate cell-free protein synthesis system.
-
Treatment: Add varying concentrations of this compound (both reduced and non-reduced forms) to the lysate.
-
Reaction: Initiate protein synthesis according to the kit manufacturer's protocol, often using a luciferase reporter mRNA.
-
Measurement: Measure the output of the reporter (e.g., luminescence for luciferase).
-
Analysis: Calculate the percentage of protein synthesis inhibition relative to an untreated control. Determine the IC50 value by linear regression analysis.
Apoptosis and Necrosis Assay (Annexin V/PI Staining)
This protocol distinguishes between live, apoptotic, and necrotic cells using flow cytometry.
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels. Treat with this compound (e.g., 10⁻⁹ M) for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining:
-
Wash cells with PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add Annexin V-EGFP (or another fluorochrome conjugate) and Propidium Iodide (PI).
-
Incubate in the dark as per the manufacturer's instructions.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Analysis: Quantify the percentage of cells in each quadrant.
Caption: General experimental workflow for evaluating this compound.
Concluding Remarks
This compound demonstrates potent anti-cancer activity in vitro, primarily through the induction of apoptosis.[1][4] The provided data and protocols serve as a foundational resource for researchers investigating its therapeutic potential. Further studies are warranted to elucidate the precise molecular signaling pathways involved in this compound-induced cell death and to evaluate its efficacy and safety in preclinical in vivo models. The ability of this compound to induce multiple cell death pathways suggests it may be a robust candidate for overcoming drug resistance in cancer therapy.[4]
References
- 1. Heterophyllin: A New Adenia Toxic Lectin with Peculiar Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Heterophyllin: A New Adenia Toxic Lectin with Peculiar Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heterophyllin: A New Adenia Toxic Lectin with Peculiar Biological Properties | MDPI [mdpi.com]
Solid-Phase Synthesis of the Cyclic Peptide Heterophyllin B: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heterophyllin B is a naturally occurring cyclic octapeptide with the amino acid sequence cyclo(Ile-Phe-Gly-Gly-Leu-Pro-Pro-Pro).[1][2] Originally isolated from the plant Pseudostellaria heterophylla, it has garnered significant interest within the scientific community due to its diverse and potent biological activities.[1][2] Cyclic peptides, in general, offer several advantages over their linear counterparts, including enhanced metabolic stability, increased receptor binding affinity, and improved cell permeability. These attributes make them attractive scaffolds for the development of novel therapeutics.
This application note provides a detailed protocol for the solid-phase synthesis of Heterophyllin B using Fmoc/tBu chemistry. The methodology described herein outlines the assembly of the linear peptide on a solid support, followed by on-resin cyclization, cleavage from the resin, and subsequent purification of the final cyclic peptide.
Materials and Methods
Materials
All Fmoc-protected amino acids (Fmoc-Ile-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Leu-OH, Fmoc-Pro-OH), Rink Amide resin, coupling reagents (HBTU, HOBt), DIPEA, piperidine (B6355638), TFA, TIS, and HPLC-grade solvents were of high purity and suitable for peptide synthesis.
Solid-Phase Peptide Synthesis (SPPS) of the Linear Precursor
The linear peptide precursor of Heterophyllin B (H-Ile-Phe-Gly-Gly-Leu-Pro-Pro-Pro-OH) was synthesized on a Rink Amide resin using a manual or automated peptide synthesizer. The synthesis proceeds from the C-terminus to the N-terminus. The following steps were performed for each amino acid coupling cycle:
-
Resin Swelling: The Rink Amide resin was swollen in DMF for 30 minutes.
-
Fmoc Deprotection: The Fmoc protecting group was removed by treating the resin with 20% piperidine in DMF (v/v) for 20 minutes.
-
Washing: The resin was thoroughly washed with DMF to remove residual piperidine.
-
Amino Acid Coupling: The next Fmoc-protected amino acid (4 equivalents) was activated with HBTU (3.9 equivalents) and HOBt (4 equivalents) in the presence of DIPEA (8 equivalents) in DMF. This activated mixture was then added to the resin and allowed to react for 2 hours.
-
Washing: The resin was washed with DMF to remove excess reagents and byproducts.
These steps were repeated for each amino acid in the sequence: Pro, Pro, Pro, Leu, Gly, Gly, Phe, and Ile.
On-Resin Cyclization
Following the assembly of the linear peptide, the N-terminal Fmoc group was removed as described above. The on-resin cyclization was then performed:
-
Cyclization Cocktail Preparation: A solution of HBTU (4 equivalents), HOBt (4 equivalents), and DIPEA (8 equivalents) in DMF was prepared.
-
Cyclization Reaction: The cyclization cocktail was added to the deprotected peptide-resin, and the reaction was allowed to proceed for 4 hours at room temperature with gentle agitation. The progress of the cyclization can be monitored by cleaving a small sample of the resin and analyzing it by LC-MS.
Cleavage and Deprotection
After on-resin cyclization, the cyclic peptide was cleaved from the solid support, and the side-chain protecting groups were simultaneously removed.
-
Resin Washing and Drying: The resin was washed sequentially with DMF, DCM, and methanol (B129727) and then dried under vacuum.
-
Cleavage Cocktail: A cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v) was prepared.
-
Cleavage Reaction: The dried resin was treated with the cleavage cocktail for 2 hours at room temperature.
-
Peptide Precipitation: The resin was filtered, and the filtrate containing the cyclic peptide was collected. The peptide was precipitated by adding cold diethyl ether.
-
Isolation: The precipitated peptide was collected by centrifugation, and the pellet was washed with cold diethyl ether to remove scavengers and organic impurities.
Purification and Characterization
The crude cyclic peptide was purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA. The fractions containing the pure peptide were collected and lyophilized. The identity and purity of the final product were confirmed by mass spectrometry and analytical HPLC.
Quantitative Data Summary
| Parameter | Theoretical Value/Expected Outcome | Notes |
| Resin Loading | 0.5 mmol/g | Varies depending on the resin used. |
| Amino Acid Equivalents | 4 eq. | Per coupling reaction. |
| Coupling Reagent Equivalents | HBTU (3.9 eq.), HOBt (4 eq.), DIPEA (8 eq.) | Per coupling and cyclization reaction. |
| Coupling Efficiency | >99% per step | Monitored by Kaiser test or other methods. |
| Cyclization Yield | 60-80% | Highly sequence and condition-dependent. |
| Overall Crude Yield | 50-70% | Based on the initial resin loading. |
| Final Purified Yield | 15-30% | After RP-HPLC purification. |
| Purity | >95% | Determined by analytical HPLC. |
| Molecular Weight (Monoisotopic) | 812.46 g/mol | C₄₂H₆₀N₈O₈ |
Experimental Workflow and Structure Diagrams
Caption: Solid-phase synthesis workflow for Heterophyllin B.
Caption: Chemical structure of Heterophyllin B.
References
Application Notes and Protocols for the Isolation of Heterophyllin B using High-Speed Countercurrent Chromatography (HSCCC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Heterophyllin B is a cyclic octapeptide isolated from the roots of Pseudostellaria heterophylla.[1] This natural compound has garnered significant interest within the scientific community due to its potential therapeutic properties, including the enhancement of cognitive function through the promotion of neurite outgrowth and synaptic plasticity.[2][3] Furthermore, studies have suggested its involvement in modulating the PI3K/AKT/β-catenin signaling pathway, indicating its potential in anti-inflammatory and anti-cancer applications. High-Speed Countercurrent Chromatography (HSCCC) has been demonstrated as an effective and efficient method for the isolation and purification of Heterophyllin B, achieving purities exceeding 96%.[4]
This document provides detailed application notes and protocols for the successful isolation of Heterophyllin B using HSCCC, intended to guide researchers in their drug discovery and development efforts.
Experimental Protocols
Preparation of Crude Extract from Pseudostellaria heterophylla
A crucial first step in the isolation of Heterophyllin B is the preparation of a crude extract from the plant material.
Protocol:
-
Drying and Pulverization: The roots of Pseudostellaria heterophylla are dried and then pulverized into a fine powder to increase the surface area for extraction.
-
Solvent Extraction: The powdered plant material is extracted with a polar organic solvent. A common method involves boiling with 95% ethanol (B145695).[4]
-
Partitioning: The resulting ethanol extract is then further partitioned with a solvent of slightly lower polarity, such as ethyl acetate (B1210297) or n-butanol, to enrich the fraction containing cyclic peptides.[4]
-
Concentration and Lyophilization: The enriched fraction is concentrated under reduced pressure and then freeze-dried to yield a crude extract powder. This powder should be stored at low temperatures (e.g., -4°C) prior to HSCCC separation.[5]
High-Speed Countercurrent Chromatography (HSCCC) Isolation of Heterophyllin B
The HSCCC technique is a liquid-liquid partition chromatography method that avoids the use of a solid support matrix, thereby preventing irreversible adsorption of the sample and allowing for high recovery rates.
Instrumentation:
A High-Speed Countercurrent Chromatograph (e.g., Model TBE-300A, Tauto Biotech Co. Ltd., Shanghai, China) equipped with a multi-layer coil column, a constant-flow pump, a UV detector, and a fraction collector is required.[5]
Protocol:
-
Two-Phase Solvent System Preparation: The selection of an appropriate two-phase solvent system is critical for successful separation. A system composed of n-butanol, ethyl acetate, and water is effective for the separation of cyclic peptides from Pseudostellaria heterophylla.[5][6]
-
Prepare a mixture of n-butanol–ethyl acetate–water with a volume ratio of 0.6:4.4:5.[5][6]
-
Thoroughly shake the mixture in a separatory funnel and allow it to stand at room temperature until two distinct phases are formed.
-
Separate the upper (stationary phase) and lower (mobile phase) layers and degas them by sonication before use.
-
-
HSCCC System Equilibration:
-
Completely fill the multi-layer coil column with the upper phase (stationary phase).
-
Set the apparatus to rotate at a specific speed (e.g., 800 rpm).[5]
-
Pump the lower phase (mobile phase) into the column at a constant flow rate (e.g., 1.6 mL/min) until the mobile phase front emerges and hydrodynamic equilibrium is established.[5]
-
-
Sample Injection and Fraction Collection:
-
Dissolve a known amount of the crude extract in a mixture of the upper and lower phases.
-
Inject the sample solution into the HSCCC system through the injection valve.
-
Continuously monitor the effluent from the column outlet with a UV detector at a suitable wavelength (e.g., 213 nm).[5]
-
Collect the fractions corresponding to the peaks on the chromatogram manually or using an automated fraction collector.
-
-
Analysis of Fractions and Purity Determination:
-
Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) to identify the fractions containing Heterophyllin B.
-
Pool the pure fractions of Heterophyllin B and determine the purity using HPLC. Purities of over 96% have been reported for cyclic peptides isolated from this source using HSCCC.[4][5][6]
-
Confirm the structure of the isolated Heterophyllin B using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[5]
-
Data Presentation
The following tables summarize the key quantitative data for the HSCCC isolation of cyclic peptides from Pseudostellaria heterophylla. While specific data for Heterophyllin B is limited, the data for the structurally similar Pseudostellarin B, isolated from the same source using a similar method, provides a valuable reference.
Table 1: HSCCC Two-Phase Solvent System and Operating Parameters
| Parameter | Value | Reference |
| Solvent System | n-butanol–ethyl acetate–water | [5][6] |
| Volume Ratio | 0.6:4.4:5 (v/v/v) | [5][6] |
| Stationary Phase | Upper Phase | [5] |
| Mobile Phase | Lower Phase | [5] |
| Revolution Speed | 800 rpm | [5] |
| Flow Rate | 1.6 mL/min | [5] |
| Detection Wavelength | 213 nm | [5] |
Table 2: Performance Data for Cyclic Peptide Isolation using HSCCC
| Parameter | Value | Reference |
| Purity of Isolated Compound | > 96% | [4][5][6] |
| Sample Load | Milligram levels per run | [5][6] |
Visualizations
Experimental Workflow for Heterophyllin B Isolation
Caption: HSCCC Isolation Workflow for Heterophyllin B.
Signaling Pathway of Heterophyllin B in Promoting Neurite Outgrowth
Caption: Heterophyllin B Signaling Pathway.
References
- 1. Chemistry, pharmacology and analysis of Pseudostellaria heterophylla: a mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heterophyllin B, a cyclopeptide from Pseudostellaria heterophylla, enhances cognitive function via neurite outgrowth and synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heterophyllin B, a cyclopeptide from Pseudostellaria heterophylla, improves memory via immunomodulation and neurite regeneration in i.c.v.Aβ-induced mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tautobiotech.com [tautobiotech.com]
- 6. Isolation and purification of Pseudostellarin B (cyclic peptide) from Pseudostellaria heterophylla (Miq.) Pax by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Ribosome Inactivation Mechanisms Using Heterophyllin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heterophyllin, a potent type 2 ribosome-inactivating protein (RIP) isolated from Adenia heterophylla, serves as a critical tool for investigating the mechanisms of ribosomal inactivation and cellular responses to ribotoxic stress.[1][2][3] As a heterodimeric glycoprotein, it comprises a catalytic A-chain with N-glycosidase activity and a lectin B-chain that facilitates its entry into cells.[1][3] The A-chain specifically depurinates a universally conserved adenine (B156593) residue in the sarcin-ricin loop (SRL) of the large ribosomal RNA, leading to an irreversible inhibition of protein synthesis and subsequent cell death.[1][3] This document provides detailed protocols for utilizing heterophyllin to study its effects on cellular viability, protein synthesis, and the induction of various cell death pathways, including apoptosis, necroptosis, and oxidative stress.[1][3]
Data Presentation
Table 1: Physicochemical and Biochemical Properties of Heterophyllin
| Property | Value | Reference |
| Source | Adenia heterophylla | [1][2][4] |
| Classification | Type 2 Ribosome-Inactivating Protein | [1][3] |
| Molecular Weight (SDS-PAGE) | ~60 kDa (non-reducing conditions) | [1] |
| Subunit A (A-chain) Molecular Weight | ~25 kDa (reducing conditions) | [1] |
| Subunit B (B-chain) Molecular Weight | ~33 kDa (reducing conditions) | [1] |
| Enzymatic Activity | rRNA N-glycosylase | [2] |
Table 2: In Vitro Efficacy of Heterophyllin
| Assay | Cell Line / System | IC50 / EC50 | Incubation Time | Reference |
| Protein Synthesis Inhibition | Rabbit Reticulocyte Lysate (non-reducing) | 2.11 µg/mL | Not specified | [1] |
| Protein Synthesis Inhibition | Rabbit Reticulocyte Lysate (reducing) | 0.142 µg/mL | Not specified | [1] |
| Cytotoxicity (Cell Viability) | NB100 (human neuroblastoma) | ~10⁻¹¹ M | 72 hours | [1][3] |
| Cytotoxicity (Cell Viability) | T24 (human bladder carcinoma) | ~10⁻¹² M | 72 hours | [1][3] |
| Cytotoxicity (Cell Viability) | MCF7 (human breast carcinoma) | ~10⁻¹² M | 72 hours | [1][3] |
Experimental Protocols
Purification of Heterophyllin from Adenia heterophylla
This protocol is based on the method described by Polito et al., 2023.[4]
Materials:
-
Adenia heterophylla caudex
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acid-treated Sepharose CL-6B column
-
0.5 M galactose in PBS
-
Protein concentration assay kit (e.g., Bradford or BCA)
-
SDS-PAGE reagents
Procedure:
-
Homogenize the Adenia heterophylla caudex in cold PBS.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
Load the supernatant onto an acid-treated Sepharose CL-6B column pre-equilibrated with PBS.
-
Wash the column extensively with PBS to remove unbound proteins.
-
Elute the bound lectins, including heterophyllin, with 0.5 M galactose in PBS.
-
Collect the eluted fractions and monitor the protein concentration.
-
Pool the protein-containing fractions and dialyze against PBS to remove galactose.
-
Concentrate the purified heterophyllin and determine the final protein concentration.
-
Verify the purity and molecular weight of heterophyllin using SDS-PAGE under both non-reducing and reducing conditions.
In Vitro Protein Synthesis Inhibition Assay
This assay evaluates the direct inhibitory effect of heterophyllin on ribosome function.
Materials:
-
Purified heterophyllin
-
Rabbit reticulocyte lysate, nuclease-treated
-
Amino acid mixture (containing radiolabeled amino acids, e.g., ³⁵S-methionine)
-
Control RNA (e.g., Luciferase control RNA)
-
Trichloroacetic acid (TCA)
-
Scintillation counter and vials
Procedure:
-
Prepare serial dilutions of heterophyllin in nuclease-free water.
-
In a microcentrifuge tube, combine the rabbit reticulocyte lysate, amino acid mixture, and control RNA.
-
Add the diluted heterophyllin or a vehicle control to the reaction mixture.
-
For experiments under reducing conditions, pre-incubate heterophyllin with a reducing agent like 2-mercaptoethanol.
-
Incubate the reaction at 30°C for 90 minutes.
-
Stop the reaction by placing the tubes on ice.
-
Precipitate the newly synthesized, radiolabeled proteins by adding cold TCA.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the precipitate with ethanol (B145695) and allow it to dry.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of protein synthesis inhibition relative to the vehicle control and determine the IC50 value.
Cell Viability (Cytotoxicity) Assay
This protocol determines the cytotoxic effect of heterophyllin on cultured cells.
Materials:
-
Human cancer cell lines (e.g., NB100, T24, MCF7)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Purified heterophyllin
-
96-well cell culture plates
-
MTS or similar cell viability reagent
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 3 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of heterophyllin in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of heterophyllin.
-
Include wells with medium only as a negative control.
-
Incubate the plates for 72 hours at 37°C in a humidified CO₂ incubator.
-
Add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours until a color change is visible.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells and determine the EC50 value.
Analysis of Cell Death Pathways
a. Apoptosis and Necrosis Detection by Flow Cytometry
This protocol distinguishes between apoptotic and necrotic cell death.
Materials:
-
Cells treated with heterophyllin (e.g., at a concentration of 10⁻⁹ M for 24 hours)
-
Annexin V-EGFP (or other fluorescent conjugate)
-
Propidium Iodide (PI)
-
Binding buffer
-
Flow cytometer
Procedure:
-
Treat cells with heterophyllin as described in the cytotoxicity assay.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in the binding buffer.
-
Add Annexin V-EGFP and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of live (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
b. Investigation of Oxidative Stress and Necroptosis
This involves the use of specific inhibitors to assess the contribution of these pathways to heterophyllin-induced cell death.
Materials:
-
Cells and culture reagents as in the cytotoxicity assay
-
Heterophyllin
-
ROS scavengers (e.g., catalase, sodium pyruvate)
-
Pan-caspase inhibitor (e.g., Z-VAD-FMK)
-
Necroptosis inhibitor (e.g., Necrostatin-1)
-
MTS reagent
Procedure:
-
Seed cells in a 96-well plate as for the cytotoxicity assay.
-
Pre-treat the cells with the ROS scavengers, pan-caspase inhibitor, or necroptosis inhibitor for 3 hours.
-
Add heterophyllin to the pre-treated cells and incubate for the desired time (e.g., 72 hours).
-
Perform a cell viability assay (MTS) as described above.
-
An increase in cell viability in the presence of an inhibitor compared to treatment with heterophyllin alone indicates the involvement of that specific pathway in heterophyllin-induced cytotoxicity.
Visualizations
Caption: Mechanism of Heterophyllin-induced ribosome inactivation and cell death.
Caption: Workflow for studying Heterophyllin's bioactivity.
Caption: Putative signaling pathways induced by Heterophyllin.
References
In Vivo Models for Testing the Neuroprotective Effects of Heterophyllin B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing in vivo models for evaluating the neuroprotective properties of Heterophyllin B, a cyclic peptide with demonstrated potential in preclinical studies. This document outlines detailed protocols for relevant animal models of neurodegenerative diseases and neuronal injury, methods for assessing neuroprotection, and a summary of the known mechanisms of action of Heterophyllin B.
Introduction to Heterophyllin B and its Neuroprotective Potential
Heterophyllin B is a natural cyclopeptide that has garnered interest for its neuroprotective effects. Preclinical research, primarily in models of Alzheimer's disease, has shown that Heterophyllin B can enhance cognitive function, promote the growth of new neurites, and exhibit anti-inflammatory properties within the central nervous system.[1][2] Studies indicate its ability to cross the blood-brain barrier, a critical attribute for any centrally acting therapeutic agent.[3] Its multifaceted mechanism of action, which appears to involve the modulation of key signaling pathways such as the PI3K/Akt pathway, makes it a promising candidate for further investigation in a broader range of neurodegenerative and neurological disorders.[3]
Recommended In Vivo Models
The selection of an appropriate in vivo model is critical for elucidating the specific neuroprotective effects of Heterophyllin B. Based on its known biological activities, the following models are recommended.
Alzheimer's Disease Models
Rationale: Existing research strongly supports the use of Alzheimer's disease (AD) models to test Heterophyllin B.
-
Intracerebroventricular (i.c.v.) Amyloid-β (Aβ) Infusion Model: This model acutely mimics the Aβ-induced toxicity and cognitive deficits characteristic of AD. It is useful for rapid screening of compounds that interfere with Aβ pathology.
-
APP/PS1 Transgenic Mouse Model: This is a well-established genetic model of familial AD that progressively develops amyloid plaques and cognitive decline, allowing for the evaluation of therapeutic interventions on disease progression.
Stroke Models
Rationale: The anti-inflammatory and pro-survival signaling pathways modulated by Heterophyllin B suggest its potential in treating ischemic brain injury.
-
Middle Cerebral Artery Occlusion (MCAO) Model: This model simulates focal cerebral ischemia, a common type of stroke in humans. It allows for the assessment of a compound's ability to reduce infarct volume and improve neurological deficits.
-
Photothrombotic Stroke Model: This model creates a more localized and reproducible cortical infarct, which is advantageous for studying specific aspects of neuronal injury and recovery.
Traumatic Brain Injury (TBI) Models
Rationale: The neuroprotective and regenerative properties of Heterophyllin B could be beneficial in the context of TBI.
-
Controlled Cortical Impact (CCI) Model: This model produces a focal and reproducible cortical contusion, mimicking aspects of human TBI. It is suitable for evaluating a compound's effect on lesion volume, edema, and functional recovery.
-
Fluid Percussion Injury (FPI) Model: This model can produce either focal or diffuse brain injury, offering versatility in studying different aspects of TBI pathology.
Parkinson's Disease Models
Rationale: Given its general neuroprotective and anti-inflammatory effects, exploring Heterophyllin B in models of Parkinson's disease (PD) is a logical next step.
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Model: This neurotoxin-based model selectively destroys dopaminergic neurons in the substantia nigra, mimicking the primary pathology of PD.
-
6-OHDA (6-hydroxydopamine) Model: This is another widely used neurotoxin model that induces degeneration of dopaminergic neurons, allowing for the study of motor deficits and their potential reversal.
Data Presentation: Quantitative Effects of Heterophyllin B
The following tables summarize the quantitative data from preclinical studies on the neuroprotective effects of Heterophyllin B.
Table 1: Effects of Heterophyllin B on Cognitive Function in ICR Mice
| Parameter | Control Group | Heterophyllin B-Treated Group | Percentage Improvement |
| Object Recognition Memory | --- | Significantly Enhanced[1] | Data not specified |
| Object Location Memory | --- | Significantly Enhanced[1] | Data not specified |
| Treatment Protocol: Intraperitoneal injection for seven consecutive days.[1] |
Table 2: Effects of Heterophyllin B in an i.c.v. Aβ-Induced Alzheimer's Disease Mouse Model
| Outcome Measure | Aβ-Treated Group | Aβ + Heterophyllin B-Treated Group | Effect of Heterophyllin B |
| Memory Retrieval | Impaired | Enhanced[2] | Improvement |
| Neuroinflammation | Increased | Ameliorated[2] | Reduction |
| Axonal Regeneration | Impaired | Promoted[2] | Enhancement |
| Specific quantitative data on the degree of improvement, reduction, or enhancement were not provided in the abstract.[2] |
Experimental Protocols
Intracerebroventricular (i.c.v.) Injection of Amyloid-β in Mice
This protocol describes the acute induction of Alzheimer's-like pathology and cognitive deficits.
Materials:
-
Amyloid-β (1-42) peptide
-
Sterile, pyrogen-free saline
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL) with a 26-gauge needle
-
Surgical tools (scalpel, drill, etc.)
-
Animal warming pad
Procedure:
-
Preparation of Aβ Oligomers: Prepare Aβ oligomers according to established protocols, typically involving incubation of the peptide solution to allow for aggregation.
-
Animal Preparation: Anesthetize the mouse and place it in the stereotaxic frame. Maintain body temperature at 37°C.
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Using stereotaxic coordinates, identify the injection site for the lateral ventricle (e.g., AP: -0.2 mm, ML: ±1.0 mm, DV: -2.5 mm from bregma).
-
Drill a small burr hole at the identified coordinates.
-
-
Aβ Injection:
-
Slowly lower the Hamilton syringe needle to the target depth.
-
Infuse 2-5 µL of the Aβ oligomer solution over several minutes.
-
Leave the needle in place for an additional 5-10 minutes to prevent backflow.
-
Slowly withdraw the needle and suture the scalp incision.
-
-
Post-operative Care: Allow the mouse to recover in a warm cage. Administer analgesics as required.
-
Heterophyllin B Administration: Begin the treatment regimen with Heterophyllin B as per the study design (e.g., daily intraperitoneal injections).
-
Behavioral and Histological Analysis: Conduct behavioral tests (e.g., Morris water maze, Y-maze) starting 7-14 days post-injection. Subsequently, sacrifice the animals for histological and biochemical analysis of the brain.
Middle Cerebral Artery Occlusion (MCAO) Model in Mice
This protocol induces focal cerebral ischemia.
Materials:
-
Nylon monofilament suture (e.g., 6-0) with a silicon-coated tip
-
Anesthesia
-
Surgical microscope or loupes
-
Microvascular clips
-
Surgical tools
-
Laser Doppler flowmeter (optional, to monitor cerebral blood flow)
Procedure:
-
Animal Preparation: Anesthetize the mouse and maintain its body temperature.
-
Surgical Procedure:
-
Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Place a temporary ligature around the CCA.
-
Make a small incision in the ECA.
-
-
Occlusion:
-
Introduce the nylon filament through the ECA incision and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). The insertion depth is typically 9-11 mm from the carotid bifurcation.
-
(Optional) Use a laser Doppler flowmeter to confirm a significant drop in cerebral blood flow.
-
Maintain the occlusion for the desired duration (e.g., 30, 60, or 90 minutes for transient MCAO, or permanently).
-
-
Reperfusion (for transient MCAO): Withdraw the filament to allow blood flow to resume.
-
Closure and Recovery: Ligate the ECA stump, remove the temporary CCA ligature, and close the neck incision. Allow the animal to recover.
-
Heterophyllin B Administration: Administer Heterophyllin B at the desired time points (pre-, during, or post-MCAO).
-
Assessment: Evaluate neurological deficits at various time points. At the study endpoint (e.g., 24-72 hours), sacrifice the animals and measure the infarct volume using TTC staining.
Visualization of Signaling Pathways and Workflows
Proposed Neuroprotective Signaling Pathway of Heterophyllin B
Caption: Proposed signaling cascade for Heterophyllin B's neuroprotective effects.
Experimental Workflow for i.c.v. Aβ Infusion Model
Caption: Workflow for testing Heterophyllin B in the i.c.v. Aβ model.
Logical Relationship of Neuroprotective Outcomes
Caption: Interplay of Heterophyllin B's effects leading to cognitive improvement.
References
- 1. Heterophyllin B, a cyclopeptide from Pseudostellaria heterophylla, enhances cognitive function via neurite outgrowth and synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heterophyllin B, a cyclopeptide from Pseudostellaria heterophylla, improves memory via immunomodulation and neurite regeneration in i.c.v.Aβ-induced mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heterophyllin B enhances transcription factor EB-mediated autophagy and alleviates pyroptosis and oxidative stress after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Isolation and Characterization of Heterophyllin Flavone from Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the isolation and characterization of Heterophyllin, an 8-prenylated flavone (B191248) with potential therapeutic applications, primarily sourced from Artocarpus heterophyllus (jackfruit). The methodologies cover extraction, purification, and structural elucidation using various chromatographic and spectroscopic techniques. While specific quantitative and spectral data for Heterophyllin is scarce in publicly available literature, this note utilizes data from a closely related prenylated flavone isolated from a hybrid of Artocarpus heterophyllus and Artocarpus integer as a representative example. The protocols and data presented herein offer a comprehensive guide for researchers engaged in the discovery and development of novel flavonoid-based therapeutic agents.
Introduction
Flavonoids are a diverse group of polyphenolic secondary metabolites found in plants, known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] Heterophyllin, an 8-prenylated flavone, is a constituent of Artocarpus heterophyllus, a plant species recognized for its rich phytochemical profile.[3] Prenylation of the flavonoid core is often associated with enhanced biological activity. This document outlines the necessary steps for the successful isolation and comprehensive characterization of Heterophyllin and related flavones for further pharmacological investigation.
Experimental Protocols
Plant Material and Extraction
A generalized protocol for the extraction of prenylated flavonoids from Artocarpus species is as follows:
-
Plant Material Preparation: Air-dried and powdered plant material (e.g., leaves, bark, or roots of Artocarpus heterophyllus) is used as the starting material.
-
Maceration: The powdered material is subjected to maceration with methanol (B129727) at room temperature for 72 hours. The process is repeated three times to ensure exhaustive extraction.
-
Solvent Evaporation: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator at 40°C to yield a crude extract.
-
Solvent-Solvent Partitioning: The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297), to fractionate the extract based on the polarity of the constituents. The flavonoid-rich fraction is typically found in the ethyl acetate and chloroform fractions.
Isolation and Purification
-
Column Chromatography: The flavonoid-rich fraction is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative Thin Layer Chromatography (pTLC): Fractions showing similar TLC profiles are combined and further purified using pTLC with an appropriate solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) to isolate the target flavone.
-
Crystallization: The isolated compound is further purified by crystallization from a suitable solvent system (e.g., methanol-chloroform) to obtain pure crystals.
Characterization
The structure of the isolated flavone is elucidated using the following spectroscopic methods:
-
UV-Visible Spectroscopy: The UV-Vis spectrum is recorded in methanol to determine the absorption maxima, which are characteristic of the flavone chromophore.
-
Infrared (IR) Spectroscopy: The IR spectrum is recorded to identify the functional groups present in the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectra are recorded to determine the chemical structure, including the number and types of protons and carbons. 2D NMR techniques (COSY, HMQC, HMBC) are used for complete structural assignment.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.
Data Presentation
The following tables summarize the quantitative and spectral data for a representative prenylated flavone isolated from a hybrid of Artocarpus heterophyllus and Artocarpus integer, which is structurally similar to Heterophyllin.
Table 1: Physicochemical and Yield Data
| Parameter | Value |
| Molecular Formula | C25H22O7 (based on HRMS) |
| Molecular Weight | 434.44 g/mol |
| Appearance | Yellowish amorphous powder |
| Yield (from crude extract) | Data not available |
| Purity (by HPLC) | >95% |
Table 2: UV-Visible and IR Spectroscopic Data
| Spectroscopic Method | Wavelength/Wavenumber | Assignment |
| UV-Vis (Methanol) | λmax 264 nm | Band II (A-ring) |
| λmax 305 nm | Band I (B-ring) | |
| IR (KBr) | νmax 3420 cm⁻¹ | O-H stretching |
| νmax 1650 cm⁻¹ | C=O stretching (γ-pyrone) | |
| νmax 1610, 1580 cm⁻¹ | C=C stretching (aromatic) |
Table 3: ¹H NMR (500 MHz, CDCl₃) and ¹³C NMR (125 MHz, CDCl₃) Data for a Related Prenylated Flavone
| Position | δC (ppm) | δH (ppm, J in Hz) |
| 2 | 163.5 | |
| 3 | 103.8 | 6.55 (s) |
| 4 | 182.1 | |
| 5 | 161.7 | |
| 6 | 98.9 | 6.35 (d, 2.0) |
| 7 | 164.8 | |
| 8 | 94.1 | 6.45 (d, 2.0) |
| 9 | 157.4 | |
| 10 | 104.2 | |
| 1' | 121.5 | |
| 2' | 128.5 | 7.35 (d, 8.5) |
| 3' | 115.8 | 6.90 (d, 8.5) |
| 4' | 159.2 | |
| 5' | 115.8 | 6.90 (d, 8.5) |
| 6' | 128.5 | 7.35 (d, 8.5) |
| 1'' (prenyl) | 22.5 | 3.30 (d, 7.0) |
| 2'' (prenyl) | 122.3 | 5.25 (t, 7.0) |
| 3'' (prenyl) | 131.8 | |
| 4'' (prenyl) | 25.7 | 1.80 (s) |
| 5'' (prenyl) | 17.9 | 1.65 (s) |
Mandatory Visualizations
Caption: Experimental workflow for the isolation of Heterophyllin.
Caption: Postulated anti-inflammatory signaling pathway of Heterophyllin.
Biological Activity
Flavonoids isolated from Artocarpus heterophyllus have demonstrated a range of biological activities. Several prenylflavonoids from this plant have shown potent anti-inflammatory effects. For instance, some of these compounds significantly inhibit the release of β-glucuronidase and histamine (B1213489) from mast cells and lysozyme (B549824) from neutrophils.[4] Furthermore, certain flavonoids from A. heterophyllus have been found to inhibit superoxide (B77818) anion formation in neutrophils and significantly suppress nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) protein expression in lipopolysaccharide (LPS)-activated macrophages.[4]
The anti-inflammatory mechanism of flavones is often attributed to their ability to modulate key signaling pathways. The NF-κB and MAPK signaling pathways are common targets for the anti-inflammatory action of flavones.[5] Based on the activity of related compounds, it is postulated that Heterophyllin may exert its anti-inflammatory effects by inhibiting the PI3K/Akt signaling pathway, which is a critical regulator of the inflammatory response. Inhibition of this pathway can lead to the downregulation of the transcription factor NF-κB and a subsequent reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
Conclusion
The protocols detailed in this application note provide a robust framework for the isolation and characterization of Heterophyllin flavone from Artocarpus heterophyllus. The representative data and workflow diagrams serve as a valuable resource for researchers aiming to explore the therapeutic potential of this and other related natural products. Further investigation is warranted to elucidate the specific biological activities and mechanisms of action of pure Heterophyllin, which may lead to the development of novel anti-inflammatory and other therapeutic agents.
References
- 1. Mechanism of action of flavonoids as anti-inflammatory agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure elucidation and NMR assignments of two new flavanones from the roots of Artocarpus heterophyllus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Inflammation Activity of Flavones and Their Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Anti-inflammatory Properties of Heterophyllin B
Topic: Anti-inflammatory Assays for Evaluating Heterophyllin B Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial literature searches for "Heterophyllin flavone" did not yield specific results. However, substantial research exists for Heterophyllin B , an active cyclic peptide isolated from Pseudostellaria heterophylla. These application notes and protocols are based on the documented anti-inflammatory activity of Heterophyllin B and general assays for flavonoids, which share similar mechanisms of action.
Introduction
Inflammation is a critical biological response to harmful stimuli, but chronic inflammation contributes to various pathologies. Heterophyllin B has demonstrated significant anti-inflammatory and antioxidant effects by inhibiting pro-inflammatory mediators.[1][2] Flavonoids, a broad class of plant secondary metabolites, are also well-known for their anti-inflammatory properties, often mediated through the inhibition of key signaling pathways like NF-κB and MAPK.[3][4][5] This document provides detailed protocols for a panel of in vitro assays to characterize the anti-inflammatory potential of compounds like Heterophyllin B.
Mechanism of Action Overview
Heterophyllin B has been shown to suppress inflammation in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages by inhibiting the PI3K/Akt signaling pathway.[1] This leads to a downstream reduction in nitric oxide (NO) production and pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-1β (IL-1β).[1][2] Many flavonoids exert their anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling cascades, which are crucial regulators of inflammatory gene expression.[3][5][6]
Signaling Pathway Diagrams
Here are the signaling pathways commonly implicated in inflammation that can be targeted by anti-inflammatory compounds.
Caption: NF-κB Signaling Pathway in Inflammation.
Caption: MAPK Signaling Pathway in Inflammation.
Experimental Protocols
The following protocols are designed to assess the anti-inflammatory effects of Heterophyllin B or other test compounds in a cell-based model.
Cell Culture and Treatment
The murine macrophage cell line RAW 264.7 is a standard model for in vitro inflammation studies.[7]
-
Cell Line: RAW 264.7 (murine macrophages)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Treatment:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for NO assay, 6-well for RNA/protein extraction).
-
Allow cells to adhere overnight.
-
Pre-treat cells with various concentrations of Heterophyllin B (e.g., 25, 50, 100 µM) for 1-2 hours.[2]
-
Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.[2]
-
Incubate for the desired time period (e.g., 18-24 hours for cytokine and NO production).[2]
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.[7][8]
-
Principle: The Griess reagent converts nitrite into a colored azo compound, which can be quantified spectrophotometrically.[8]
-
Protocol:
-
After cell treatment, collect 50-100 µL of cell culture supernatant from each well.
-
Add an equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each supernatant sample in a new 96-well plate.[8][9]
-
Incubate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify nitrite concentration using a standard curve prepared with sodium nitrite.
-
Caption: Nitric Oxide (NO) Production Assay Workflow.
Pro-inflammatory Cytokine Quantification (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.[10][11][12]
-
Principle: A sandwich ELISA uses a capture antibody coated on a plate to bind the cytokine of interest. A second, enzyme-linked detection antibody binds to a different epitope on the cytokine. A substrate is then added, which is converted by the enzyme to a detectable signal.
-
Protocol (General):
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α) and incubate overnight.[12]
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the biotin-conjugated detection antibody.
-
Wash and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Wash and add a TMB substrate solution to develop color.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Calculate cytokine concentrations from the standard curve.
-
Pro-inflammatory Gene Expression Analysis (RT-qPCR)
Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is used to measure the mRNA expression levels of genes encoding pro-inflammatory mediators.[13][14][15]
-
Principle: RNA is first reverse-transcribed into complementary DNA (cDNA). The cDNA is then amplified in a real-time PCR machine using gene-specific primers and a fluorescent dye (e.g., SYBR Green) that intercalates with double-stranded DNA, allowing for the quantification of gene expression.[13]
-
Protocol:
-
Lyse the treated cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the RNA using a reverse transcriptase enzyme.
-
Perform qPCR using primers for target genes (e.g., Tnf, Il6, Il1b, Nos2) and a reference gene (e.g., Actb, Gapdh).
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
-
Caption: RT-qPCR Workflow for Gene Expression Analysis.
Cyclooxygenase (COX-2) and Lipoxygenase (5-LOX) Inhibition Assays
These enzyme inhibition assays assess the ability of a compound to block the activity of key enzymes in the inflammatory pathway. Commercial kits are widely available for these assays.[16][17][18][19][20][21][22]
-
Principle (COX-2): A fluorometric assay that detects Prostaglandin G2, the intermediate product generated by COX-2 enzyme activity. Inhibition of the enzyme results in a decreased fluorescent signal.[17]
-
Principle (5-LOX): A fluorometric assay where 5-LOX converts a substrate to an intermediate that reacts with a probe to produce a fluorescent signal. Inhibition of 5-LOX leads to a reduced signal.[16]
-
Protocol (General, based on commercial kits):
-
Prepare a reaction mixture containing the assay buffer, the respective enzyme (COX-2 or 5-LOX), and a fluorescent probe.
-
Add the test compound (Heterophyllin B) at various concentrations to the wells of a 96-well plate. Include a known inhibitor as a positive control (e.g., Celecoxib for COX-2, Zileuton for 5-LOX).[17]
-
Initiate the reaction by adding the substrate (e.g., Arachidonic Acid).
-
Measure the fluorescence kinetically over a period of time using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for COX-2, Ex/Em = 500/536 nm for 5-LOX).[17]
-
Calculate the percentage of inhibition based on the reaction rates.
-
Data Presentation
Quantitative data from these assays should be summarized in tables for clear comparison.
Table 1: Effect of Heterophyllin B on NO Production in LPS-stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | Nitrite Concentration (µM) | % Inhibition of NO Production |
| Control (untreated) | - | ||
| LPS (1 µg/mL) | - | 0% | |
| Heterophyllin B + LPS | 25 | ||
| Heterophyllin B + LPS | 50 | ||
| Heterophyllin B + LPS | 100 | ||
| Positive Control (e.g., L-NAME) |
Table 2: Effect of Heterophyllin B on Pro-inflammatory Cytokine Secretion
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control (untreated) | - | |||
| LPS (1 µg/mL) | - | |||
| Heterophyllin B + LPS | 25 | |||
| Heterophyllin B + LPS | 50 | |||
| Heterophyllin B + LPS | 100 |
Table 3: Effect of Heterophyllin B on Pro-inflammatory Gene Expression
| Treatment | Concentration (µM) | Tnf (Fold Change) | Il6 (Fold Change) | Nos2 (Fold Change) |
| Control (untreated) | - | 1.0 | 1.0 | 1.0 |
| LPS (1 µg/mL) | - | |||
| Heterophyllin B + LPS | 25 | |||
| Heterophyllin B + LPS | 50 | |||
| Heterophyllin B + LPS | 100 |
Table 4: Enzyme Inhibitory Activity of Heterophyllin B
| Assay | Test Compound Concentration (µM) | % Inhibition | IC50 (µM) |
| COX-2 Inhibition | |||
| 10 | |||
| 50 | |||
| 100 | |||
| 5-LOX Inhibition | |||
| 10 | |||
| 50 | |||
| 100 |
By following these detailed protocols and utilizing the structured data presentation formats, researchers can effectively evaluate and characterize the anti-inflammatory properties of Heterophyllin B and other novel compounds.
References
- 1. Heterophyllin B Ameliorates Lipopolysaccharide-Induced Inflammation and Oxidative Stress in RAW 264.7 Macrophages by Suppressing the PI3K/Akt Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anti-Inflammation Activity of Flavones and Their Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Frontiers | Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. The use of real-time quantitative PCR for the analysis of cytokine mRNA levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of cytokine gene expression by qRT-PCR [bio-protocol.org]
- 15. Cytokine RT-qPCR and ddPCR for immunological investigations of the endangered Australian sea lion (Neophoca cinerea) and other mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. abcam.cn [abcam.cn]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. resources.bio-techne.com [resources.bio-techne.com]
- 20. assaygenie.com [assaygenie.com]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Investigating the Interaction of Heterophyllin A with Ribosomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heterophyllin A is a Type 2 Ribosome-Inactivating Protein (RIP), a class of potent plant toxins known for their ability to irreversibly inhibit protein synthesis.[1][2][3] These proteins function by enzymatically damaging the ribosomal RNA (rRNA) of the large ribosomal subunit, leading to a complete shutdown of translation and subsequent cell death.[1][2] Understanding the precise molecular interactions between this compound and the ribosome is crucial for elucidating its mechanism of action and exploring its potential therapeutic applications, particularly in cancer therapy.[2][3]
These application notes provide a comprehensive overview of the key techniques and detailed protocols for investigating the interaction of this compound with ribosomes. The methodologies described herein cover biochemical, biophysical, structural, and computational approaches to provide a multi-faceted understanding of this interaction.
Biochemical Assays: Assessing Translation Inhibition
The primary functional consequence of this compound's interaction with the ribosome is the inhibition of protein synthesis. In vitro translation assays are fundamental for quantifying this inhibitory activity.
Application Note:
Cell-free translation systems, such as rabbit reticulocyte lysate or wheat germ extract, are commonly used to measure the inhibitory effect of RIPs on protein synthesis.[4][5] These systems contain all the necessary components for translation (ribosomes, tRNAs, amino acids, initiation, elongation, and termination factors). The extent of translation is typically measured by the incorporation of radiolabeled amino acids or through a reporter enzyme assay (e.g., luciferase). This compound, like other Type 2 RIPs, exhibits potent N-glycosylase activity, removing a specific adenine (B156593) residue from the sarcin-ricin loop (SRL) of the large rRNA, which is essential for the binding of elongation factors.[1][4][6]
Protocol 1: In Vitro Translation Inhibition Assay using Rabbit Reticulocyte Lysate
This protocol details the measurement of protein synthesis inhibition by quantifying the incorporation of a luciferase reporter.
Materials:
-
Rabbit Reticulocyte Lysate (commercially available kit)
-
Luciferase mRNA
-
Amino Acid Mixture (minus methionine)
-
[35S]-Methionine
-
Nuclease-free water
-
This compound (various concentrations)
-
Trichloroacetic acid (TCA)
-
Acetone
-
Scintillation fluid and counter
Procedure:
-
Prepare a master mix containing rabbit reticulocyte lysate, amino acid mixture (minus methionine), and [35S]-Methionine according to the manufacturer's instructions.
-
Aliquot the master mix into separate reaction tubes.
-
Add varying concentrations of this compound to the reaction tubes. Include a no-inhibitor control.
-
Initiate the translation reaction by adding luciferase mRNA to each tube.
-
Incubate the reactions at 30°C for 60-90 minutes.
-
Stop the reactions by placing them on ice.
-
Precipitate the newly synthesized proteins by adding an equal volume of cold 10% TCA.
-
Incubate on ice for 30 minutes.
-
Collect the precipitate by vacuum filtration through glass fiber filters.
-
Wash the filters with 5% TCA and then with acetone.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the no-inhibitor control.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of protein synthesis.
Quantitative Data: this compound Translation Inhibition
| Parameter | Value (Non-reducing conditions) | Value (Reducing conditions) | Reference |
| IC50 | 2.11 µg/mL | 0.142 µg/mL | [1] |
Ribosome Footprinting Techniques: Pinpointing the Site of Action
To understand the precise mechanism of translation inhibition, it is essential to identify where the ribosome stalls on the mRNA in the presence of this compound. Toeprinting assays and ribosome profiling are powerful techniques for this purpose.
Application Note:
The toeprinting assay, or primer extension inhibition assay, can identify the specific location on an mRNA where a ribosome is stalled.[7][8][9] This is achieved by using reverse transcriptase to synthesize cDNA from the mRNA template. The reverse transcriptase will stop, or "toeprint," at the leading edge of the stalled ribosome.[7] Ribosome profiling (Ribo-Seq) is a high-throughput sequencing technique that provides a global snapshot of all ribosome positions on all mRNAs within a cell at a given moment.[10][11][12] This can reveal transcriptome-wide effects of this compound on translation.
Protocol 2: Toeprinting Assay
This protocol describes how to identify the ribosome stall site induced by this compound on a specific mRNA template.
Materials:
-
Purified 70S or 80S ribosomes
-
mRNA template of interest
-
DNA primer complementary to a region downstream of the expected stall site
-
This compound
-
Reverse transcriptase
-
dNTPs
-
DTT
-
RNase inhibitor
-
Sequencing gel apparatus
Procedure:
-
Anneal the DNA primer to the mRNA template.
-
Incubate the primer-mRNA complex with ribosomes in the presence or absence of this compound.
-
Initiate the reverse transcription reaction by adding reverse transcriptase and dNTPs.
-
Allow the reaction to proceed for 15-30 minutes at 37°C.
-
Terminate the reaction by adding a stop solution (e.g., formamide (B127407) with loading dye).
-
Denature the samples by heating at 95°C.
-
Analyze the cDNA products on a sequencing gel alongside a sequencing ladder generated from the same mRNA template.
-
The "toeprint" will appear as a band on the gel that is 15-18 nucleotides downstream of the codon in the P-site of the stalled ribosome.
Structural Analysis: Visualizing the Interaction
Cryo-electron microscopy (cryo-EM) has become the method of choice for high-resolution structural determination of ribosome complexes.[13]
Application Note:
Cryo-EM allows for the visualization of the ribosome in different functional states and in complex with various ligands, including inhibitors like this compound.[13][14] By obtaining a high-resolution 3D reconstruction of the this compound-ribosome complex, it is possible to identify the precise binding site and the conformational changes induced in the ribosome upon binding. This structural information is invaluable for understanding the molecular basis of its inhibitory activity.
Protocol 3: Cryo-Electron Microscopy of the this compound-Ribosome Complex
This protocol provides a general workflow for the structural analysis of the this compound-ribosome complex using cryo-EM.
Materials:
-
Highly purified ribosomes
-
This compound
-
Cryo-EM grid support films
-
Vitrification apparatus (e.g., Vitrobot)
-
Cryo-electron microscope
-
Data processing software (e.g., RELION, cryoSPARC)
Procedure:
-
Incubate purified ribosomes with an excess of this compound to ensure complex formation.
-
Apply a small volume (3-4 µL) of the sample to a cryo-EM grid.
-
Blot the grid to remove excess liquid and immediately plunge-freeze it in liquid ethane (B1197151) using a vitrification apparatus.
-
Transfer the vitrified grid to a cryo-electron microscope.
-
Collect a large dataset of particle images at cryogenic temperatures.
-
Process the images to select individual ribosome particles.
-
Perform 2D and 3D classification to separate different conformational states of the ribosome.[14][15]
-
Generate a high-resolution 3D reconstruction of the this compound-bound ribosome.
-
Build an atomic model into the cryo-EM density map to visualize the detailed interactions between this compound and the ribosome.
Biophysical Interaction Analysis: Quantifying Binding Affinity and Kinetics
Biophysical techniques are employed to quantitatively characterize the binding of this compound to the ribosome.
Application Note:
Techniques such as Biolayer Interferometry (BLI), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC) can provide valuable data on the binding affinity (Kd), kinetics (kon, koff), and thermodynamics of the interaction between this compound and the ribosome.[16] These quantitative parameters are crucial for structure-activity relationship (SAR) studies and for comparing the potency of different inhibitors.
Protocol 4: Biolayer Interferometry (BLI) for Kinetic Analysis
This protocol describes the use of BLI to measure the association and dissociation rates of this compound binding to ribosomes.
Materials:
-
BLI instrument (e.g., Octet)
-
Biosensors (e.g., streptavidin-coated)
-
Biotinylated ribosomes
-
This compound at various concentrations
-
Assay buffer
Procedure:
-
Immobilize biotinylated ribosomes onto streptavidin-coated biosensors.
-
Establish a stable baseline by dipping the biosensors into the assay buffer.
-
Transfer the biosensors to wells containing different concentrations of this compound to measure the association phase.
-
Move the biosensors back to the assay buffer to measure the dissociation phase.
-
Analyze the resulting sensorgrams to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
Visualizations
Caption: Overall workflow for investigating this compound-ribosome interactions.
Caption: Mechanism of action of this compound as a Type 2 RIP.
References
- 1. Heterophyllin: A New Adenia Toxic Lectin with Peculiar Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heterophyllin: A New Adenia Toxic Lectin with Peculiar Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Functional Assays for Measuring the Catalytic Activity of Ribosome Inactivating Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structures and Ribosomal Interaction of Ribosome-Inactivating Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toeprinting assay - Wikipedia [en.wikipedia.org]
- 8. Toeprinting Assays | Springer Nature Experiments [experiments.springernature.com]
- 9. jove.com [jove.com]
- 10. Ribosome profiling - Wikipedia [en.wikipedia.org]
- 11. Optimised Ribosome Profiling Reveals New Insights Into Translational Regulation in Synchronised Chlamydomonas reinhardtii Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The ribosome profiling strategy for monitoring translation in vivo by deep sequencing of ribosome-protected mRNA fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. shao.hms.harvard.edu [shao.hms.harvard.edu]
- 14. Structural Heterogeneities of the Ribosome: New Frontiers and Opportunities for Cryo-EM [mdpi.com]
- 15. Cryo-electron Microscopy Analysis of Structurally Heterogeneous Macromolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Application of Heterophyllin and Related Flavonoids from Artocarpus heterophyllus in Natural Product-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavonoids derived from natural sources represent a promising avenue for drug discovery, exhibiting a wide range of biological activities. Among these, prenylated flavonoids isolated from the jackfruit tree, Artocarpus heterophyllus, have garnered significant attention for their therapeutic potential. While the term "Heterophyllin flavone" is not widely cited in scientific literature, it is understood to refer to a prenylated flavone (B191248) from this plant. This document focuses on the application of well-characterized prenylated flavonoids from Artocarpus heterophyllus, such as Cycloheterophyllin and Artocarpanone, in drug discovery, with a particular emphasis on their anti-inflammatory and anti-cancer properties. These compounds serve as exemplary models for the therapeutic potential of this class of natural products.
Data Presentation
The following tables summarize the quantitative data on the biological activities of selected prenylated flavonoids from Artocarpus heterophyllus, providing a clear comparison of their potency.
Table 1: Anti-proliferative Activity of Prenylated Flavonoids from Artocarpus heterophyllus
| Compound | Cell Line | IC50 (µM) | Reference |
| Artoheterophine A | A549 (Lung Carcinoma) | 1.89 ± 0.11 | [1] |
| Artoheterophine A | HepG2 (Hepatocellular Carcinoma) | 2.54 ± 0.15 | [1] |
| Artoheterophine B | A549 (Lung Carcinoma) | 3.16 ± 0.21 | [1] |
| Artoheterophine B | HepG2 (Hepatocellular Carcinoma) | 4.78 ± 0.32 | [1] |
| Known Prenylated Flavonoid 8 | A549 (Lung Carcinoma) | 5.62 ± 0.45 | [1] |
| Known Prenylated Flavonoid 9 | HepG2 (Hepatocellular Carcinoma) | 7.34 ± 0.58 | [1] |
| Artocarpanone | H460 (Lung Cancer) | 16.88 µg/mL | [2] |
| Artocarpanone | MCF-7 (Breast Cancer) | 23.34 µg/mL | [2] |
Table 2: Anti-inflammatory Activity of Prenylated Flavonoids from Artocarpus heterophyllus
| Compound | Assay | IC50 (µM) | Reference |
| Artoheterophine A | Nitric Oxide (NO) Production Inhibition | 3.21 ± 0.28 | [1] |
| Artoheterophine B | Nitric Oxide (NO) Production Inhibition | 5.87 ± 0.41 | [1] |
| Known Prenylated Flavonoid 8 | Nitric Oxide (NO) Production Inhibition | 8.91 ± 0.63 | [1] |
| Known Prenylated Flavonoid 9 | Nitric Oxide (NO) Production Inhibition | 12.45 ± 0.97 | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of the biological activities of these flavonoids.
In Vitro Anti-proliferative Activity (MTT Assay)
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with 100 µL of medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.[3]
Anti-inflammatory Activity (Nitric Oxide Inhibition Assay using Griess Reagent)
This protocol measures the inhibitory effect of compounds on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium (phenol red-free)
-
LPS (Lipopolysaccharide)
-
Test compounds (dissolved in DMSO)
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well microplates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control.[4][5]
Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to detect the expression and phosphorylation status of key proteins in signaling pathways, such as the MAPK pathway.
Materials:
-
Cells treated with test compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells with RIPA buffer on ice. Centrifuge to collect the supernatant containing the total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Signaling Pathways and Mechanisms of Action
Prenylated flavonoids from Artocarpus heterophyllus exert their biological effects by modulating key cellular signaling pathways.
Cycloheterophyllin and the MAPK Signaling Pathway
Cycloheterophyllin has been shown to possess anti-inflammatory properties by inhibiting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[4] This pathway plays a crucial role in inflammation, and its inhibition leads to a reduction in the production of pro-inflammatory mediators.
Caption: Cycloheterophyllin inhibits the MAPK signaling cascade.
Artocarpanone and the cAMP/p38 MAPK Signaling Pathway
Artocarpanone has been reported to inhibit melanin (B1238610) biosynthesis through the regulation of the cyclic AMP (cAMP) and p38 MAPK signaling pathways.[6] This dual mechanism highlights its potential in dermatological applications.
Caption: Artocarpanone modulates both cAMP and p38 MAPK pathways.
Experimental Workflow
The following diagram illustrates a general workflow for the screening and characterization of flavonoids from Artocarpus heterophyllus for drug discovery.
Caption: Workflow for natural product-based drug discovery.
References
- 1. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
- 2. Cytotoxic flavonoids and isoflavonoids from Erythrina sigmoidea towards multi-factorial drug resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity of new flavonoid analogs and inconsistencies in assays related to proliferation and viability measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. centaur.reading.ac.uk [centaur.reading.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Heterophyllin A Lectin Purification
Welcome to the technical support center for the purification of Heterophyllin A lectin. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this galactose-specific lectin.
Frequently Asked Questions (FAQs)
Q1: What is the primary purification method for this compound lectin?
A1: The most effective and commonly cited method for the purification of this compound lectin is affinity chromatography.[1][2][3][4] Specifically, a crude extract from Adenia heterophylla is passed through a column containing an acid-treated Sepharose CL-6B matrix. The lectin binds to the matrix, and non-binding proteins are washed away. Elution of the purified lectin is then achieved using a galactose solution.[1][2][3][4]
Q2: What is the expected molecular weight of purified this compound?
A2: Under non-reducing conditions on SDS-PAGE, this compound appears as a single band of approximately 60 kDa.[1][4] In the presence of a reducing agent, it resolves into two distinct bands corresponding to its A- and B-chains, with molecular weights of approximately 25 kDa and 33 kDa, respectively.[1]
Q3: What kind of yield can I expect from the purification process?
A3: The purification yield is dependent on the starting material and the efficiency of the extraction and chromatography steps. A reported study obtained 5.6 mg of purified lectin from 460 g of fresh tissue, with a purification yield calculated to be 55.7% based on the total activity of the crude extract.[2]
Q4: Does this compound require metal ions for its activity?
A4: While many lectins require divalent metal ions like Ca2+ and Mn2+ for stability and sugar-binding activity, the available literature on this compound does not specify this as a requirement.[5] However, for other lectins, chelation of metal ions with agents like EDTA can lead to a loss of activity.[6] If activity is lower than expected, the inclusion of these ions in buffers could be considered.
Troubleshooting Guide
This guide addresses common problems that may be encountered during the purification of this compound lectin using affinity chromatography.
Problem 1: Low or No Binding of this compound to the Affinity Column
| Possible Cause | Recommended Solution |
| Incorrect Buffer Conditions | Ensure the pH and ionic strength of your binding buffer are optimal. A common starting point is a phosphate-buffered saline (PBS) at pH 7.0.[3] Incorrect pH can alter the conformation of the lectin's carbohydrate-binding site. |
| Inactive Column Matrix | The acid treatment of the Sepharose CL-6B is crucial for creating the affinity matrix. If the column has been used multiple times or stored improperly, it may lose its binding capacity. Consider repacking the column with freshly prepared acid-treated Sepharose CL-6B. |
| Sample Overload | Exceeding the binding capacity of the column will cause the target protein to flow through without binding. Try loading a smaller amount of the crude extract or increasing the column volume. |
| Presence of Competing Sugars in the Extract | If the crude extract contains significant amounts of galactose or similar sugars, these will compete with the column matrix for binding to the lectin. Consider a dialysis or buffer exchange step for the crude extract before loading it onto the column. |
Problem 2: Broad Elution Peak and Low Purity
| Possible Cause | Recommended Solution |
| Non-Specific Binding of Contaminants | Other proteins in the crude extract may be binding non-specifically to the column matrix.[7] Increase the salt concentration (e.g., up to 0.5M NaCl) in your binding and wash buffers to disrupt ionic interactions.[7] Adding a non-ionic detergent might also help reduce hydrophobic interactions.[7] |
| Suboptimal Elution Conditions | The concentration of the competing sugar may be too low for efficient elution, leading to a broad peak. The standard protocol uses 0.5 M galactose for elution.[1][3][4] You can try increasing the galactose concentration or performing a step-wise elution with increasing concentrations. |
| Lectin Aggregation on the Column | Protein aggregation can lead to poor chromatographic performance.[8] This can be influenced by factors like pH, temperature, and protein concentration.[9][10] Try different buffer conditions or the addition of stabilizing excipients. |
| Column Leaching | If the lectin is covalently coupled to the matrix, improper coupling can lead to the multimeric forms being destroyed and leaching off during elution.[7] While this compound purification often uses an unmodified matrix, if you are using a pre-conjugated column, consider a pre-elution step with the free sugar to remove any leached lectin before loading your sample.[7] |
Problem 3: Loss of Biological Activity After Purification
| Possible Cause | Recommended Solution |
| Denaturation during Elution | If using harsh elution conditions (e.g., very low pH), the protein can denature. The use of a competitive sugar like galactose is a mild elution method.[11] If you must use pH elution, collect fractions in a neutralization buffer. |
| Instability and Aggregation Post-Elution | Purified proteins can be unstable and prone to aggregation, leading to a loss of activity.[9] Store the purified lectin in an appropriate buffer, consider adding stabilizing agents like glycerol, and store at a suitable temperature (e.g., -20°C or -80°C). Perform activity assays as soon as possible after purification. |
| Proteolytic Degradation | The crude extract may contain proteases that can degrade the lectin. Consider adding protease inhibitors to your extraction and binding buffers. |
Quantitative Data Summary
The following table summarizes the purification results for this compound from a published study.[2]
| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Purification Fold |
| Crude Extract | 1250 | 750,000 | 600 | 100 | 1 |
| Affinity Chromatography | 5.6 | 417,750 | 74,600 | 55.7 | 124.3 |
Note: "U" represents units of activity, which would be defined by the specific assay used (e.g., hemagglutination or enzymatic assay).
Experimental Protocols
Key Experiment: Affinity Chromatography Purification of this compound
This protocol is based on the successful purification described in the literature.[1][2][3][4]
-
Preparation of the Affinity Matrix:
-
Wash Sepharose CL-6B with distilled water.
-
Treat the Sepharose with acid as per established protocols to prepare it for galactose-specific binding.
-
Pack the treated Sepharose into a chromatography column.
-
Equilibrate the column with 5-10 column volumes of binding buffer (e.g., Phosphate-Buffered Saline, pH 7.0).
-
-
Sample Preparation and Loading:
-
Prepare a crude extract from Adenia heterophylla caudex in the binding buffer.
-
Clarify the extract by centrifugation and filtration (0.45 µm filter) to remove insoluble material.
-
Load the clarified extract onto the equilibrated affinity column at a low flow rate.
-
-
Washing:
-
Wash the column with 5-10 column volumes of binding buffer to remove unbound proteins.
-
Monitor the absorbance of the flow-through at 280 nm until it returns to baseline.
-
-
Elution:
-
Elute the bound this compound lectin with elution buffer (binding buffer containing 0.5 M galactose).
-
Collect fractions and monitor the protein concentration by measuring absorbance at 280 nm.
-
-
Post-Elution Processing:
-
Pool the fractions containing the purified lectin.
-
Perform buffer exchange or dialysis to remove the galactose and concentrate the protein if necessary.
-
Analyze the purity of the lectin by SDS-PAGE.
-
Assess the biological activity using a suitable assay (e.g., hemagglutination assay).
-
Visualizations
Caption: Workflow for the purification of this compound lectin.
Caption: Troubleshooting logic for low lectin binding.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Heterophyllin: A New Adenia Toxic Lectin with Peculiar Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. Purification of a lectin from M. rubra leaves using immobilized metal ion affinity chromatography and its characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stabilization challenges and aggregation in protein-based therapeutics in the pharmaceutical industry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Factors affecting the physical stability (aggregation) of peptide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploiting lectin affinity chromatography in clinical diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Heterophyllin B Solid-Phase Synthesis
Welcome to the technical support center for the solid-phase synthesis of Heterophyllin B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help optimize the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the solid-phase synthesis of Heterophyllin B?
The solid-phase synthesis of Heterophyllin B, a cyclic peptide with the sequence Ile-Phe-Gly-Gly-Leu-Pro-Pro-Pro, presents several challenges primarily due to its cyclic nature and high proline content. Key difficulties include:
-
Peptide Aggregation: The growing peptide chain, particularly with hydrophobic residues like Isoleucine, Phenylalanine, and Leucine, can aggregate on the solid support, leading to incomplete reactions and low yields.[1][2]
-
Difficult Coupling Reactions: Proline's unique cyclic structure can cause steric hindrance and slower reaction kinetics, making the coupling of subsequent amino acids challenging.[3] The triple proline sequence in Heterophyllin B is particularly prone to this issue.
-
Inefficient Cyclization: Achieving efficient head-to-tail cyclization of the linear peptide precursor can be difficult, often competing with dimerization and oligomerization.[4]
-
Epimerization: The activation of the C-terminal amino acid during cyclization can sometimes lead to racemization.[4]
-
Purification: The final purification of the cyclic peptide from a complex mixture of byproducts can be challenging.[2]
Q2: Which resin is recommended for the solid-phase synthesis of Heterophyllin B?
For peptides prone to aggregation, such as those containing multiple hydrophobic residues and proline, resins with enhanced swelling properties and a more flexible matrix are recommended.[2][4]
| Resin Type | Key Features | Recommended Loading |
| ChemMatrix® | A PEG-based resin known to minimize peptide aggregation. | 0.2-0.4 mmol/g |
| TentaGel® | A PEG-grafted polystyrene resin that provides a good balance of mechanical stability and swelling properties. | 0.2-0.4 mmol/g |
| 2-Chlorotrityl chloride (2-CTC) resin | Suitable for preparing the protected linear peptide fragment for subsequent solution-phase cyclization, minimizing epimerization.[5][6] | 1.0-1.6 mmol/g |
Q3: What are the best practices for coupling amino acids, especially after proline residues?
Due to the challenges posed by the proline-rich sequence of Heterophyllin B, special attention should be paid to the coupling steps.
-
Double Coupling: Performing a second coupling step for the amino acid immediately following a proline residue is highly recommended to ensure the reaction goes to completion.[3] This is also advisable for sterically hindered amino acids.[4]
-
Choice of Coupling Reagents: Using highly efficient coupling reagents is crucial. A combination of a uronium/phosphonium salt and an additive is generally effective.
-
Increased Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents can help drive the reaction forward, especially for difficult couplings.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Linear Peptide | - Incomplete Fmoc deprotection.- Inefficient coupling reactions due to peptide aggregation or steric hindrance. | - Ensure complete Fmoc removal by extending the piperidine (B6355638) treatment time or performing a second deprotection step.- Use a resin designed to minimize aggregation (e.g., ChemMatrix®, TentaGel®).- Employ a more potent coupling reagent (e.g., HATU, HCTU, COMU).- Perform double coupling, especially for residues coupled to proline.- Consider using microwave-assisted synthesis to improve coupling efficiency. |
| Presence of Deletion Sequences in Mass Spectrometry | - Incomplete coupling of one or more amino acids. | - Implement double coupling for all amino acids, or at least for those known to be difficult (e.g., after Pro).- Use a capping step after each coupling reaction to block any unreacted amino groups. A common capping agent is acetic anhydride/DIPEA in DMF.[2][4] |
| Low Cyclization Yield | - Aggregation of the linear peptide.- Steric hindrance at the cyclization site.- Competing intermolecular reactions (dimerization/oligomerization). | - Perform the on-resin cyclization at a low resin loading to favor intramolecular reaction.- Screen different cyclization reagents (e.g., PyBOP/HOBt, HATU, TBTU).- Consider incorporating a pseudoproline dipeptide at a suitable position in the linear precursor to induce a turn and facilitate cyclization.[7][8] |
| Multiple Peaks During HPLC Purification | - Presence of deletion or truncated sequences.- Incomplete removal of protecting groups.- Epimerization during synthesis or cyclization.- Oxidation of sensitive residues (if any). | - Optimize coupling and deprotection steps to minimize side products.- Ensure the cleavage cocktail is appropriate for the protecting groups used and contains sufficient scavengers.- Use coupling additives like HOAt to suppress racemization.[9]- Optimize HPLC purification gradient and consider alternative chromatography techniques if necessary. |
| Difficulty Dissolving the Crude Peptide | - The peptide is highly hydrophobic and prone to aggregation. | - Attempt to dissolve the peptide in a small amount of a strong organic solvent like DMSO or DMF before diluting with the HPLC mobile phase.- Sonication can aid in dissolution.[10] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Linear Heterophyllin B (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of the linear precursor of Heterophyllin B on a 0.1 mmol scale.
-
Resin Swelling: Swell 200 mg of Rink Amide ChemMatrix® resin (0.5 mmol/g) in DMF for 1 hour in a reaction vessel.
-
First Amino Acid Coupling (Proline):
-
Deprotect the resin with 20% piperidine in DMF (1 x 2 min, 1 x 10 min).
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
In a separate vial, activate Fmoc-Pro-OH (4 eq, 0.4 mmol) with HCTU (3.9 eq, 0.39 mmol) and DIPEA (8 eq, 0.8 mmol) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Wash the resin with DMF (5x).
-
-
Chain Elongation (Remaining Amino Acids):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 2 min, 1 x 10 min).
-
Washing: Wash the resin with DMF (5x).
-
Coupling: Activate the next Fmoc-protected amino acid (4 eq) with HCTU (3.9 eq) and DIPEA (8 eq) in DMF and couple for 1-2 hours. For the amino acid following a proline, perform a double coupling.
-
Washing: Wash the resin with DMF (5x).
-
Repeat this cycle for each amino acid in the sequence (Pro, Pro, Leu, Gly, Gly, Phe, Ile).
-
-
Final Fmoc Deprotection: After the last coupling, remove the N-terminal Fmoc group as described above.
Protocol 2: On-Resin Cyclization
-
Resin Washing: Wash the deprotected linear peptide-resin extensively with DMF to remove any residual piperidine.
-
Cyclization:
-
Add a solution of PyBOP (3 eq), HOBt (3 eq), and DIPEA (6 eq) in DMF to the resin.
-
Agitate the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by cleaving a small sample of the resin and analyzing by LC-MS.
-
-
Washing: Once the cyclization is complete, wash the resin with DMF (5x) and DCM (3x).
Protocol 3: Cleavage and Deprotection
-
Resin Drying: Dry the resin under a stream of nitrogen.
-
Cleavage:
-
Prepare a fresh cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
-
Isolation:
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the pellet with cold ether twice more.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 4: Purification
-
Dissolution: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile (B52724) in water).
-
HPLC Purification: Purify the peptide using preparative reverse-phase HPLC (RP-HPLC) with a suitable C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilization: Lyophilize the pure fractions to obtain the final product.
Quantitative Data Summary
The following tables provide typical parameters for the synthesis and purification of proline-rich cyclic peptides. These should be considered as starting points for the optimization of Heterophyllin B synthesis.
Table 1: Recommended Reagents for Linear Peptide Synthesis
| Parameter | Recommended Condition/Reagent | Purpose |
| Resin | ChemMatrix® or TentaGel® (0.2-0.4 mmol/g loading) | Minimizes peptide aggregation.[4] |
| Fmoc Deprotection | 20% Piperidine in DMF (1 x 2 min, 1 x 10 min) | Removal of the temporary Fmoc protecting group. |
| Amino Acid Coupling | 4 eq. Fmoc-amino acid, 3.95 eq. HCTU, 8 eq. DIPEA in DMF | Efficient amide bond formation. |
| Coupling Time | 1-2 hours | Ensures complete reaction. |
| Double Coupling | For amino acids following Proline | Drives the reaction to completion to avoid deletion sequences.[3] |
| Capping (Optional) | Acetic anhydride/DIPEA in DMF | Blocks unreacted amino groups to prevent the formation of deletion peptides.[2][4] |
Table 2: On-Resin Cyclization Conditions
| Parameter | Recommended Condition/Reagent | Purpose |
| Cyclization Reagent | PyBOP/HOBt/DIPEA or HATU/DIPEA | Promotes efficient intramolecular amide bond formation. |
| Solvent | DMF | Good solvating properties for the peptide and reagents. |
| Concentration | Low (based on resin loading of 0.2-0.4 mmol/g) | Favors intramolecular cyclization over intermolecular reactions. |
| Reaction Time | 12-24 hours | Allows the cyclization reaction to proceed to completion. |
Table 3: Cleavage Cocktail Composition
| Reagent | Percentage (v/v) | Purpose |
| Trifluoroacetic Acid (TFA) | 95% | Cleaves the peptide from the resin and removes side-chain protecting groups. |
| Triisopropylsilane (TIS) | 2.5% | Scavenger to prevent side reactions. |
| Water (H₂O) | 2.5% | Scavenger. |
Visualizations
Caption: Workflow for the solid-phase synthesis of Heterophyllin B.
Caption: Troubleshooting decision tree for Heterophyllin B synthesis.
References
- 1. Natural Proline-Rich Cyclopolypeptides from Marine Organisms: Chemistry, Synthetic Methodologies and Biological Status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. biotage.com [biotage.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. connectsci.au [connectsci.au]
- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 9. nbinno.com [nbinno.com]
- 10. americanpeptidesociety.org [americanpeptidesociety.org]
Overcoming solubility issues with Heterophyllin flavone in biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Heterophyllin B. Our aim is to help you overcome common challenges, particularly those related to solubility, to ensure the success and reproducibility of your biological assays.
Frequently Asked Questions (FAQs)
Q1: Is Heterophyllin B a flavone?
A1: This is a common point of confusion. Despite the similarity in name to some plant-derived compounds, Heterophyllin B is not a flavone. It is a cyclic octapeptide isolated from Pseudostellaria heterophylla.[1][2] Understanding its peptide nature is crucial for selecting appropriate solvents and handling procedures.
Q2: What are the primary applications of Heterophyllin B in research?
A2: Heterophyllin B has demonstrated significant potential in several research areas. It has been investigated as a novel strategy for the treatment of esophageal cancer and has been shown to suppress the adhesion and invasion of human esophageal carcinoma cells.[1][3] Additionally, it is explored for its role in enhancing cognitive function.[4]
Q3: What is the known mechanism of action for Heterophyllin B?
A3: In the context of cancer research, Heterophyllin B has been shown to mediate the PI3K/AKT/β-catenin signaling pathway.[3] It decreases the phosphorylation of PI3K and AKT, which in turn affects the expression of β-catenin and other genes associated with cell adhesion and invasion.[1][3]
Q4: How should I store Heterophyllin B?
A4: For long-term storage, Heterophyllin B should be kept at -20°C.[5] Stock solutions can be stored at -80°C for up to six months or at -20°C for up to one month, protected from light.[1] It is highly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1]
Q5: My Heterophyllin B solution appears cloudy after dilution in my aqueous cell culture medium. What should I do?
A5: Cloudiness or precipitation upon dilution into aqueous buffers is a common issue with hydrophobic peptides. This "crashing out" occurs due to the rapid change in solvent polarity. Please refer to the Troubleshooting Guide below for detailed steps on how to address this.
Troubleshooting Guide: Overcoming Solubility Issues
Initial Signs of Solubility Problems
-
Precipitate Formation: Visible particles or crystals in your solution immediately after adding the stock solution to your aqueous buffer or media.
-
Cloudiness or Haziness: The solution appears turbid or opaque.
-
Phase Separation: An oily film or separate layer is visible in the solution.
Step-by-Step Troubleshooting Workflow
The following workflow provides a systematic approach to addressing solubility challenges with Heterophyllin B.
Data & Protocols
Solubility Summary
Heterophyllin B is soluble in a variety of organic solvents. For biological assays, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions.[5][6]
| Solvent System | Max Concentration Achieved | Notes |
| DMSO | Not specified | Recommended for initial stock solution preparation.[5] |
| Chloroform, Dichloromethane, Ethyl Acetate, Acetone | Not specified | Listed as potential solvents.[3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (3.21 mM) | A multi-component solvent system suitable for in vivo studies. The resulting solution is clear.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (3.21 mM) | An alternative system using a cyclodextrin (B1172386) to improve aqueous solubility, resulting in a clear solution.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (3.21 mM) | A lipid-based system suitable for certain administration routes, yielding a clear solution.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol is suitable for preparing a high-concentration stock solution for subsequent dilution in cell culture media for in vitro assays.
Materials:
-
Heterophyllin B (lyophilized powder)
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
Vortexer
-
Sonicator (optional)
Procedure:
-
Weighing: Carefully weigh the desired amount of Heterophyllin B in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the solution thoroughly. If the peptide does not dissolve completely, sonicate the tube in a water bath for 5-10 minutes or gently warm the solution.[1] Visually inspect to ensure no particulate matter remains.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected tubes. Store immediately at -20°C for up to one month or -80°C for up to six months.[1]
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
This protocol describes the dilution of the DMSO stock solution into an aqueous medium for cell treatment. The final DMSO concentration should be kept low (typically ≤ 0.5%) to avoid cytotoxicity.
Materials:
-
10 mM Heterophyllin B stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
Procedure:
-
Thaw Stock: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Prepare Dilution: To achieve a final concentration of 10 µM, for example, you will perform a 1:1000 dilution.
-
Dilution Technique: While gently vortexing or swirling the pre-warmed medium, add 1 µL of the 10 mM stock solution to 999 µL of the medium. This gradual introduction helps prevent precipitation.
-
Final DMSO Concentration: This dilution results in a final DMSO concentration of 0.1%, which is well-tolerated by most cell lines.
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO used for the Heterophyllin B treatment.
Signaling Pathway
Heterophyllin B has been reported to inhibit the PI3K/AKT/β-catenin signaling pathway, which is crucial in cell proliferation, adhesion, and invasion.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Heterophyllin B - Ruixibiotech [ruixibiotech.com]
- 3. Heterophyllin B | CAS:145459-19-4 | Manufacturer ChemFaces [chemfaces.com]
- 4. The Biosynthesis of Heterophyllin B in Pseudostellaria heterophylla From prePhHB-Encoded Precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labsolu.ca [labsolu.ca]
- 6. Heterophyllin B supplier | CAS No :145459-19-4 | AOBIOUS [aobious.com]
Improving the stability of Heterophyllin A for in vitro experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Heterophyllin A for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
A1: this compound is a prenylated flavonoid, a class of naturally occurring polyphenolic compounds. Flavonoids, in general, are known for a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] Prenylation can enhance the biological activities of flavonoids by increasing their lipophilicity, which may lead to better interaction with cell membranes and target proteins.[2] The specific therapeutic applications of this compound are a subject of ongoing research.
Q2: I am observing a decrease in the expected activity of this compound over time in my cell culture experiments. What could be the cause?
A2: A decrease in the activity of this compound over time is likely due to its instability in the cell culture media. Several factors can contribute to the degradation of flavonoids in an in vitro setting, including:
-
Oxidative degradation: Flavonoids can be susceptible to oxidation, especially in the presence of reactive oxygen species (ROS) in the culture medium.[3][4]
-
pH sensitivity: The stability of flavonoids can be influenced by the pH of the medium.[5][6]
-
Light and temperature: Exposure to light and elevated temperatures can accelerate the degradation of light-sensitive and thermolabile compounds.[5]
-
Enzymatic degradation: Although less common in cell-free media, residual enzymatic activity could potentially contribute to degradation.
Q3: How should I prepare and store this compound stock solutions to maximize stability?
A3: To maximize the stability of this compound stock solutions, follow these recommendations:
-
Solvent Selection: Dissolve this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695).
-
Concentration: Prepare a concentrated stock solution (e.g., 10-20 mM) to minimize the volume of solvent added to your cell culture, typically keeping the final solvent concentration below 0.5%.
-
Storage Conditions: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C and protect them from light by using amber vials or by wrapping the vials in aluminum foil.
Q4: My this compound is not dissolving well in my aqueous cell culture medium. How can I improve its solubility?
A4: Poor aqueous solubility is a common challenge with flavonoids, especially prenylated ones, due to their hydrophobic nature.[7] Here are some strategies to improve the solubility of this compound:
-
Co-solvents: While preparing your working solution, you can use a small amount of a water-miscible organic solvent like ethanol or propylene (B89431) glycol.[8]
-
Solubilizing Agents: The use of solubilizing excipients such as cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) can encapsulate the hydrophobic this compound molecule, enhancing its water solubility.[8][9]
-
Formulation Technologies: For more advanced applications, formulation strategies like liposomes, nanoparticles, or solid dispersions can significantly improve solubility and stability.[10][11]
Troubleshooting Guides
Issue 1: Inconsistent or Lower-Than-Expected Potency of this compound
Question: My dose-response curves for this compound are inconsistent between experiments, or the IC50 value is higher than anticipated. Could this be a stability issue?
Answer: Yes, inconsistent potency is a classic sign of compound instability. If this compound degrades in your cell culture medium during the incubation period, the effective concentration of the active compound will decrease, leading to a higher apparent IC50 value and variability between experiments.
Troubleshooting Steps:
-
Perform a Stability Assessment: The most direct way to address this is to experimentally determine the stability of this compound in your specific cell culture medium. A detailed protocol for this is provided below.
-
Minimize Incubation Time: If the compound is found to be unstable, consider reducing the duration of the experiment if your assay allows.
-
Replenish the Compound: For longer-term experiments, consider replacing the medium with freshly prepared this compound-containing medium at regular intervals.
-
Incorporate Stabilizers: The addition of antioxidants or chelating agents to the medium can sometimes mitigate degradation. For example, EDTA has been shown to inhibit part of the degradative pathway of quercetin (B1663063), another flavonoid.[3][4]
Issue 2: Precipitation of this compound in Cell Culture Medium
Question: I am observing a precipitate in my cell culture wells after adding this compound. What is causing this and how can I prevent it?
Answer: Precipitation occurs when the concentration of this compound exceeds its solubility limit in the cell culture medium. This can be triggered by the addition of a concentrated stock solution in an organic solvent to the aqueous medium.
Troubleshooting Steps:
-
Check Solubility: Determine the maximum solubility of this compound in your cell culture medium. You may need to test a range of concentrations to find the highest concentration that remains in solution.
-
Optimize Solvent Concentration: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is low (typically <0.5%) and non-toxic to your cells. High solvent concentrations can cause the compound to precipitate.
-
Pre-warm the Medium: Adding a cold solution to a warmer medium can sometimes cause precipitation. Ensure your diluted compound solution is at the same temperature as your culture medium.
-
Serial Dilution: Instead of a single large dilution, perform a serial dilution of your stock solution in pre-warmed medium to gradually decrease the solvent concentration.
-
Visual Inspection: Always visually inspect your diluted compound solutions for any signs of precipitation before adding them to your cell cultures.
Data Presentation
Table 1: Factors Influencing Flavonoid Stability in In Vitro Experiments
| Parameter | Effect on Stability | Recommendations |
| pH | Can significantly alter degradation rates.[5][6] | Maintain a consistent and optimal pH for your cell culture. Assess stability at the specific pH of your experimental setup. |
| Temperature | Higher temperatures generally accelerate degradation.[5] | Store stock solutions at -80°C. Minimize the time working solutions are kept at room temperature or 37°C before use. |
| Light | Exposure to UV or ambient light can cause photodegradation.[5] | Protect stock and working solutions from light by using amber vials or foil wrapping. Conduct experiments in low-light conditions if possible. |
| Oxygen | Can lead to oxidative degradation.[5] | Use freshly prepared solutions. Consider de-gassing buffers if oxidative degradation is a major concern. |
| Solvent | The type and concentration of the solvent can affect solubility and stability. | Use high-purity, anhydrous solvents. Keep the final solvent concentration in the culture medium as low as possible. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
Objective: To determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Appropriate solvent (e.g., DMSO)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
HPLC system with a suitable column (e.g., C18) and detector (UV or MS)[12][13]
-
Incubator (37°C, 5% CO2)
-
Microcentrifuge tubes
Methodology:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Spike the Medium: Add the this compound stock solution to the pre-warmed cell culture medium to achieve the desired final concentration (e.g., 10 µM). Ensure the final solvent concentration is minimal.
-
Time Zero (T=0) Sample: Immediately after spiking, take an aliquot of the medium (e.g., 1 mL), and process it as described in the "Sample Processing" section below. This will serve as your 100% reference.
-
Incubation: Place the remaining medium in an incubator under standard cell culture conditions (37°C, 5% CO2).
-
Time-Point Sampling: At various time points (e.g., 2, 4, 8, 24, 48 hours), collect aliquots of the incubated medium.
-
Sample Processing:
-
For each time point, transfer an aliquot to a microcentrifuge tube.
-
If the medium contains proteins that may interfere with analysis, perform a protein precipitation step (e.g., add 3 volumes of ice-cold acetonitrile, vortex, and centrifuge to pellet the protein).
-
Transfer the supernatant to a clean tube and evaporate the solvent under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the residue in a known volume of the mobile phase used for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the processed samples onto the HPLC system.
-
Analyze the concentration of this compound by measuring the peak area at its maximum absorbance wavelength.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting guide for this compound precipitation.
Caption: Potential signaling pathways modulated by flavonoids like this compound.[14][15][16][17]
References
- 1. The Antioxidant Activity of Prenylflavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Fate of the flavonoid quercetin in human cell lines: chemical instability and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. How to Significantly Improve Luteolin Solubility [eureka.patsnap.com]
- 9. mdpi.com [mdpi.com]
- 10. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Analytical methods for evaluating the stability of rutin and analyzing the formation of its degradation products: a review | Research, Society and Development [rsdjournal.org]
- 13. Anaerobic Degradation of Flavonoids by Clostridium orbiscindens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Intracellular signaling pathways of inflammation modulated by dietary flavonoids: The most recent evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The interactions of flavonoids within neuronal signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting aggregation problems in Heterophyllin B synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering aggregation problems during the synthesis of Heterophyllin B. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is Heterophyllin B and what makes its synthesis challenging?
Heterophyllin B is a cyclic octapeptide with the amino acid sequence cyclo(IFGGLPPP). Its synthesis is challenging due to the presence of multiple proline residues and hydrophobic amino acids (Isoleucine, Leucine, Phenylalanine).[1] Peptides with high proline content are known to adopt unique secondary structures that can impede peptide bond formation.[2] Furthermore, hydrophobic residues can promote intermolecular association, leading to aggregation and insolubility of the growing peptide chain.
Q2: I am observing poor coupling efficiency during the solid-phase peptide synthesis (SPPS) of the Heterophyllin B linear precursor. What could be the cause and how can I troubleshoot it?
Poor coupling efficiency is a common problem in SPPS, often caused by peptide aggregation on the solid support. The growing Heterophyllin B precursor, with its hydrophobic and proline-rich sequence, is particularly susceptible to forming secondary structures like β-sheets, which can physically block the reactive N-terminus.
Troubleshooting Steps:
-
Solvent Choice: Switch from standard solvents like N,N-dimethylformamide (DMF) to more polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or add chaotropic agents like dimethyl sulfoxide (B87167) (DMSO) to the reaction mixture. These can help disrupt secondary structures.
-
"Magic Mixture": A solvent mixture of DCM, DMF, and NMP (1:1:1) has been shown to be effective for synthesizing hydrophobic peptides.
-
Elevated Temperature: Performing the coupling reaction at a higher temperature can help to disrupt aggregates and improve reaction kinetics.
-
Microwave-Assisted Synthesis: Utilizing microwave irradiation can accelerate coupling reactions and reduce aggregation by providing energy to break up intermolecular hydrogen bonds.
-
Sonication: Applying sonication during the coupling step can physically disrupt peptide aggregates on the resin.
Q3: The resin beads in my SPPS reactor are shrinking and clumping together. What does this indicate?
Resin shrinking and clumping are strong indicators of severe on-resin aggregation. This is a critical issue as it signifies that the peptide chains are collapsing onto themselves and each other, making the reactive sites inaccessible. This can lead to truncated sequences and failed syntheses.
Troubleshooting Guide: On-Resin Aggregation
If you observe resin clumping, consider the following advanced strategies:
-
Incorporate Structure-Disrupting Dipeptides: The most effective method to combat aggregation is the introduction of pseudoproline dipeptides. These are dipeptides containing a temporary, proline-like ring structure that introduces a "kink" in the peptide backbone, disrupting the formation of β-sheets.[3][4] For the Heterophyllin B sequence, a pseudoproline could be introduced at a suitable position within the linear precursor. The original amino acid structure is restored during the final cleavage from the resin.
-
Low-Loading Resin: Use a resin with a lower substitution level. This increases the distance between growing peptide chains, reducing the likelihood of intermolecular aggregation.
-
Chaotropic Salts: The addition of chaotropic salts, such as LiCl or KSCN, to the coupling media can help to disrupt hydrogen bonding networks that contribute to aggregation.
Experimental Protocols
Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines a general cycle for Fmoc-based SPPS.[5][6][7]
| Step | Procedure | Purpose |
| 1 | Resin Swelling | Place the resin in a reaction vessel and swell in an appropriate solvent (e.g., DMF or NMP) for at least 30 minutes. |
| 2 | Fmoc Deprotection | Treat the resin with a 20% solution of piperidine (B6355638) in DMF to remove the Fmoc protecting group from the N-terminus. |
| 3 | Washing | Thoroughly wash the resin with DMF to remove excess piperidine and byproducts. |
| 4 | Amino Acid Coupling | Add the next Fmoc-protected amino acid, an activating agent (e.g., HBTU, HATU), and a base (e.g., DIPEA) in DMF. Allow the reaction to proceed for the recommended time. |
| 5 | Washing | Wash the resin with DMF to remove excess reagents and byproducts. |
| 6 | Repeat | Repeat steps 2-5 for each amino acid in the sequence. |
Protocol 2: Detection of Aggregation using the Kaiser Test
The Kaiser test is a qualitative colorimetric assay to detect free primary amines. A negative or weak positive result after a coupling step can indicate that the N-terminus is inaccessible due to aggregation.[7]
| Step | Procedure |
| 1 | Take a small sample of resin beads from the reaction vessel. |
| 2 | Wash the beads thoroughly with ethanol. |
| 3 | Add a few drops of each Kaiser test reagent (potassium cyanide in pyridine, ninhydrin (B49086) in n-butanol, and phenol (B47542) in n-butanol). |
| 4 | Heat the sample at 100°C for 5 minutes. |
| 5 | Interpretation: A deep blue color indicates the presence of free primary amines (incomplete coupling). A yellow or faint blue color suggests complete coupling or that the N-terminus is blocked by aggregation. |
Data Presentation
Table 1: Troubleshooting Strategies for Poor Coupling Efficiency
| Strategy | Rationale | Potential Improvement |
| Change Solvent | Disrupts secondary structures | Moderate to High |
| Elevated Temperature | Increases reaction kinetics and disrupts aggregates | Moderate |
| Microwave Synthesis | Provides energy to overcome aggregation | High |
| Sonication | Physically breaks up aggregates | Moderate |
| Pseudoproline Dipeptides | Introduces a "kink" to prevent β-sheet formation | Very High |
| Low-Loading Resin | Increases distance between peptide chains | Moderate |
Visualizations
Diagram 1: Troubleshooting Workflow for Aggregation in Heterophyllin B Synthesis
Caption: A logical workflow for addressing aggregation issues during synthesis.
Diagram 2: Signaling Pathway of Aggregation Prevention
Caption: Interventions to promote solvation and prevent aggregation.
References
- 1. The Biosynthesis of Heterophyllin B in Pseudostellaria heterophylla From prePhHB-Encoded Precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular insights into protein synthesis with proline residues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. peptide.com [peptide.com]
- 7. wernerlab.weebly.com [wernerlab.weebly.com]
Technical Support Center: Optimization of Cytotoxicity Assays for Heterophyllin A
Welcome to the technical support center for the optimization of cytotoxicity assays involving Heterophyllin A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for accurate and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the experimental process with this compound.
Q1: I am observing inconsistent EC50 values for this compound across different experiments. What are the potential causes?
Inconsistent EC50 values can arise from several factors. Firstly, ensure that the cell seeding density is optimal and consistent across all wells and plates.[1][2] Overly confluent or sparse cells will respond differently to the compound. Secondly, this compound, being a protein, might be sensitive to storage and handling. Ensure it is stored correctly and that freeze-thaw cycles are minimized. Finally, variability in incubation times can significantly impact the apparent cytotoxicity. Adhere strictly to the predetermined incubation period for all assays.
Q2: My negative control (untreated cells) shows low viability in the MTT assay. What could be the problem?
Low viability in the negative control can be due to several reasons:
-
Cell Health: Ensure you are using healthy, viable cells that are in the logarithmic growth phase.[1] Do not use cells that have been passaged too many times.[1]
-
Contamination: Microbial contamination can affect cell health and interfere with the MTT reagent. Always practice good aseptic techniques.[1]
-
Media Components: Phenol (B47542) red in the media can interfere with the absorbance reading.[3] Using a phenol red-free medium during the MTT incubation step is recommended.[3] High serum concentrations can also sometimes lead to high background.[4]
Q3: In the LDH assay, I'm seeing high background LDH release in the media control (wells with media but no cells). Why is this happening?
High background in the LDH assay is often due to the inherent LDH activity in animal sera used to supplement the culture media.[4] To mitigate this, consider reducing the serum concentration to 1-5% during the assay or using a serum-free medium for the treatment period.[4]
Q4: The formazan (B1609692) crystals in my MTT assay are not dissolving completely, leading to variable readings. How can I resolve this?
Incomplete solubilization of formazan crystals is a frequent issue.[3] To ensure complete dissolution, increase the incubation time with the solubilization solvent and ensure thorough mixing by gentle agitation on an orbital shaker.[3] If crystals persist, gentle pipetting to break up clumps may be necessary.[3] Using a solubilization solution containing a detergent like SDS can also improve dissolution.[3]
Q5: I am concerned that this compound itself might be interfering with the MTT reagent. How can I check for this?
To determine if this compound directly reduces MTT, set up a cell-free control.[3][5] Add this compound at the highest concentration used in your experiment to wells containing only culture medium and the MTT reagent.[3] If a color change occurs, it indicates direct interference. In such a case, consider using an alternative cytotoxicity assay with a different endpoint, such as the SRB (protein content) or LDH (membrane integrity) assay.[3]
Q6: My results from the SRB assay are not reproducible. What are the critical steps to ensure consistency?
Reproducibility in the SRB assay is highly dependent on a few critical steps:
-
Fixation: Ensure complete fixation of cells with trichloroacetic acid (TCA) to prevent cell loss during subsequent washing steps.[6]
-
Washing: Thoroughly wash the plates with 1% acetic acid to remove all unbound SRB dye.[6][7] Insufficient washing leads to high background, while excessive washing can cause bleaching of the protein-bound dye.[7]
-
Drying: Ensure plates are completely dry before solubilizing the dye.[7]
Quantitative Data Summary
The cytotoxic effects of this compound have been evaluated on several human cancer cell lines. The half-maximal effective concentration (EC50) values are summarized below.
| Cell Line | Assay | Incubation Time | This compound EC50 (M) | Ricin EC50 (M) | Reference |
| NB100 (Neuroblastoma) | MTS | 72 hours | ~10⁻¹¹ | ~10⁻¹³ | [8] |
| T24 (Bladder Carcinoma) | MTS | 72 hours | ~10⁻¹¹ | ~10⁻¹³ | [8] |
| MCF7 (Breast Carcinoma) | MTS | 72 hours | ~10⁻¹¹ | ~10⁻¹³ | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture
Human neuroblastoma (NB100), bladder carcinoma (T24), and breast carcinoma (MCF7) cell lines are cultured in RPMI-1640 medium supplemented with 10% (v/v) heat-inactivated fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.[8] Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[8]
MTS Cytotoxicity Assay
-
Cell Seeding: Seed cells into 96-well plates at a density of 3 x 10⁴ cells/well.[8] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat cells with scalar concentrations of this compound. Include untreated cells as a negative control.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.[8]
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation with MTS: Incubate the plates for a further 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Determine the EC50 value by linear regression analysis.[8]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound (e.g., at a concentration of 10⁻⁹ M) for 24 hours.[8]
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Staining: Double stain the cells with Annexin V-EGFP and Propidium Iodide (PI) according to the manufacturer's protocol.[8]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.[8]
-
Data Interpretation:
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative/PI-positive cells are necrotic.
-
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
This compound, like other Type 2 Ribosome-Inactivating Proteins (RIPs), induces apoptosis.[8][9] The process involves the inhibition of protein synthesis, which triggers cellular stress responses leading to programmed cell death.[9] Studies have shown a strong induction of apoptosis and the involvement of oxidative stress.[8][10]
Caption: Proposed signaling pathway for this compound-induced cell death.
Experimental Workflow for Cytotoxicity Assessment
A general workflow for assessing the cytotoxicity of this compound is outlined below.
Caption: General experimental workflow for cytotoxicity assays.
Troubleshooting Logic for Inconsistent Results
This diagram provides a logical flow for troubleshooting inconsistent experimental outcomes.
Caption: A decision tree for troubleshooting inconsistent cytotoxicity results.
References
- 1. biocompare.com [biocompare.com]
- 2. Cytotoxicity Detection Kit (LDH) Protocol & Troubleshooting [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. researchgate.net [researchgate.net]
- 6. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. scispace.com [scispace.com]
- 8. Heterophyllin: A New Adenia Toxic Lectin with Peculiar Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heterophyllin: A New Adenia Toxic Lectin with Peculiar Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Heterophyllin: A New Adenia Toxic Lectin with Peculiar Biological Properties [mdpi.com]
Technical Support Center: Strategies to Reduce the Immunogenicity of Heterophyllin A
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Heterophyllin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at reducing the immunogenicity of this potent type 2 ribosome-inactivating protein (RIP).
Disclaimer: The following protocols and data are provided as a comprehensive guide based on established methods for deimmunization of therapeutic proteins. Specific experimental conditions for this compound may require optimization. It is assumed that the user has access to the amino acid sequence of this compound for in silico analyses and molecular engineering.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its immunogenicity a concern?
This compound is a type 2 ribosome-inactivating protein (RIP) isolated from Adenia heterophylla. Like other RIPs, it consists of an active (A) chain with N-glycosidase activity that inhibits protein synthesis, and a binding (B) chain that facilitates cell entry.[1][2] Its potent cytotoxic activity makes it a candidate for therapeutic applications, such as in the development of immunotoxins for cancer therapy. However, as a foreign protein, this compound can elicit a strong immune response in vivo, leading to the production of anti-drug antibodies (ADAs). These ADAs can neutralize its therapeutic effect, accelerate its clearance from circulation, and potentially cause hypersensitivity reactions.[1][2]
Q2: A recent study suggests this compound has low cross-reactivity with other RIPs. Does this mean immunogenicity is not a major issue?
While initial studies showing low cross-reactivity of this compound with hyperimmune sera raised against other RIPs like ricin and volkensin (B1239845) are promising, it does not eliminate the risk of immunogenicity.[1][2][3] This finding suggests that this compound may possess unique epitopes. However, upon administration to a host, it is still likely to be recognized as foreign and trigger a primary immune response. Therefore, deimmunization strategies are still highly recommended for its development as a therapeutic agent.
Q3: What are the primary strategies to reduce the immunogenicity of this compound?
The main approaches to deimmunize this compound can be broadly categorized as:
-
Epitope Modification: This involves identifying and modifying B-cell and T-cell epitopes on the protein surface to reduce recognition by the immune system. This is often achieved through site-directed mutagenesis.
-
Protein Modification and Formulation: This includes techniques like PEGylation (attaching polyethylene (B3416737) glycol chains) and glycosylation engineering to shield immunogenic epitopes and alter the protein's pharmacokinetic profile.
-
Formulation Optimization: Preventing protein aggregation is crucial, as aggregates are known to be more immunogenic than the monomeric form.
Troubleshooting Guides
Issue 1: Inaccurate B-cell and T-cell Epitope Predictions
Problem: The in silico epitope prediction software is yielding a large number of potential epitopes, or the predicted epitopes show poor correlation with experimental results.
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Lack of a 3D Structure: | If a crystal structure for this compound is unavailable, use homology modeling to generate a predicted 3D structure. The accuracy of the model will depend on the sequence identity to available templates in the Protein Data Bank (PDB). |
| Inappropriate Prediction Algorithms: | Use a consensus approach by employing multiple prediction tools that are based on different algorithms (e.g., sequence-based, structure-based, machine learning). The IEDB Analysis Resource provides a suite of tools for this purpose.[4][5] |
| Incorrect Parameter Settings: | Ensure that the correct MHC alleles relevant to the intended patient population are selected for T-cell epitope prediction. For B-cell epitopes, adjust parameters such as surface accessibility and hydrophilicity thresholds based on preliminary experimental data if available. |
Issue 2: Mutagenesis of Predicted Epitopes Leads to Loss of this compound Activity
Problem: After performing site-directed mutagenesis to remove a predicted B-cell or T-cell epitope, the cytotoxic activity of this compound is significantly reduced.
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Mutation of a Functionally Critical Residue: | Before mutagenesis, perform a thorough structural analysis to ensure that the target residue is not located within the active site of the A-chain or the binding site of the B-chain. Conservative mutations (e.g., substituting with an amino acid of similar size and charge) are less likely to disrupt function. |
| Protein Misfolding: | The mutation may have disrupted the protein's tertiary structure. Assess the structural integrity of the mutant protein using techniques like circular dichroism (CD) spectroscopy. If misfolding is suspected, consider alternative mutations within the same epitope. |
| Disruption of A-B Chain Interaction: | For type 2 RIPs, the disulfide bond and non-covalent interactions between the A and B chains are crucial. Ensure that the mutated residue does not interfere with the proper association of the two chains. |
Experimental Protocols
Protocol 1: In Silico B-cell and T-cell Epitope Prediction
This protocol outlines a general workflow for predicting potential immunogenic regions of this compound.
Methodology:
-
Obtain the Amino Acid Sequence: The primary amino acid sequence of both the A and B chains of this compound is required.
-
B-cell Epitope Prediction:
-
Utilize online servers such as BepiPred or SVMTriP.[6] These tools typically analyze factors like hydrophilicity, surface accessibility, and secondary structure to predict linear B-cell epitopes.
-
For conformational epitopes, if a 3D structure is available or can be modeled, use tools like DiscoTope or ElliPro.[5]
-
-
T-cell Epitope Prediction:
-
Use the IEDB Analysis Resource (tools.iedb.org) which hosts a collection of MHC class I and class II binding prediction tools.[4][5]
-
Input the this compound sequence and select a comprehensive panel of human HLA alleles for the prediction.
-
The output will be a list of peptide fragments with predicted binding affinities to different HLA molecules. Peptides with high predicted affinity are potential T-cell epitopes.
-
Protocol 2: Experimental Epitope Mapping using Peptide Arrays
This protocol allows for the high-throughput identification of linear B-cell epitopes recognized by antibodies.
Methodology:
-
Peptide Library Synthesis: Synthesize a library of overlapping peptides (e.g., 15-mers with a 10-amino acid overlap) spanning the entire sequence of both chains of this compound.
-
Microarray Fabrication: The peptide library is covalently immobilized onto a glass slide or other suitable solid support to create a peptide microarray.
-
Serum Incubation: Incubate the microarray with serum from animals immunized with this compound or from human patients with suspected anti-Heterophyllin A antibodies.
-
Detection: After washing, detect bound antibodies using a fluorescently labeled secondary antibody.
-
Data Analysis: Scan the microarray and quantify the fluorescence intensity for each peptide spot. High intensity spots correspond to peptides that are recognized by the antibodies, thus identifying linear B-cell epitopes.
Protocol 3: Deimmunization by Site-Directed Mutagenesis
This protocol describes the process of modifying identified epitopes through genetic engineering.
Methodology:
-
Identify Target Residues: Based on in silico predictions and experimental mapping, select key residues within immunodominant epitopes for mutation.
-
Mutagenesis: Use a commercially available site-directed mutagenesis kit to introduce the desired mutations into the expression vector containing the gene for this compound.
-
Expression and Purification: Express the mutant this compound protein in a suitable expression system (e.g., E. coli or a plant-based system) and purify it to homogeneity.
-
Functional Characterization: Assess the cytotoxic activity of the mutant protein using a cell viability assay (e.g., MTT assay) and compare it to the wild-type protein.
-
Immunogenicity Assessment: Evaluate the reduction in immunogenicity by in vitro methods (e.g., ELISA to measure antibody binding to the mutant vs. wild-type protein) or in vivo studies in animal models.
Protocol 4: PEGylation of this compound
This protocol provides a general guideline for the chemical modification of this compound with polyethylene glycol (PEG).
Methodology:
-
Selection of PEG Reagent: Choose a PEG reagent with a suitable reactive group that targets specific amino acid side chains (e.g., N-hydroxysuccinimide esters for lysines). The size of the PEG polymer (e.g., 5, 10, or 20 kDa) will influence the pharmacokinetic properties and shielding effect.[7]
-
Conjugation Reaction: React purified this compound with the activated PEG reagent under optimized conditions (pH, temperature, and molar ratio of protein to PEG).
-
Purification of PEGylated Protein: Remove unreacted PEG and unmodified protein using size-exclusion or ion-exchange chromatography.
-
Characterization: Confirm the extent of PEGylation using SDS-PAGE (which will show an increase in apparent molecular weight) and mass spectrometry.
-
Functional and Immunological Evaluation: Assess the activity and immunogenicity of the PEGylated this compound as described in Protocol 3.
Quantitative Data Summary
The following table presents hypothetical data from a successful deimmunization experiment to illustrate the expected outcomes.
| This compound Variant | In Vitro Cytotoxicity (IC50 in ng/mL) | Relative Binding to Anti-Heterophyllin A Antibodies (ELISA OD450) | In Vivo Half-life (hours) |
| Wild-Type | 1.5 | 1.00 | 2.5 |
| Mutant 1 (B-cell epitope modified) | 1.8 | 0.45 | 2.6 |
| Mutant 2 (T-cell epitope modified) | 1.6 | 0.85 | 2.4 |
| PEGylated Wild-Type | 5.2 | 0.25 | 18.2 |
| PEGylated Mutant 1 | 5.5 | 0.10 | 19.5 |
Visualizations
Signaling Pathways
Caption: T-cell dependent B-cell activation pathway for this compound immunogenicity.
Experimental Workflows
Caption: General workflow for the deimmunization of this compound.
References
- 1. Heterophyllin: A New Adenia Toxic Lectin with Peculiar Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cris.unibo.it [cris.unibo.it]
- 3. researchgate.net [researchgate.net]
- 4. IEDB.org: Free epitope database and prediction resource [iedb.org]
- 5. m.youtube.com [m.youtube.com]
- 6. SVMTriP: a tool to predict linear antigenic epitopes [sysbio.unl.edu]
- 7. PEGylation - Wikipedia [en.wikipedia.org]
Refinement of analytical methods for detecting Heterophyllin B metabolites
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the analytical detection of Heterophyllin B and its metabolites. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to aid in experimental design and data interpretation.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the analysis of Heterophyllin B and its metabolites using techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Question: I am observing poor peak shape (e.g., tailing or fronting) for Heterophyllin B in my HPLC chromatogram. What are the possible causes and solutions?
Answer: Poor peak shape for cyclic peptides like Heterophyllin B can arise from several factors. Here's a systematic approach to troubleshoot this issue:
-
Column Choice and Condition:
-
Issue: The stationary phase may not be suitable for this cyclic peptide, or the column may be old or contaminated.
-
Solution: Ensure you are using a C18 column, which has been shown to be effective for Heterophyllin B analysis.[1] If the column has been used extensively, consider replacing it. A guard column can also help protect the analytical column from contaminants.
-
-
Mobile Phase Composition:
-
Issue: The pH or organic solvent composition of the mobile phase might not be optimal.
-
Solution: A mobile phase consisting of a mixture of methanol-water (60:40, v/v) containing 10 mmol/L ammonium (B1175870) formate (B1220265) and 0.1% formic acid has been successfully used.[1] Ensure the mobile phase components are of high purity and are properly degassed.
-
-
Sample Solvent:
-
Issue: The solvent used to dissolve the sample may be too strong, causing the peak to distort as it enters the column.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase composition.
-
Question: I am having difficulty detecting any metabolites of Heterophyllin B in my LC-MS analysis. What could be the reasons?
Answer: Detecting unknown metabolites, especially for complex molecules like cyclic peptides, can be challenging. Consider the following:
-
Low Abundance: Metabolites are often present at much lower concentrations than the parent drug.
-
Solution: Employ sensitive mass spectrometry techniques like tandem mass spectrometry (MS/MS) in Selected Reaction Monitoring (SRM) mode if you have predicted metabolite masses.[1] If you are searching for unknown metabolites, a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended.
-
Sample Preparation: The extraction method may not be efficient for the metabolites, which might be more polar than the parent compound.
-
Solution: Solid-phase extraction (SPE) is a common technique for cleaning up biological samples before LC-MS analysis.[1] For potentially polar metabolites, consider protein precipitation followed by liquid-liquid extraction (LLE) with a more polar organic solvent.
-
In Silico Prediction: You may not know what to look for.
-
Solution: Utilize in silico metabolite prediction tools to generate a list of potential biotransformations (e.g., hydroxylation, N-dealkylation, hydrolysis). This will provide you with predicted masses to search for in your high-resolution MS data.
Question: My LC-MS/MS data for potential Heterophyllin B metabolites is complex, and I'm unsure how to confirm their identity. What is a good workflow?
Answer: Identifying unknown metabolites requires a systematic approach. The following workflow can be applied:
-
Untargeted Data Acquisition: Collect full-scan, high-resolution MS and data-dependent MS/MS data for your samples.
-
Data Mining: Use software to search for predicted metabolite masses or to compare treated versus untreated samples to find unique ions.
-
Fragmentation Analysis: Carefully examine the MS/MS spectra of potential metabolite peaks. Look for characteristic fragment ions that are also present in the MS/MS spectrum of the Heterophyllin B standard. The fragmentation of cyclic peptides can be complex, often involving multiple ring-opening events.
-
Isotopic Pattern Analysis: Utilize the high-resolution mass data to confirm the elemental composition of the parent and fragment ions.
Data Presentation
The following table summarizes key quantitative parameters for the LC-MS/MS analysis of Heterophyllin B, which can serve as a reference for method development.
| Parameter | Value | Reference |
| Chromatographic Column | Hypersil GOLD™ C18 | [1] |
| Mobile Phase | Methanol-water (60:40, v/v) with 10 mmol/L ammonium formate and 0.1% formic acid | [1] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [1] |
| Precursor Ion (m/z) | Data not explicitly provided in the search results | |
| Product Ion(s) (m/z) | Data not explicitly provided in the search results | |
| Intra- and Inter-assay Precision (RSD) | ≤9.1% | [1] |
| Accuracy | 92.6% to 102.7% | [1] |
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of Heterophyllin B in Biological Matrices
This protocol is adapted from a validated method for the analysis of Heterophyllin B in rat plasma and can be used as a starting point for the analysis in other biological matrices.[1]
1. Sample Preparation (Solid-Phase Extraction)
-
Condition an SPE cartridge with methanol (B129727) followed by water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute Heterophyllin B and its potential metabolites with methanol.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. LC-MS/MS Conditions
-
LC System: A standard HPLC or UHPLC system.
-
Column: Hypersil GOLD™ C18 column.[1]
-
Mobile Phase: A gradient or isocratic elution using a mixture of methanol and water with ammonium formate and formic acid as additives. A starting composition could be Methanol-water (60:40, v/v) with 10 mmol/L ammonium formate and 0.1% formic acid.[1]
-
Flow Rate: Adjust according to the column dimensions (e.g., 0.2-0.4 mL/min for a narrow-bore column).
-
Injection Volume: Typically 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection Mode: Selected Reaction Monitoring (SRM) for targeted analysis of Heterophyllin B and predicted metabolites. For untargeted analysis, use a full scan mode on a high-resolution instrument.
Visualizations
Signaling Pathways and Workflows
Caption: Experimental workflow for the detection of Heterophyllin B metabolites.
Caption: Hypothetical metabolic pathway of Heterophyllin B.
References
Technical Support Center: Scaling Up Heterophyllin B Production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on scaling up the production of Heterophyllin B.
Frequently Asked Questions (FAQs)
Q1: What is Heterophyllin B and what is its primary source? A1: Heterophyllin B (HB) is a cyclic octapeptide.[1] It is a characteristic chemical component of Pseudostellaria heterophylla (Miq.) Pax, also known as Prince Ginseng or Taizishen, and is considered a quality control marker for this traditional Chinese medicine.[1] The tuberous roots of P. heterophylla are particularly rich in HB.[1] To date, this plant is the only known natural source of Heterophyllin B.[2]
Q2: What are the known biological activities of Heterophyllin B? A2: Heterophyllin B has demonstrated several biological activities. It has been shown to inhibit the proliferation, migration, and invasion of cancer cells, such as in esophageal and ovarian cancers, by targeting signaling pathways like PI3K/AKT/β-catenin.[3][4][5] Additionally, it may enhance cognitive function by promoting neurite outgrowth and synaptic plasticity.[6]
Q3: What are the main strategies for producing Heterophyllin B? A3: There are three primary strategies for Heterophyllin B production:
-
Direct Extraction and Purification: Isolating the compound directly from the tuberous roots of P. heterophylla.[3]
-
Chemical Synthesis: Typically involving solid-phase peptide synthesis (SPPS) to create the linear peptide precursor, followed by an intramolecular cyclization step.[3]
-
Biosynthesis: This can be achieved through in vitro enzymatic synthesis using a cell-free extract from P. heterophylla to cyclize a synthetic linear precursor, or through in vivo heterologous expression of the precursor gene (prePhHB) in a host organism like tobacco.[1][3][7]
Q4: What is the biosynthetic pathway of Heterophyllin B in Pseudostellaria heterophylla? A4: Heterophyllin B is a Ribosomally Synthesized and Post-translationally Modified Peptide (RiPP).[1][8] It is not produced by non-ribosomal peptide synthetases (NRPSs).[1] The process begins with the transcription and translation of a precursor gene, prePhHB, to produce a linear precursor peptide.[7][8] This precursor peptide then undergoes enzymatic cyclization to form the final Heterophyllin B molecule.[1] The core peptide sequence is IFGGLPPP.[1][8]
Troubleshooting Guides
This section addresses common problems encountered during the scale-up of Heterophyllin B production, categorized by the production method.
Extraction and Purification from P. heterophylla
Q: Why is the yield of Heterophyllin B from my plant extraction consistently low? A: Low yield is a common challenge when relying on natural sources.[9] Several factors could be responsible:
-
Plant Material Quality: The concentration of Heterophyllin B can vary significantly based on the plant's cultivation region, age, and harvest time.[7]
-
Extraction Solvent Inefficiency: The choice of solvent is critical. While polar organic solvents like ethanol (B145695) are commonly used, the efficiency may be suboptimal.[3]
-
Incomplete Extraction: The extraction time or temperature may be insufficient to fully extract the compound from the plant matrix.
-
Degradation: Heterophyllin B, as a peptide, may be susceptible to degradation by endogenous proteases released during homogenization or by unfavorable pH or temperature conditions.
Solutions:
-
Source High-Quality Plant Material: If possible, source P. heterophylla from regions known to produce high HB content and ensure the material is properly dried and stored.[7]
-
Optimize Extraction Protocol: Experiment with different solvent systems (e.g., varying percentages of ethanol in water), extraction times, and temperatures.
-
Improve Homogenization: Ensure the tuberous roots are finely powdered to maximize the surface area for solvent penetration.
-
Use Protease Inhibitors: Consider adding protease inhibitors to the extraction buffer, especially during initial homogenization steps.
Q: I'm observing significant loss of product during the purification steps. What's going wrong? A: Product loss during purification can occur at multiple stages.
-
Poor Separation in Liquid-Liquid Partitioning: The partitioning coefficients of Heterophyllin B in the chosen immiscible solvents (e.g., ethyl acetate (B1210297), n-butanol) may lead to incomplete separation from impurities or loss into the undesired phase.[3]
-
Irreversible Adsorption on Chromatography Media: Heterophyllin B might bind too strongly to the stationary phase (e.g., silica (B1680970) gel) if the mobile phase is not optimized.[3]
-
Co-elution with Impurities: If the chromatographic resolution is poor, fractions containing Heterophyllin B may also contain impurities, leading to loss during subsequent purification attempts to improve purity.
-
Product Precipitation: Changes in solvent composition or pH between purification steps can cause the peptide to precipitate.[10]
Solutions:
-
Optimize Chromatography: High-speed counter-current chromatography (HSCCC) has been shown to be an efficient method for purifying Heterophyllin B and other cyclic peptides from P. heterophylla.[11][12] For HPLC, systematically screen different solvent systems and gradients to achieve optimal separation.
-
Monitor Fractions Closely: Use analytical techniques like TLC or analytical HPLC to analyze all fractions to avoid prematurely discarding those containing the product.
-
Maintain Solubility: Ensure that the solvent conditions are always suitable for keeping Heterophyllin B dissolved. Adding organic solvents or adjusting pH might be necessary.[13]
Chemical Synthesis (Solid-Phase Peptide Synthesis - SPPS)
Q: The yield of my linear peptide precursor during SPPS is very low. Why? A: Low yields in SPPS can arise from several issues:
-
Incomplete Coupling Reactions: Steric hindrance, especially with proline-rich sequences like that in Heterophyllin B, can prevent the complete coupling of amino acids.
-
Aggregation of Peptide Chains: The growing peptide chains can aggregate on the solid support, making reactive sites inaccessible.
-
Premature Chain Termination: Incomplete deprotection of the N-terminal amino group will prevent further chain elongation.
-
Side Reactions: Undesired reactions involving the amino acid side chains can lead to byproducts.
Solutions:
-
Use Specialized Reagents: Employ stronger coupling reagents (e.g., HATU, HCTU) and consider using pseudoproline dipeptides to disrupt secondary structures and reduce aggregation.
-
Optimize Reaction Conditions: Increase coupling times and temperatures (e.g., microwave-assisted synthesis) to drive reactions to completion.
-
Monitor Reactions: Use qualitative tests (e.g., ninhydrin (B49086) test) to confirm the completion of coupling and deprotection steps.
Q: My final cyclization step is inefficient, resulting in a low yield of Heterophyllin B. A: The intramolecular cyclization step is often a major bottleneck.
-
Unfavorable Conformation: The linear peptide may not readily adopt the necessary conformation for cyclization.
-
Intermolecular Reactions: At high concentrations, linear peptides can react with each other to form dimers or polymers instead of cyclizing.
-
Wrong Cyclization Point: The point chosen for ring closure can significantly impact efficiency.
Solutions:
-
High-Dilution Conditions: Perform the cyclization reaction under high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization.
-
Use a "Turn-Inducing" Residue: The presence of proline and glycine (B1666218) in the native sequence is favorable, but strategic placement of these or other turn-inducing residues in the linear precursor can pre-organize it for cyclization.
-
Screen Cyclization Reagents: Test a variety of reagents that promote amide bond formation (e.g., DPPA, HBTU) to find the most efficient one for your specific sequence.
Biosynthesis (Recombinant and In Vitro)
Q: I have cloned the prePhHB gene into a host system (e.g., E. coli, yeast, tobacco), but I cannot detect any Heterophyllin B. A: Heterologous expression can be challenging.
-
Gene Expression Failure: The prePhHB gene may not be transcribed or translated efficiently in the host. Codon usage differences or promoter incompatibility could be the cause.
-
Missing Processing Enzymes: The host organism may lack the specific enzyme(s) required for the post-translational modification (cyclization) of the precursor peptide.[1] While tobacco has been shown to contain the necessary enzymes, other hosts might not.[1][7]
-
Precursor Degradation: The expressed linear precursor peptide may be rapidly degraded by host proteases.
-
Incorrect Subcellular Localization: The precursor peptide and the necessary processing enzymes may be located in different cellular compartments.
Solutions:
-
Codon Optimization: Synthesize a version of the prePhHB gene that is optimized for the codon usage of your expression host.
-
Co-express Processing Enzymes: If the specific cyclizing enzyme from P. heterophylla is identified, co-express it with the precursor gene.
-
Use Protease-Deficient Strains: Employ host strains that are engineered to have reduced protease activity.
-
Targeting Signals: Add subcellular localization signals to the precursor peptide to direct it to the appropriate compartment where processing enzymes are located.
Q: My in vitro enzymatic reaction using cell-free extract produces very little Heterophyllin B. A: In vitro reactions require careful optimization.
-
Low Enzyme Activity: The crude enzyme extract may have low concentrations or activity of the required cyclizing enzyme. The extraction method may have denatured the enzyme.
-
Sub-optimal Reaction Conditions: The pH, temperature, or presence of co-factors may not be optimal for the enzyme's activity.
-
Substrate Inhibition/Degradation: High concentrations of the linear peptide substrate could inhibit the enzyme, or the substrate could be degraded by other enzymes in the crude extract.
-
Thioester Requirement: Some studies suggest that a thioester derivative of the linear peptide (like LHB-SNAC) may be a more efficient substrate for the enzymatic cyclization than the free acid.[3][14]
Solutions:
-
Enrich the Enzyme: Develop a partial purification protocol for the cyclizing enzyme to increase its concentration and remove interfering proteins from the extract.
-
Optimize Reaction Buffer: Systematically screen different pH values, temperatures, and add potential co-factors (e.g., ATP, Mg2+).
-
Substrate Titration: Determine the optimal concentration of the linear peptide substrate. Perform a time-course experiment to monitor both product formation and substrate degradation.
-
Synthesize Activated Substrates: Test N-acetyl cysteamine (B1669678) thioester (SNAC) derivatives of the linear precursor as the substrate for the reaction.[3][14]
Quantitative Data Summary
Table 1: Physicochemical Properties of Heterophyllin B
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C40H58N8O8 | [15] |
| Molecular Weight | 778.9 g/mol | [15] |
| Canonical SMILES | CCC(C)C1C(=O)NC(C(=O)N2CCCC2C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NCC(=O)N1)C(C)C | PubChem |
| InChI Key | YSQLNJSXCGFGTM-LLVKDONTSA-N | PubChem |
Table 2: Reported Yields and Biological Activity of Heterophyllin B
| Parameter | Method / Cell Line | Value | Reference |
|---|---|---|---|
| Production Yield | In vitro enzymatic synthesis (LHB-SNAC with CFE) | 850 µg/g (of CFE) | [3] |
| Anti-Cancer Activity | IC50 in OVCAR8 ovarian cancer cells | 67.88 µM | [3] |
| Anti-Cancer Activity | IC50 in SKOV3 ovarian cancer cells | 78.27 µM | [3] |
| Anti-Cancer Activity | In vivo tumor suppression (nude mice) | 20 mg/kg |[3] |
Experimental Protocols
Protocol 1: Extraction and Preliminary Purification of Heterophyllin B
This protocol is adapted from methodologies described in the literature.[3]
-
Preparation: Obtain dried tuberous roots of P. heterophylla and grind them into a fine powder.
-
Extraction:
-
Reflux the powdered plant material (e.g., 1 kg) with 95% ethanol (e.g., 3 x 5 L) under boiling conditions.
-
Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Partitioning:
-
Suspend the crude extract in water.
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity, for example, petroleum ether, ethyl acetate, and n-butanol. Heterophyllin B is expected to be enriched in the more polar fractions like ethyl acetate and n-butanol.
-
-
Initial Chromatography:
-
Subject the enriched fraction (e.g., ethyl acetate fraction) to silica gel column chromatography.
-
Elute the column with a gradient of chloroform (B151607) and methanol (B129727) (e.g., starting from 100:1 to 10:1 v/v).
-
-
Fraction Analysis:
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) or analytical HPLC.
-
Pool fractions containing the compound of interest for further purification (e.g., preparative HPLC or HSCCC).
-
Protocol 2: In Vitro Enzymatic Synthesis of Heterophyllin B
This protocol is based on the work of Xu et al. and Zheng et al.[1][3][14]
-
Substrate Synthesis: Chemically synthesize the linear precursor peptide (LHB: NH2-Gly-Gly-Leu-Pro-Pro-Pro-Ile-Phe-COOH) and its N-acetyl cysteamine thioester derivative (LHB-SNAC) using standard SPPS methods.
-
Preparation of Cell-Free Extract (CFE):
-
Harvest fresh, clean tuberous roots of P. heterophylla (phloem tissue is reported to have high gene expression for the pathway).[1]
-
Homogenize the tissue on ice in an extraction buffer (e.g., 20 mM Tris-HCl, pH 8.0).
-
Centrifuge the homogenate at high speed (e.g., 8,000 rpm for 30 min) at 4°C to pellet cell debris.
-
Collect the supernatant, which is the crude cell-free enzyme extract (CFE).
-
-
Enzymatic Reaction:
-
Set up the reaction mixture: Add the linear peptide substrate (e.g., LHB-SNAC) to the CFE. Include any necessary cofactors if identified (e.g., ATP, MgCl2).
-
Incubate the reaction mixture at an optimized temperature (e.g., 28-37°C) for several hours.
-
-
Reaction Quenching and Extraction:
-
Stop the reaction by adding a solvent like methanol or by heat inactivation.
-
Centrifuge to remove precipitated proteins.
-
Extract the supernatant with a solvent like ethyl acetate to recover the cyclized product.
-
-
Product Analysis:
-
Analyze the extract for the presence of Heterophyllin B using UPLC-MS/MS, comparing the retention time and mass spectrum to an authentic standard.[7]
-
Visualizations
Caption: High-level workflow illustrating the three main routes for Heterophyllin B production.
Caption: A logical flowchart for troubleshooting low product yield during chromatography steps.
Caption: Simplified PI3K/AKT/β-catenin signaling pathway targeted by Heterophyllin B.
References
- 1. Frontiers | The Biosynthesis of Heterophyllin B in Pseudostellaria heterophylla From prePhHB-Encoded Precursor [frontiersin.org]
- 2. clariant.com [clariant.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Heterophyllin B | CAS:145459-19-4 | Manufacturer ChemFaces [chemfaces.com]
- 6. Heterophyllin B, a cyclopeptide from Pseudostellaria heterophylla, enhances cognitive function via neurite outgrowth and synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Biosynthesis of Heterophyllin B in Pseudostellaria heterophylla From prePhHB-Encoded Precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Isolation and purification of Pseudostellarin B (cyclic peptide) from Pseudostellaria heterophylla (Miq.) Pax by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.dutscher.com [pdf.dutscher.com]
- 14. researchgate.net [researchgate.net]
- 15. Heterophyllin B | C40H58N8O8 | CID 102022989 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Extraction of Heterophyllin and Related Flavonoids from Artocarpus
This technical support guide is designed for researchers, scientists, and drug development professionals working on the extraction of Heterophyllin flavone (B191248) and related prenylflavonoids, such as artocarpin (B207796), from Artocarpus species. Here you will find troubleshooting advice, detailed experimental protocols, and comparative data to help optimize your extraction efficiency.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the extraction and purification of Heterophyllin and similar flavonoids from Artocarpus.
Q1: I am getting a very low yield of my target flavonoid. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Solvent Selection: The polarity of your extraction solvent is critical. While methanol (B129727) is commonly used for general flavonoid extraction, studies have shown that for less polar prenylflavonoids like artocarpin, ethyl acetate (B1210297) or chloroform (B151607) can yield significantly better results. For instance, both ethyl acetate and chloroform extracts of A. heterophyllus heartwood yielded 22% artocarpin, whereas methanol and hexane (B92381) extracts only yielded 3.0% and 2.6%, respectively.
-
Extraction Method: Simple maceration may not be efficient enough. More advanced techniques can improve yields. Heat reflux extraction with ethyl acetate for 1 hour has been shown to be an effective method[1][2]. Microwave-assisted extraction (MAE) is another powerful technique that can maximize the yield of polyphenols and flavonoids from Artocarpus leaves in a much shorter time[3].
-
Plant Material: The part of the plant used is important. The heartwood of Artocarpus species is often a richer source of these flavonoids compared to the leaves. Ensure your plant material is properly dried and ground to a fine powder to maximize the surface area for extraction. A particle size of 72 mesh has been noted as ideal for flavonoid extraction from A. heterophyllus leaves[4].
-
Extraction Time and Temperature: Ensure you are using optimal extraction times. For maceration, this could be up to 72 hours[5]. For heat reflux, 1 hour may be sufficient[1][2]. For aqueous extraction, optimal conditions were found to be 81°C for 100 minutes[6]. However, be aware that prolonged exposure to high temperatures can lead to the degradation of some flavonoids.
Q2: My extract contains many impurities. How can I purify my target flavonoid?
A2: Purification of the target flavonoid from a crude extract is a multi-step process. Column chromatography is a common and effective method. Here is a general approach:
-
Initial Fractionation: You can perform an initial fractionation of your crude extract using solvents of increasing polarity.
-
Silica (B1680970) Gel Column Chromatography: The fraction containing your target compound can be further purified using a silica gel column. You would typically start with a non-polar solvent (like hexane) and gradually increase the polarity by adding a more polar solvent (like ethyl acetate)[7][8].
-
Monitoring Fractions: Use Thin Layer Chromatography (TLC) to monitor the fractions collected from the column to identify which ones contain your purified compound[7][9].
-
Recrystallization: For a final purification step, the fractions containing the pure compound can be combined, the solvent evaporated, and the compound recrystallized.
Q3: How can I be sure that my extraction and analysis methods are reliable?
A3: Method validation is crucial for ensuring the reliability of your results. Key parameters to validate for an analytical method like HPLC include specificity, linearity, sensitivity, accuracy, repeatability, and reproducibility[1][2]. A well-validated method will have a high degree of specificity, good linearity (with a coefficient of determination, R², of ≥0.9995), high accuracy (recoveries between 98-104%), and good repeatability and reproducibility (RSD values less than 2%)[1][2].
Q4: Can Heterophyllin or related flavonoids degrade during extraction?
A4: Yes, flavonoids can be susceptible to degradation, especially at high temperatures and in the presence of light and air. It is advisable to use milder extraction conditions where possible and to protect your extracts from light. For temperature-sensitive compounds, techniques like ultrasound-assisted extraction (UAE) might be preferable to methods involving high heat.
Data Presentation: Comparison of Extraction Methods and Solvents
The following tables summarize quantitative data from various studies on the extraction of flavonoids from Artocarpus species.
Table 1: Artocarpin Content in Artocarpus Extracts Using Different Solvents
| Plant Source | Solvent | Artocarpin Content | Reference |
| A. incisus heartwood | Diethyl ether | 45% | |
| A. incisus heartwood | Methanol | 20% | |
| A. communis heartwood | Dichloromethane | 371 µg/mg | |
| A. heterophyllus heartwood | Ethyl acetate | 22% | |
| A. heterophyllus heartwood | Chloroform | 22% | |
| A. heterophyllus heartwood | Methanol | 3.0% | |
| A. heterophyllus heartwood | Hexane | 2.6% | |
| A. heterophyllus wood | Standardized Extract | 49.6% w/w | [8][10] |
Table 2: Yield of Flavonoids from A. heterophyllus Leaves with Different Extraction Parameters
| Extraction Method | Solvent System | Time | Temperature | Total Flavonoid Yield | Reference |
| Maceration | Methanol | 2 days | Room Temp. | 120 mg/g | |
| Aqueous Extraction | Water | 100 min | 81°C | 21.44 ± 0.05 mg RE/g | [6] |
| Ultrasound-Assisted | 69.4% Ethanol | 32 min | Not specified | 7.55 mg/g | [11] |
| Microwave-Assisted | Not specified | 2 min | Not specified | 13.28 mg RE/g DW | [3] |
Table 3: Quantitative Analysis of Flavonoids in Ethyl Acetate Extract of A. heterophyllus Heartwood by HPLC
| Compound | Concentration (µg/mL) | Reference |
| Artocarpin | 21.84 | [12] |
| Cycloartocarpin | 5.75 | [12] |
| Artocarpanone | 4.95 | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the extraction and analysis of Heterophyllin and related flavonoids.
Protocol 1: Heat Reflux Extraction of Artocarpin from A. heterophyllus Heartwood
This protocol is adapted from a method optimized for the extraction of artocarpin and related flavonoids for HPLC analysis[1][2].
-
Sample Preparation:
-
Collect and dry the heartwood of Artocarpus heterophyllus.
-
Grind the dried heartwood into a fine powder.
-
-
Extraction:
-
Weigh a known amount of the powdered heartwood.
-
Place the powder in a round-bottom flask.
-
Add ethyl acetate as the extraction solvent.
-
Set up a reflux condenser and heat the mixture for 1 hour.
-
-
Filtration and Concentration:
-
Allow the mixture to cool to room temperature.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude extract.
-
-
Sample Preparation for HPLC:
-
Dissolve a known amount of the crude extract in the HPLC mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
Protocol 2: HPLC Quantification of Artocarpin, Artocarpanone, and Cycloartocarpin
This protocol is based on a validated reversed-phase HPLC method[1][2][10].
-
HPLC System and Conditions:
-
Column: TSK-gel ODS-80Tm column (5 µm, 4.6 x 150 mm) or equivalent C18 column[1][2].
-
Mobile Phase: Gradient elution with methanol and water.
-
0-8 min: 60:40 (Methanol:Water)
-
8-27 min: 80:20 (Methanol:Water)
-
27-35 min: 60:40 (Methanol:Water)
-
-
Flow Rate: 1 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 285 nm.
-
Injection Volume: 20 µL[7].
-
-
Standard Preparation:
-
Quantification:
-
Inject the standard solutions to generate a calibration curve for each compound.
-
Inject the prepared sample extract.
-
Identify the peaks based on the retention times of the standards.
-
Quantify the amount of each flavonoid in the extract using the calibration curves.
-
Visualizations
The following diagrams illustrate the experimental workflows for extraction, purification, and analysis.
Caption: Workflow for Heat Reflux Extraction.
Caption: General Purification Workflow.
Caption: HPLC Analysis Workflow.
References
- 1. Simultaneous HPLC Analysis of Three Flavonoids in the Extracts of Artocarpus heterophyllus Heartwoods -Natural Product Sciences | Korea Science [koreascience.kr]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of microwave assisted extraction of Artocarpus Heterophyllus leaf polyphenols with inhibitory action against Alternaria sp. and antioxidant capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijariie.com [ijariie.com]
- 5. asfirj.org [asfirj.org]
- 6. researchgate.net [researchgate.net]
- 7. Prevention by the Natural Artocarpin of Morphological and Biochemical Alterations on UVB-Induced HaCaT Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comprehensive Bioactive Compound Profiling of Artocarpus heterophyllus Leaves: LC-MS/MS Analysis, Antioxidant Potential, and Molecular Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. publishing.emanresearch.org [publishing.emanresearch.org]
- 11. [Optimization of ultrasonic-assisted extraction of total flavonoids from leaves of the Artocarpus heterophyllus by response surface methodology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Off-Target Effects of Heterophyllin A
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Heterophyllin A in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a type 2 ribosome-inactivating protein (RIP) isolated from Adenia heterophylla.[1][2][3][4] It consists of two distinct polypeptide chains linked by a disulfide bond: an enzymatic A-chain and a cell-binding lectin B-chain. The primary on-target effect of this compound is the irreversible inhibition of protein synthesis. The lectin B-chain binds to specific carbohydrate moieties on the cell surface, facilitating the toxin's entry into the cell. Once inside, the A-chain acts as an N-glycosidase, cleaving a specific adenine (B156593) residue from the 28S rRNA of the large ribosomal subunit.[5] This damage prevents the binding of elongation factors, thereby halting protein synthesis and leading to cell death through apoptosis and necroptosis.[1][3][4][6]
Q2: What are the potential off-target effects of this compound?
As a type 2 RIP, the off-target effects of this compound are different from those of small molecule inhibitors. The two primary concerns are:
-
Lectin-Mediated Effects : The lectin B-chain can bind to various glycoproteins and glycolipids on the cell surface. This binding could potentially trigger unintended signaling pathways, cell agglutination, or other cellular responses that are independent of ribosome inactivation.
-
Non-Specific N-glycosidase Activity : While highly specific for a particular adenine in ribosomal RNA, some RIPs have been shown to depurinate other polynucleotides, such as DNA and other types of RNA, particularly in single-stranded regions.[7][8][9] This could lead to broader cellular damage that is not directly related to the inhibition of translation.
Q3: What are the initial signs of potential off-target effects in my experiments?
Common indicators of off-target effects with this compound include:
-
Unexpected Cellular Morphology Changes : Observe for widespread cell clumping or agglutination at concentrations where significant cytotoxicity is not yet expected. This may indicate a dominant lectin effect.
-
Discrepancy between Protein Synthesis Inhibition and Cytotoxicity : If you observe significant cytotoxicity at concentrations that cause only minimal inhibition of overall protein synthesis, it might suggest a secondary, non-ribosomal toxic mechanism.
-
Inconsistent Results Across Different Cell Lines : A high degree of variability in the cytotoxic response that doesn't correlate with the expected expression of cell surface glycans could point to off-target interactions.
-
Activation of Unrelated Signaling Pathways : If you observe modulation of signaling pathways not typically associated with protein synthesis arrest and apoptosis/necroptosis, it may be an off-target effect.
Q4: How can I confirm that the observed cytotoxicity is due to the intended ribosome-inactivating activity?
To confirm the on-target activity of this compound, you should perform a "rescue" or competition experiment. The most effective methods are:
-
Lectin Competition Assay : Pre-incubating your cells with a high concentration of a simple sugar that competitively binds to the lectin domain of this compound should block its entry into the cell and, consequently, prevent cytotoxicity. For many type 2 RIPs, galactose or lactose (B1674315) are effective competitors.
-
Protein Synthesis Assay : Directly measure the rate of protein synthesis in treated cells. A potent on-target effect should show a clear dose-dependent decrease in protein synthesis that correlates with the observed cytotoxicity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High cytotoxicity at very low concentrations, but inconsistent dose-response curve. | Cell line is highly sensitive to the lectin-mediated binding, leading to rapid apoptosis signaling independent of protein synthesis inhibition. | Perform a lectin competition assay by pre-treating cells with a high concentration of a competing sugar (e.g., galactose) before adding this compound. If cytotoxicity is reduced, the effect is at least partially lectin-dependent. |
| Significant cell agglutination or clumping observed. | The lectin B-chain of this compound is cross-linking cells by binding to surface glycans. | Use lower cell seeding densities. Test the effect of a competing sugar to see if it prevents agglutination. |
| Results are not reproducible between experiments. | Variability in cell culture conditions (e.g., passage number, confluency) can alter cell surface glycosylation patterns, affecting this compound binding. | Maintain a consistent cell culture protocol. Ensure cells are in the logarithmic growth phase and at a consistent confluency at the time of treatment. |
| Unexpected activation of a signaling pathway (e.g., MAPK pathway). | The lectin domain binding to a cell surface receptor is triggering a signaling cascade. | Use a specific inhibitor for the unexpected pathway in combination with this compound to see if the phenotype is altered. Perform a lectin competition assay. |
| Observed cell death mechanism is not consistent with apoptosis or necroptosis. | Potential for non-specific N-glycosidase activity on other polynucleotides leading to a different cell death pathway. | Perform a DNA damage assay (e.g., comet assay or γH2AX staining) to check for genotoxicity. |
Quantitative Data Summary
The following tables summarize the known cytotoxic and protein synthesis inhibitory activities of this compound.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (M) after 72h |
| NB100 | Neuroblastoma | ~1 x 10⁻¹¹ |
| T24 | Bladder Carcinoma | ~1 x 10⁻¹¹ |
| MCF7 | Breast Carcinoma | ~1 x 10⁻¹¹ |
| (Data sourced from:[1]) |
Table 2: Protein Synthesis Inhibition by this compound
| Condition | IC50 (µg/mL) |
| Non-reducing | 2.11 |
| Reducing | 0.142 |
| (Data from a cell-free rabbit reticulocyte lysate system. Sourced from:[6]) |
Key Experimental Protocols
Cell Viability (MTS) Assay
Objective: To determine the dose-dependent cytotoxicity of this compound.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium.
-
Treatment: Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the EC50 value.
Apoptosis/Necrosis Assay (Annexin V & Propidium Iodide Staining)
Objective: To differentiate between apoptotic, necrotic, and viable cells after this compound treatment.
Methodology:
-
Cell Treatment: Treat cells with this compound at the desired concentration (e.g., 10⁻⁹ M) for 24 hours.[2]
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension.
-
Washing: Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Protein Synthesis Assay (OP-Puro Method)
Objective: To directly measure the effect of this compound on nascent protein synthesis.
Methodology:
-
Cell Treatment: Treat cells with various concentrations of this compound for the desired duration. Include a positive control (e.g., cycloheximide) and an untreated control.
-
OP-Puro Labeling: Add O-Propargyl-puromycin (OP-puro) to the culture medium and incubate for 30-60 minutes at 37°C.
-
Fixation and Permeabilization: Wash the cells with PBS, then fix and permeabilize them according to the manufacturer's protocol.
-
Click Chemistry Reaction: Prepare a reaction cocktail containing a fluorescent azide (B81097) (e.g., FITC-azide) and add it to the cells. Incubate for 30 minutes at room temperature, protected from light.
-
Washing: Wash the cells to remove excess reagents.
-
Analysis: Analyze the fluorescence intensity of the cells by flow cytometry or fluorescence microscopy. A decrease in fluorescence indicates an inhibition of protein synthesis.
Visualizations
Caption: Signaling pathway of this compound leading to cell death.
Caption: Workflow for investigating off-target effects of this compound.
Caption: Troubleshooting decision tree for this compound assays.
References
- 1. Heterophyllin: A New Adenia Toxic Lectin with Peculiar Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Heterophyllin: A New Adenia Toxic Lectin with Peculiar Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heterophyllin: A New Adenia Toxic Lectin with Peculiar Biological Properties [cris.unibo.it]
- 5. Ribosome-inactivating proteins: Potent poisons and molecular tools - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The N-glycosidase activity of the ribosome-inactivating protein ME1 targets single-stranded regions of nucleic acids independent of sequence or structural motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
Technical Support Center: Optimization of Delivery Systems for Heterophyllin B to the Central Nervous System
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the delivery of Heterophyllin B to the central nervous system (CNS).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the formulation and evaluation of Heterophyllin B delivery systems.
| Issue | Potential Cause | Suggested Solution |
| Low Encapsulation Efficiency of Heterophyllin B in Nanoparticles | 1. Poor affinity of Heterophyllin B for the polymer matrix: As a cyclopeptide, Heterophyllin B may have limited interaction with hydrophobic polymers like PLGA.[1][2] 2. Drug partitioning to the external aqueous phase: This is common for hydrophilic or amphiphilic drugs during emulsion-based formulation methods.[1] 3. Suboptimal formulation parameters: Factors such as polymer concentration, drug-to-polymer ratio, and solvent choice can significantly impact encapsulation.[2] | 1. Modify the formulation: Consider using a blend of polymers or a polymer with functional groups that can interact with Heterophyllin B. 2. Optimize the emulsification process: For double emulsion methods, adjusting the pH of the aqueous phases can enhance the encapsulation of peptides.[2] Using a combination of organic solvents can also improve drug retention. 3. Employ different nanoparticle systems: Lipid-based nanoparticles or cyclodextrin-based systems may offer better encapsulation for cyclopeptides.[3][4] |
| Nanoparticle Aggregation in Biological Media | 1. Insufficient surface stabilization: The protein-rich environment of biological fluids can lead to nanoparticle aggregation if the surface is not adequately protected.[5] 2. Inappropriate surface charge: The surface charge (zeta potential) of nanoparticles plays a crucial role in their stability in ionic solutions.[6] 3. High ionic strength of the medium: Salts in the media can screen the electrostatic repulsion between nanoparticles, leading to aggregation. | 1. Surface modification: Coat nanoparticles with hydrophilic polymers like polyethylene (B3416737) glycol (PEG) to provide steric stabilization.[7] 2. Optimize zeta potential: Aim for a zeta potential of at least ±20 mV to ensure good electrostatic repulsion.[8] 3. Control the dispersion medium: When resuspending lyophilized nanoparticles, use a low-ionic-strength buffer and consider ultrasonication to break up aggregates.[8] |
| Poor Permeability of Heterophyllin B-Loaded Nanoparticles Across an in vitro Blood-Brain Barrier (BBB) Model | 1. Suboptimal nanoparticle size: Particles that are too large may not be efficiently taken up by brain endothelial cells.[6][9] 2. Lack of targeting ligands: Non-targeted nanoparticles rely on passive uptake, which can be inefficient.[10] 3. Low integrity of the in vitro BBB model: A "leaky" cell monolayer in a Transwell assay can lead to misleading results.[11] | 1. Optimize nanoparticle size: Aim for a particle size between 70-200 nm for in vivo applications.[12] 2. Incorporate targeting ligands: Functionalize the nanoparticle surface with ligands that target receptors on brain endothelial cells (e.g., transferrin receptor, insulin (B600854) receptor).[10][13] 3. Validate the BBB model: Regularly measure the Trans-Endothelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer.[11][14] |
| High Variability in in vivo Brain Uptake of Nanoparticles | 1. Rapid clearance by the reticuloendothelial system (RES): Nanoparticles can be quickly removed from circulation by the liver and spleen.[15] 2. Inconsistent nanoparticle formulation: Batch-to-batch variability in size, surface charge, and drug loading can lead to different in vivo outcomes. 3. Animal model variability: Physiological differences between individual animals can affect nanoparticle biodistribution. | 1. PEGylation: Coating nanoparticles with PEG can help them evade the RES and prolong circulation time.[7] 2. Strict quality control: Thoroughly characterize each batch of nanoparticles to ensure consistency. 3. Increase sample size: Use a sufficient number of animals in each experimental group to account for biological variability. |
Frequently Asked Questions (FAQs)
1. What are the key physicochemical properties of Heterophyllin B to consider for CNS delivery system design?
Heterophyllin B is a cyclopeptide with a molecular weight of 778.9 g/mol .[16] Its relatively large size makes passive diffusion across the blood-brain barrier (BBB) challenging.[9] It is soluble in organic solvents like DMSO, chloroform, and ethyl acetate.[17][18] The formulation strategy should focus on encapsulating this molecule to facilitate its transport across the BBB.
| Property | Value | Significance for CNS Delivery |
| Molecular Weight | 778.9 g/mol [16] | Too large for efficient passive diffusion across the BBB. |
| Formula | C40H58N8O8[16] | Indicates a complex structure with multiple functional groups. |
| Solubility | Soluble in DMSO, Chloroform, Ethyl Acetate[17][18] | This allows for the use of solvent-based nanoparticle formulation methods. |
2. What are the optimal characteristics for nanoparticles designed for CNS delivery?
For effective CNS delivery, nanoparticles should possess specific characteristics to overcome the BBB and reach their target.
| Characteristic | Optimal Range/Value | Rationale |
| Particle Size | 70-200 nm[12] | Small enough to be taken up by brain endothelial cells without being rapidly cleared by the RES. |
| Surface Charge (Zeta Potential) | > ±20 mV (in suspension) | Indicates good colloidal stability and prevents aggregation.[8] |
| Surface Chemistry | PEGylated and/or functionalized with targeting ligands | PEGylation increases circulation time, while targeting ligands enhance uptake by brain endothelial cells.[7][10] |
| Drug Release Profile | Sustained release | Ensures a prolonged therapeutic effect within the CNS. |
3. How can I set up a reliable in vitro BBB model to test my Heterophyllin B nanoparticle formulation?
A Transwell assay using a co-culture of brain endothelial cells, astrocytes, and pericytes is a commonly used in vitro BBB model.[11][19] The integrity of the barrier is crucial and should be monitored by measuring the Trans-Endothelial Electrical Resistance (TEER).[11][14]
4. What are the standard in vivo methods to evaluate the brain uptake of Heterophyllin B-loaded nanoparticles?
In vivo evaluation typically involves administering the nanoparticle formulation to animal models (e.g., mice or rats) and measuring the concentration of the drug or nanoparticles in the brain tissue at different time points.[20][21] Key parameters to determine are the brain-to-plasma concentration ratio and the area under the curve (AUC) for the brain and plasma.[22]
Experimental Protocols
Protocol 1: Formulation of Heterophyllin B-Loaded PLGA Nanoparticles using Double Emulsion Solvent Evaporation
This method is suitable for encapsulating hydrophilic or amphiphilic molecules like peptides.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Heterophyllin B
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v)
-
Deionized water
Procedure:
-
Prepare the inner aqueous phase (w1): Dissolve a known amount of Heterophyllin B in a small volume of deionized water.
-
Prepare the organic phase (o): Dissolve a specified amount of PLGA in DCM.
-
Form the primary emulsion (w1/o): Add the inner aqueous phase to the organic phase and emulsify using a high-speed homogenizer or sonicator to create a water-in-oil emulsion.
-
Form the double emulsion (w1/o/w2): Add the primary emulsion to a larger volume of PVA solution (the outer aqueous phase) and homogenize or sonicate to form a water-in-oil-in-water double emulsion.
-
Solvent evaporation: Stir the double emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Wash the nanoparticles several times with deionized water to remove excess PVA and unencapsulated drug.
-
Resuspension or lyophilization: Resuspend the nanoparticles in a suitable buffer for immediate use or lyophilize them for long-term storage.
Protocol 2: Characterization of Nanoparticles
1. Size and Zeta Potential:
-
Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and polydispersity index (PDI).
-
Use Laser Doppler Velocimetry to determine the zeta potential.
2. Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Determine the total amount of drug used (W_total).
-
Measure the amount of free, unencapsulated drug (W_free): After centrifugation, collect the supernatant from the nanoparticle preparation and measure the concentration of Heterophyllin B using a suitable analytical method (e.g., HPLC).
-
Calculate EE and DL:
-
EE (%) = [(W_total - W_free) / W_total] x 100
-
DL (%) = [(W_total - W_free) / Weight of nanoparticles] x 100
-
Protocol 3: In Vitro BBB Permeability Assay using a Transwell Model
Materials:
-
Transwell inserts with a porous membrane
-
Brain microvascular endothelial cells (e.g., bEnd.3)[14]
-
Astrocyte and pericyte cells (for co-culture models)
-
Cell culture medium
-
Heterophyllin B-loaded nanoparticles
Procedure:
-
Set up the BBB model: Culture brain endothelial cells on the apical side of the Transwell insert. For a more robust model, co-culture with astrocytes and pericytes on the basolateral side.[19][23]
-
Monitor barrier integrity: Measure the TEER daily until a stable, high resistance is achieved, indicating the formation of a tight endothelial monolayer.[14]
-
Permeability experiment:
-
Replace the medium in the apical chamber with a suspension of Heterophyllin B-loaded nanoparticles in culture medium.
-
At predetermined time points, collect samples from the basolateral chamber.
-
Quantify the concentration of nanoparticles or released Heterophyllin B in the collected samples using a suitable analytical method.
-
-
Calculate the apparent permeability coefficient (Papp): This value indicates the rate of transport across the endothelial cell layer.
Visualizations
References
- 1. Challenges in delivering therapeutic peptides and proteins: a silk-based solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Co-Encapsulation and Co-Delivery of Peptide Drugs via Polymeric Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjarr.com [wjarr.com]
- 4. Cyclodextrin Based Nanoparticles for Drug Delivery and Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Accounting for biological aggregation in heating and imaging of magnetic nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Precision targeting of the CNS: recent progress in brain-directed nanodrug delivery - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03578C [pubs.rsc.org]
- 7. Nanoparticle-mediated Brain-Specific Drug Delivery, Imaging, and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nanotechnology-based drug delivery for the treatment of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances and Opportunities in Nanoparticle Drug Delivery for Central Nervous System Disorders: A Review of Current Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Models for the Blood Brain Barrier [tempobioscience.com]
- 12. Systemic delivery to central nervous system by engineered PLGA nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Challenges associated with Penetration of Nanoparticles across Cell and Tissue Barriers: A Review of Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Comprehensive Study on Nanoparticle Drug Delivery to the Brain: Application of Machine Learning Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Heterophyllin B | C40H58N8O8 | CID 102022989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Heterophyllin B supplier | CAS No :145459-19-4 | AOBIOUS [aobious.com]
- 18. Heterophyllin B | CAS:145459-19-4 | Manufacturer ChemFaces [chemfaces.com]
- 19. A Novel Transwell Blood Brain Barrier Model Using Primary Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Vivo Methods to Study Uptake of Nanoparticles into the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 21. jddtonline.info [jddtonline.info]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. Frontiers | A Novel Transwell Blood Brain Barrier Model Using Primary Human Cells [frontiersin.org]
Technical Support Center: Stabilizing Heterophyllin Flavone for Formulation Development
This technical support center provides guidance for researchers, scientists, and drug development professionals on stabilizing Heterophyllin flavone (B191248) and other related flavonoids from Artocarpus heterophyllus (jackfruit) for formulation development.
Frequently Asked Questions (FAQs)
Q1: What is Heterophyllin flavone and why is its stability a concern?
A: While the term "Heterophyllin flavone" is not widely documented, "Heterophyllin" is a known cyclopeptide from Pseudostellaria heterophylla with cognitive-enhancing properties.[1] However, the context of your query suggests an interest in flavonoids from Artocarpus heterophyllus (jackfruit). Jackfruit is rich in various flavonoids, such as artocarpesin, norartocarpetin, and others, which exhibit potent antioxidant, anti-inflammatory, and anti-cancer properties.[2][3]
Like many flavonoids, those derived from Artocarpus heterophyllus are susceptible to degradation, which can compromise their therapeutic efficacy.[4][5] Stability is a critical concern during extraction, formulation, and storage, as these molecules can be sensitive to environmental factors like pH, temperature, light, and oxygen.[4][5][6]
Q2: What are the primary factors that cause the degradation of flavonoids?
A: The main factors contributing to flavonoid degradation include:
-
pH: Flavonoids are generally more stable in acidic conditions (pH 3-5) and tend to degrade rapidly in neutral or alkaline environments.[7]
-
Temperature: Elevated temperatures can accelerate the degradation of flavonoids.[5][6][8] Some studies show a decrease in flavonoid content when stored at high temperatures.[8][9]
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation of flavonoids.[5][6][10]
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the flavonoid structure, reducing its antioxidant capacity.[11]
-
Enzymes: Enzymes present in plant materials or from microbial contamination can degrade flavonoids.[11]
Q3: What are the common degradation pathways for flavones?
A: Flavonoid degradation can occur through several pathways, often initiated by the cleavage of the C-ring in their core structure. This can lead to the formation of smaller phenolic acids and other byproducts.[4][12] Anaerobic degradation by gut microbiota, for instance, can transform flavones into phenylpropionic acids.[12] Autodegradation or microbial degradation can also generate unstable intermediates like chalcones, which further break down into more stable phenolic acids.[4]
Q4: What formulation strategies can be employed to enhance the stability of Heterophyllin-related flavones?
A: Several formulation strategies can improve the stability of flavonoids:
-
Encapsulation: Nanoencapsulation techniques, such as liposomes, niosomes, and polymeric nanoparticles, can protect flavonoids from degradative environmental factors.[13]
-
Solid Dispersions: Creating solid dispersions with carriers like PVP K30 can enhance the stability of flavonoids, as demonstrated by a lower decrease in total flavonoid content at elevated temperatures compared to the pure extract.
-
Emulsions: Flavonoids can act as stabilizers in oil-in-water emulsions, a formulation type known as Pickering emulsions.[14] This can be a dual-purpose strategy for both stabilization and delivery.
-
Use of Excipients:
-
Antioxidants: Including antioxidants like ascorbic acid or tocopherol can mitigate oxidative degradation.
-
Chelating Agents: Agents like EDTA can bind metal ions that may catalyze oxidation reactions.
-
Surfactants: Nonionic surfactants such as Polysorbates (Tweens) can be used to solubilize and stabilize flavonoids in aqueous formulations.[15][16]
-
-
pH Adjustment: Maintaining an acidic pH in the formulation can significantly improve stability.[7]
Troubleshooting Guides
Problem 1: My flavonoid solution is changing color and losing potency.
| Potential Cause | Troubleshooting Step |
| Oxidation | Purge the solution and headspace of the container with an inert gas like nitrogen or argon. Store in airtight containers. Consider adding an antioxidant to the formulation. |
| pH Shift | Measure the pH of the solution. If it has drifted towards neutral or alkaline, adjust it to a more acidic range (pH 3-5) using a suitable buffer system. |
| Light Exposure | Store the solution in amber-colored or opaque containers to protect it from light. Conduct all handling under low-light conditions.[5] |
| High Temperature | Store the solution at refrigerated (2-8°C) or frozen temperatures, if the formulation allows. Avoid repeated freeze-thaw cycles.[17] |
Problem 2: The flavonoid is precipitating out of my aqueous formulation.
| Potential Cause | Troubleshooting Step |
| Poor Solubility | Many flavonoids have poor water solubility.[15] Increase solubility by adding a co-solvent (e.g., ethanol, propylene (B89431) glycol) or a non-toxic solubilizing agent like DMSO (for in-vitro studies).[15] For in-vivo formulations, consider using surfactants or creating a nanosuspension.[13][18] |
| pH-Dependent Solubility | Check the pH of the formulation. The solubility of flavonoids can be pH-dependent. Adjusting the pH might improve solubility. |
| Complexation | The flavonoid may be interacting with other components in the formulation, leading to precipitation. Evaluate the compatibility of all excipients. |
Quantitative Data Summary
Table 1: Stability of Flavonoids Under Different Storage Conditions
| Flavonoid Type | Condition | Duration | Remaining Flavonoid Content (%) | Reference |
| Flavonoids in Birch Leaves | 80°C | 6 months | Significant decrease | [8][9] |
| Flavonoids in Birch Leaves | 100°C | 6 months | Significant decrease | [8][9] |
| Flavonoids in Herbal Drugs | 25°C / 60% RH | 24 months | No significant change | [8][9] |
| Flavonoids in Herbal Drugs | 40°C / 75% RH | 6 months | Some decrease | [8][9] |
Table 2: Effect of pH on Flavone Aglycone Stability at 100°C
| Flavone | pH | Time (hours) | Remaining Content (%) | Reference |
| Apigenin | 3 | 5 | ~100 | [7] |
| Apigenin | 5 | 5 | ~40 | [7] |
| Apigenin | 7 | 5 | ~40 | [7] |
| Luteolin | 3 | 5 | ~100 | [7] |
| Luteolin | 5 | 5 | ~20 | [7] |
| Luteolin | 7 | 2 | ~2 | [7] |
Experimental Protocols
Protocol 1: Accelerated Stability Study (Stress Testing)
This protocol is designed to assess the stability of a flavonoid formulation under accelerated conditions to predict its shelf life.
-
Sample Preparation: Prepare multiple batches of the final formulation.
-
Storage Conditions: Store the samples under stress conditions as per ICH guidelines, for example, at 40°C ± 2°C and 75% ± 5% relative humidity (RH) for 6 months.[8][9] Also, include testing at higher temperatures (e.g., 80°C) to identify potential degradation pathways.[8][9]
-
Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, and 6 months).
-
Analysis: Analyze the samples for:
-
Appearance: Color, clarity, and presence of precipitate.
-
pH: Measure the pH of the formulation.
-
Assay of Active Ingredient: Quantify the flavonoid content using a validated HPLC method.
-
Degradation Products: Use HPLC or LC-MS to identify and quantify any degradation products.
-
-
Data Evaluation: Plot the concentration of the flavonoid against time to determine the degradation kinetics.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Flavonoid Quantification
This is a general method for the quantification of flavonoids.
-
Instrumentation: A standard HPLC system with a UV-Vis or DAD detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol (B129727) and 2% aqueous acetic acid is often effective.[12] A typical gradient could be:
-
0-20 min: 5% to 30% methanol
-
20-25 min: 30% to 50% methanol
-
25-30 min: 50% to 65% methanol
-
30-35 min: Hold at 65% methanol
-
35-42 min: 65% to 100% methanol
-
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Detection Wavelength: Monitor at wavelengths relevant for flavonoids, such as 280 nm and 350 nm.[6]
-
Standard Preparation: Prepare a series of standard solutions of the purified flavonoid to create a calibration curve.
-
Sample Preparation: Dilute the formulation with the mobile phase to a concentration within the range of the calibration curve. Filter through a 0.45 µm syringe filter before injection.
-
Quantification: Calculate the concentration of the flavonoid in the sample by comparing its peak area to the calibration curve.
Visualizations
Caption: Factors leading to flavonoid degradation and loss of activity.
Caption: Workflow for an accelerated stability study of a flavonoid formulation.
Caption: Putative modulation of the MAPK signaling pathway by flavonoids.
References
- 1. Heterophyllin B, a cyclopeptide from Pseudostellaria heterophylla, enhances cognitive function via neurite outgrowth and synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rjppd.org [rjppd.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. journals.plos.org [journals.plos.org]
- 6. mdpi.com [mdpi.com]
- 7. Effects of food formulation and thermal processing on flavones in celery and chamomile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability testing on typical flavonoid containing herbal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ingentaconnect.com [ingentaconnect.com]
- 10. researchgate.net [researchgate.net]
- 11. Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anaerobic Degradation of Flavonoids by Clostridium orbiscindens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Flavonoids may act as emulsion stabilisers: Study [foodnavigator.com]
- 15. US11135177B2 - Methods of making and using compositions comprising flavonoids - Google Patents [patents.google.com]
- 16. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. Modification of biopharmaceutical parameters of flavonoids: a review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Heterophyllin A cytotoxicity experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Heterophyllin A in cytotoxicity assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My IC50 values for this compound are inconsistent between experiments. What are the potential causes?
Inconsistent IC50 values in this compound cytotoxicity assays can arise from several factors, ranging from technical variability to biological complexities. Here are some common causes and troubleshooting steps:
-
Cell-Based Factors:
-
Cell Line Authenticity and Health: Ensure your cell lines are authenticated and free from contamination, particularly Mycoplasma. Use cells within a consistent and low passage number to avoid phenotypic drift.
-
Cell Seeding Density: Inconsistent cell numbers across wells can significantly impact results. It is crucial to optimize the seeding density for each cell line to ensure they are in the logarithmic growth phase during the experiment.
-
-
Assay-Specific Factors:
-
Assay Choice: The type of viability assay used (e.g., MTT, LDH) can influence results. Some compounds can interfere with assay reagents.
-
Reagent Handling: Improper storage and handling of this compound and assay reagents can lead to degradation and inconsistent activity.
-
Incubation Times: Variation in incubation times with both the compound and the assay reagent can introduce variability.[1]
-
-
Experimental Technique:
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, this compound, or assay reagents is a major source of variability.[2]
-
Solvent Effects: The solvent used to dissolve this compound (commonly DMSO) can have cytotoxic effects at higher concentrations. Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically below 0.5%).[3]
-
Q2: I am observing high variability between replicate wells in my cytotoxicity assay. What can I do to minimize this?
High variability between replicate wells is a frequent issue.[2] Here are some potential causes and solutions:
-
Uneven Cell Seeding:
-
Problem: Cells, especially adherent lines, can clump or settle, leading to an unequal number of cells being dispensed into each well.[2]
-
Solution: Ensure your cell suspension is homogenous. Gently pipette the suspension up and down multiple times before and during plating. For suspension cells, gently swirl the flask or tube between pipetting.[2]
-
-
Pipetting Errors:
-
Problem: Inaccurate or inconsistent pipetting of cells, this compound, or assay reagents will lead to significant variability.[2]
-
Solution: Ensure your pipettes are calibrated. Use fresh tips for each replicate where possible. When adding reagents, dispense the liquid against the side of the well to avoid disturbing the cell monolayer.[2]
-
-
Edge Effects:
-
Problem: Wells on the perimeter of a 96-well plate are more prone to evaporation, leading to changes in media concentration and affecting cell growth.[4][5] This can result in discarding data from the outer 36 wells, which is 37.5% of the plate.[6]
-
Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.[6][7] Using a low evaporation lid or sealing tape can also help.[4]
-
Q3: I am seeing a high background signal in my cytotoxicity assay. What are the possible reasons?
High background can obscure the true signal and lead to inaccurate results. Here are some potential causes:
-
Media Components:
-
Problem: Phenol (B47542) red in culture media can interfere with colorimetric and fluorometric assays.[8]
-
Solution: Use phenol red-free media for the assay. Minimize serum concentration during the assay where possible, ensuring it doesn't negatively impact cell viability on its own.
-
-
Contamination:
-
Problem: Microbial contamination (bacteria, yeast, or mycoplasma) can contribute to the assay signal.[8]
-
Solution: Regularly test cell cultures for mycoplasma contamination. Visually inspect your cultures for any signs of other microbial contamination.
-
-
Compound Interference (for MTT/XTT assays):
-
Problem: Some compounds can directly reduce the tetrazolium salts (like MTT) to formazan (B1609692), leading to a false positive signal of viability.[9]
-
Solution: Include a control well with the highest concentration of this compound in cell-free media to check for direct reduction of the assay reagent.[8]
-
Data Presentation
Table 1: Cytotoxicity of this compound in Different Human Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (M) after 72h Incubation |
| NB100 | Neuroblastoma | ~10⁻¹¹ |
| T24 | Bladder Carcinoma | ~10⁻¹¹ |
| MCF7 | Breast Carcinoma | ~10⁻¹¹ |
*EC50 (Half-maximal effective concentration) values are approximated from the provided search result.[10]
Experimental Protocols
MTT Cytotoxicity Assay Protocol
This protocol is a widely used method for assessing cell viability.[11]
Materials:
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells that are in the exponential growth phase.
-
Perform a cell count and determine cell viability (e.g., using Trypan Blue).
-
Dilute the cells in complete culture medium to the optimized seeding density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the respective this compound dilutions. Include untreated and vehicle control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
Lactate Dehydrogenase (LDH) Cytotoxicity Assay Protocol
This assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure for cell seeding and this compound treatment as described in the MTT assay protocol.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
-
Sample Collection:
-
After the treatment period, centrifuge the plate at 250 x g for 4 minutes if using suspension cells.
-
Carefully transfer a specific volume (e.g., 50 µL) of the cell culture supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Add the LDH reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit's protocol (typically 30 minutes), protected from light.
-
-
Absorbance Measurement:
-
Add the stop solution to each well.
-
Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
-
Calculation of Cytotoxicity:
-
Calculate the percentage of cytotoxicity using the formula provided in the assay kit's manual, which typically involves subtracting the background and comparing the experimental values to the spontaneous and maximum LDH release controls.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Troubleshooting workflow for inconsistent cytotoxicity results.
Caption: General experimental workflow for cytotoxicity assays.
References
- 1. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. researchgate.net [researchgate.net]
- 4. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 5. benchchem.com [benchchem.com]
- 6. Blog [midsci.com]
- 7. usascientific.com [usascientific.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. MTT assay protocol | Abcam [abcam.com]
Validation & Comparative
A Comparative Analysis of the Cytotoxicity of Heterophyllin A and Ricin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic properties of Heterophyllin A, a Type 2 ribosome-inactivating protein (RIP) isolated from Adenia heterophylla, and ricin, a well-characterized toxin from castor beans (Ricinus communis). Both toxins are potent inducers of cell death, making them subjects of interest for therapeutic applications and toxicological studies. This document presents quantitative cytotoxicity data, detailed experimental methodologies, and visual representations of their mechanisms of action.
Quantitative Cytotoxicity Comparison
The cytotoxic effects of this compound and ricin were evaluated across several human cancer cell lines. The half-maximal effective concentration (EC50), which represents the concentration of a toxin required to reduce cell viability by 50%, was determined after 72 hours of exposure. The results are summarized in the table below.
| Toxin | Cell Line | Description | EC50 (M) |
| This compound | NB100 | Neuroblastoma | ~10⁻¹¹ |
| T24 | Bladder Carcinoma | ~10⁻¹¹ | |
| MCF7 | Breast Carcinoma | ~10⁻¹¹ | |
| Ricin | NB100 | Neuroblastoma | ~10⁻¹³ |
| T24 | Bladder Carcinoma | ~10⁻¹³ | |
| MCF7 | Breast Carcinoma | ~10⁻¹³ |
Data sourced from a comparative study on the cytotoxic effects of heterophyllin and ricin.[1][2]
From the data, it is evident that ricin is significantly more cytotoxic than this compound, with EC50 values approximately 100-fold lower across all tested cell lines.
Mechanisms of Action and Signaling Pathways
Both this compound and ricin are Type 2 RIPs, which function by inhibiting protein synthesis.[1][2] They consist of an enzymatic A-chain linked to a cell-binding B-chain. The B-chain facilitates entry into the cell, while the A-chain inactivates ribosomes, leading to a cascade of events culminating in cell death.[3] Studies have shown that both toxins induce cell death through multiple pathways, including apoptosis, necroptosis, and the generation of oxidative stress.[1][2][3]
Ricin Signaling Pathways
Ricin-induced cell death is a multi-faceted process involving distinct signaling cascades:
-
Apoptosis: Ricin triggers a caspase-dependent apoptotic pathway. The toxin activates caspase-3, a key executioner caspase.[4][5] Activated caspase-3 then cleaves several cellular substrates, including poly(ADP-ribose) polymerase (PARP) and DNA fragmentation factor 45 (DFF45/ICAD), leading to DNA fragmentation and the morphological changes characteristic of apoptosis.[4] Furthermore, caspase-3 can cleave BAT3, a protein that then contributes to the apoptotic morphology.[5]
-
Necroptosis: In addition to apoptosis, ricin can induce a form of programmed necrosis called necroptosis.[3] This pathway is activated in a caspase-independent manner and involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL).[6][7][8][9][10] The phosphorylation of these proteins leads to the formation of the necrosome complex, which ultimately results in plasma membrane rupture.
-
Oxidative Stress: Ricin exposure leads to the generation of reactive oxygen species (ROS), contributing to cellular damage and cell death.[4][11] This oxidative stress is a significant component of ricin's overall toxicity.
This compound Signaling Pathways
The precise molecular details of this compound-induced cell death are less characterized than those of ricin. However, it is known to induce cell death through similar general mechanisms:
-
Apoptosis: this compound is a potent inducer of apoptosis.[1][2]
-
Necroptosis: The involvement of necroptosis in this compound-induced cell death has also been observed.[1][2]
-
Oxidative Stress: Similar to ricin, this compound triggers oxidative stress within the cell, contributing to its cytotoxicity.[1][2]
Further research is required to elucidate the specific molecular players and their interactions in the signaling cascades initiated by this compound.
References
- 1. Heterophyllin: A New Adenia Toxic Lectin with Peculiar Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Mechanism of ricin-induced apoptosis in human cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ricin triggers apoptotic morphological changes through caspase-3 cleavage of BAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Necroptosis-independent signaling by the RIP kinases in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RIPK1/RIPK3/MLKL-mediated necroptosis contributes to compression-induced rat nucleus pulposus cells death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Trigger Points of Necroptosis (RIPK1, RIPK3, and MLKL)—Promising Horizon or Blind Alley in Therapy of Colorectal Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sciforum.net [sciforum.net]
Unveiling the Neuroprotective Potential of Heterophyllin B in Alzheimer's Disease Models: A Comparative Guide
For Immediate Release
[City, State] – December 10, 2025 – In the relentless pursuit of effective therapeutics for Alzheimer's disease (AD), the natural cyclopeptide Heterophyllin B has emerged as a promising neuroprotective agent. Preclinical studies have demonstrated its potential to counteract the hallmark pathologies of AD, offering a beacon of hope for researchers, scientists, and drug development professionals. This guide provides a comprehensive comparison of Heterophyllin B with established and alternative neuroprotective compounds, supported by experimental data, detailed protocols, and visual representations of its mechanistic action.
Heterophyllin B: A Multi-faceted Approach to Neuroprotection
Heterophyllin B, derived from Pseudostellaria heterophylla, has shown significant efficacy in various AD models. It has been observed to reverse amyloid-beta (Aβ)-induced axonal atrophy and neuronal apoptosis in cultured cortical neurons.[1] Furthermore, in animal models of AD, specifically in mice with intracerebroventricular (i.c.v.) injection of Aβ1-42, Heterophyllin B has been shown to enhance memory retrieval and ameliorate neuroinflammation.[1]
Performance Comparison: Heterophyllin B vs. Alternative Agents
To provide a clear perspective on the therapeutic potential of Heterophyllin B, this section compares its performance with standard AD treatments, Donepezil and Memantine, and other natural compounds, Curcumin and Resveratrol (B1683913). The data is summarized from various preclinical studies in established AD mouse models.
In Vivo Efficacy in Alzheimer's Disease Mouse Models
| Compound | Mouse Model | Key Findings | Quantitative Data |
| Heterophyllin B | i.c.v. Aβ1-42 induced | Ameliorates neuroinflammation and improves memory.[1] | Specific quantitative data on Aβ reduction and cognitive improvement is not yet available in published literature. |
| Donepezil | APP/PS1 | Improves cognitive function and reduces Aβ deposition.[2] | - Cognitive Improvement: Significantly shorter escape latency in Morris Water Maze test.[3] - Aβ Reduction: Decreased insoluble Aβ40/Aβ42 and soluble Aβ40 levels.[2] |
| Memantine | 3xTg-AD | Improves learning and memory retention.[4][5] | - Cognitive Improvement: Significantly decreased escape latency in Morris Water Maze test and improved discrimination index in Novel Object Recognition test.[4] - Aβ Reduction: Significantly reduced levels of insoluble Aβ.[6] |
| Curcumin | Tg2576 | Reduces amyloid plaque burden and insoluble Aβ.[7] | - Aβ Plaque Reduction: 5.9% in entorhinal cortex and 1.8% in hippocampus.[8] - Aβ Reduction: Soluble Aβ reduced by ~40% and insoluble Aβ by ~20%.[8][9] |
| Resveratrol | SAMP8 | Reduces cognitive impairment and amyloid burden.[1][10][11] | - Cognitive Improvement: Reverted memory impairment in Object Recognition Test.[1] - Aβ Reduction: Decreased levels of both Aβ40 and Aβ42.[11] |
Mechanistic Insights: Signaling Pathways of Heterophyllin B
Heterophyllin B exerts its neuroprotective effects through multiple signaling pathways. One of the key mechanisms identified is its anti-inflammatory action, which is mediated through the PI3K/Akt signaling pathway. Additionally, its ability to promote axonal regeneration is a crucial aspect of its therapeutic potential.
Anti-Inflammatory Signaling Pathway
Heterophyllin B has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-1β and IL-6, in lipopolysaccharide (LPS)-stimulated macrophages. This anti-inflammatory effect is associated with the modulation of the PI3K/Akt signaling pathway.
Caption: Anti-inflammatory pathway of Heterophyllin B.
Axonal Regeneration Signaling Pathway
A key neuroprotective mechanism of Heterophyllin B is its ability to promote axonal regeneration. Network pharmacology studies have identified five key targets of Heterophyllin B that are involved in this process.[1] While the precise molecular interactions are still under investigation, L1CAM, a cell adhesion molecule crucial for neurite outgrowth and guidance, is a likely participant in this pathway.
Caption: Proposed axonal regeneration pathway of Heterophyllin B.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to validate the neuroprotective effects of Heterophyllin B and other compounds.
In Vitro: Aβ-Induced Neurotoxicity in SH-SY5Y Cells
This assay is a fundamental tool for the initial screening of neuroprotective compounds.
Objective: To assess the ability of a compound to protect neuronal cells from Aβ-induced toxicity.
Workflow:
Caption: Workflow for Aβ-induced neurotoxicity assay.
Methodology:
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium.
-
Differentiation: Cells are often differentiated into a more neuron-like phenotype by treatment with agents like retinoic acid.
-
Treatment: Differentiated cells are pre-incubated with various concentrations of the test compound (e.g., Heterophyllin B) for a specified period.
-
Toxicity Induction: Aggregated Aβ peptides (e.g., Aβ1-42) are added to the cell culture to induce neurotoxicity.
-
Viability Assessment: Cell viability is measured using assays such as the MTT assay, which quantifies mitochondrial metabolic activity. A higher viability in treated cells compared to untreated, Aβ-exposed cells indicates a neuroprotective effect.
In Vivo: Morris Water Maze Test in an AD Mouse Model
The Morris Water Maze (MWM) is a widely used behavioral test to assess spatial learning and memory in rodent models of AD.
Objective: To evaluate the effect of a therapeutic agent on cognitive deficits in an AD mouse model.
Workflow:
Caption: Workflow for the Morris Water Maze test.
Methodology:
-
Animal Model: An appropriate AD mouse model is used, such as transgenic mice expressing human amyloid precursor protein (APP) and presenilin-1 (PS1) mutations, or mice injected with Aβ.
-
Drug Administration: Mice are treated with the test compound (e.g., Heterophyllin B) or a vehicle control over a specified period.
-
Acquisition Phase (Training): Mice are placed in a circular pool of opaque water and must learn the location of a hidden escape platform using spatial cues around the room. The time taken to find the platform (escape latency) is recorded over several days.
-
Probe Trial: The platform is removed, and the mouse is allowed to swim freely for a set time. The time spent in the quadrant where the platform was previously located and the number of times the mouse crosses the former platform location are measured to assess memory retention.
-
Data Analysis: A shorter escape latency during training and more time spent in the target quadrant during the probe trial in the treated group compared to the vehicle group indicate an improvement in cognitive function.[3]
Conclusion
Heterophyllin B presents a compelling profile as a neuroprotective agent for Alzheimer's disease. Its demonstrated ability to mitigate neuroinflammation and promote axonal regeneration, coupled with promising initial findings in AD models, warrants further investigation. While more quantitative in vivo data is needed for a direct and comprehensive comparison with existing therapies, the multi-target mechanism of Heterophyllin B suggests it could offer a valuable alternative or complementary approach in the fight against this devastating neurodegenerative disease. Continued research into its specific molecular targets and signaling pathways will be crucial in translating its preclinical promise into clinical reality.
References
- 1. Dietary resveratrol prevents Alzheimer’s markers and increases life span in SAMP8 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Donepezil improves learning and memory deficits in APP/PS1 mice by inhibition of microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Memantine Improves Cognitive Function and Alters Hippocampal and Cortical Proteome in Triple Transgenic Mouse Model of Alzheimer's Disease [en-journal.org]
- 5. Memantine Improves Cognitive Function and Alters Hippocampal and Cortical Proteome in Triple Transgenic Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Memantine Improves Cognition and Reduces Alzheimer’s-Like Neuropathology in Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Curcumin Structure-Function, Bioavailability, and Efficacy in Models of Neuroinflammation and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimized Turmeric Extract Reduces β-Amyloid and Phosphorylated Tau Protein Burden in Alzheimer’s Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dietary resveratrol prevents Alzheimer's markers and increases life span in SAMP8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Comparative analysis of the antioxidant activity of Heterophyllin flavone and quercetin
A comprehensive guide for researchers, scientists, and drug development professionals on the relative antioxidant capacities of the naturally occurring flavonoids, Artocarpin and Quercetin, supported by experimental data and mechanistic insights.
Introduction
In the quest for novel therapeutic agents to combat oxidative stress-mediated diseases, flavonoids have emerged as a prominent class of natural compounds. This guide provides a comparative analysis of the antioxidant activities of two such flavonoids: Artocarpin and Quercetin. Initially, this investigation sought to compare "Heterophyllin B flavone" with Quercetin; however, "Heterophyllin B" was identified as a cyclopeptide, not a flavone (B191248). Consequently, this guide focuses on Artocarpin, a prominent isoprenyl flavone found in Artocarpus heterophyllus (jackfruit), and compares its antioxidant prowess with the well-characterized and widely distributed flavonol, Quercetin.
Both Artocarpin and Quercetin possess the characteristic flavonoid structure that imparts them with antioxidant properties, primarily through the donation of hydrogen atoms or electrons to neutralize free radicals. However, structural nuances between the two molecules, such as the presence of an isoprenyl group in Artocarpin and the specific hydroxylation pattern of Quercetin, are expected to influence their antioxidant efficacy. This guide synthesizes available in vitro and cellular data to provide a clear comparison of their antioxidant capacities.
Quantitative Comparison of Antioxidant Activity
The antioxidant activities of Artocarpin and Quercetin have been evaluated using various standard assays. The following table summarizes the available quantitative data, primarily as IC50 values, which represent the concentration of the compound required to inhibit a specific oxidative process by 50%. A lower IC50 value indicates a higher antioxidant potency.
| Antioxidant Assay | Artocarpin | Quercetin | Reference Compound |
| DPPH Radical Scavenging Activity (IC50) | 140 µg/mL | 5.5 µM[1] | - |
| ABTS Radical Scavenging Activity (IC50) | Data not available | 48.0 µM[2] | - |
| Ferric Reducing Antioxidant Power (FRAP) | Data not available | - | - |
| Cellular Antioxidant Activity (CAA) (EC50) | Data not available | 7.71 µmol/L[3] | - |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies. The data for Artocarpin is limited compared to the extensive research on Quercetin.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the typical experimental protocols for the key antioxidant assays discussed.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695) and stored in the dark.
-
Reaction Mixture: Different concentrations of the test compound (Artocarpin or Quercetin) are added to the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.[4][5][6][7]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.
Protocol:
-
Generation of ABTS Radical Cation: The ABTS•+ is generated by reacting ABTS stock solution (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark for 12-16 hours.
-
Adjustment of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at a specific wavelength (e.g., 734 nm).
-
Reaction: Various concentrations of the test compound are added to the diluted ABTS•+ solution.
-
Absorbance Measurement: The absorbance is recorded at a set time point (e.g., 6 minutes) after the initial mixing.
-
Calculation: The percentage of inhibition of absorbance is calculated, and the IC50 value is determined.[2][8][9][10][11]
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.
Protocol:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.
-
Reaction: The test compound is added to the FRAP reagent and incubated at a specific temperature (e.g., 37°C) for a defined time.
-
Absorbance Measurement: The absorbance of the colored product is measured at a specific wavelength (e.g., 593 nm).
-
Calculation: The antioxidant capacity is determined by comparing the change in absorbance to a standard curve prepared with a known antioxidant, such as Trolox or FeSO₄.[12][13][14][15][16]
Cellular Antioxidant Activity (CAA) Assay
The CAA assay is a cell-based method that measures the ability of a compound to prevent the formation of fluorescent dichlorofluorescein (DCF) from the oxidation of dichlorofluorescin (DCFH) by peroxyl radicals within cells.[3]
Protocol:
-
Cell Culture: Human hepatocarcinoma (HepG2) cells are seeded in a microplate and cultured.
-
Loading with DCFH-DA: The cells are treated with 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH.
-
Treatment with Antioxidant: The cells are then treated with various concentrations of the test compound.
-
Induction of Oxidative Stress: Peroxyl radicals are generated by adding a radical initiator like ABAP (2,2'-azobis(2-amidinopropane) dihydrochloride).
-
Fluorescence Measurement: The fluorescence is measured over time using a microplate reader.
-
Calculation: The antioxidant activity is quantified by calculating the area under the fluorescence curve, and the EC50 value is determined.[3][17][18][19][20]
Signaling Pathways and Mechanisms of Action
The antioxidant effects of flavonoids are not solely due to direct radical scavenging but also involve the modulation of cellular signaling pathways that regulate endogenous antioxidant defenses.
Artocarpin
Artocarpin has been shown to exert its cellular protective effects by mitigating reactive oxygen species (ROS) production.[21] Studies have indicated that Artocarpin can influence key signaling pathways involved in the cellular response to oxidative stress, including:
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: Artocarpin has been observed to modulate the activation of MAPK pathways, such as ERK1/2 and p38, which are involved in cellular responses to stress.[21][22]
-
Akt/NF-κB Pathway: There is evidence to suggest that Artocarpin can influence the Akt signaling pathway, which in turn can regulate the activity of the transcription factor NF-κB.[21][22] NF-κB plays a crucial role in the inflammatory response, which is often linked to oxidative stress.
Quercetin
Quercetin is well-known for its ability to modulate various signaling pathways to enhance the cellular antioxidant defense system. These include:
-
Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) Pathway: Quercetin can activate the Nrf2 transcription factor, which leads to the upregulation of a battery of antioxidant and detoxifying enzymes.
-
MAPK and PI3K/Akt Pathways: Quercetin is known to interact with and modulate several protein kinases, including those in the MAPK and PI3K/Akt signaling cascades, which are critical in regulating cellular processes like inflammation, apoptosis, and antioxidant defense.
Visualizations
Experimental Workflow Diagrams
Caption: DPPH Radical Scavenging Assay Workflow.
Caption: ABTS Radical Cation Decolorization Assay Workflow.
Caption: FRAP Assay Workflow.
Signaling Pathway Diagram
Caption: Simplified Antioxidant Signaling Pathways of Flavonoids.
Conclusion
This comparative guide provides an overview of the antioxidant activities of Artocarpin and Quercetin. Based on the available data, Quercetin appears to be a more potent antioxidant in various in vitro assays for which comparative data is available. However, it is crucial to note the limited availability of quantitative antioxidant data for Artocarpin across a range of standard assays.
Artocarpin has demonstrated significant antioxidant potential, particularly in cellular models where it mitigates oxidative stress by modulating key signaling pathways. The presence of a lipophilic isoprenyl group in Artocarpin may enhance its interaction with cellular membranes, potentially leading to significant biological effects that are not fully captured by simple chemical assays.
For a more definitive comparison, further research is warranted to generate a comprehensive antioxidant profile for Artocarpin using a standardized set of assays, including ABTS, FRAP, and CAA, under conditions identical to those used for Quercetin. Such studies would provide a more direct and robust comparison of their antioxidant efficacies and would be invaluable for researchers and professionals in the field of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.muohio.edu [chemistry.muohio.edu]
- 10. ijpsonline.com [ijpsonline.com]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. assaygenie.com [assaygenie.com]
- 15. zen-bio.com [zen-bio.com]
- 16. jmp.ir [jmp.ir]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Structure-activity relationships of flavonoids in the cellular antioxidant activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Artocarpin, an isoprenyl flavonoid, induces p53-dependent or independent apoptosis via ROS-mediated MAPKs and Akt activation in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Artocarpin, an isoprenyl flavonoid, induces p53-dependent or independent apoptosis via ROS-mediated MAPKs and Akt activation in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Distinct Immunological Profile of Heterophyllin A: A Comparative Analysis of Cross-Reactivity with Other Ribosome-Inactivating Proteins
For Immediate Release
Researchers, scientists, and drug development professionals can now access a comprehensive comparison guide detailing the cross-reactivity of Heterophyllin A, a novel type 2 Ribosome-Inactivating Protein (RIP), with antibodies raised against other well-characterized RIPs. This guide provides a detailed analysis of its immunological profile, supported by experimental data, to inform therapeutic and diagnostic development.
This compound, a recently identified toxin from Adenia heterophylla, has demonstrated potent cytotoxic activities, making it a person of interest for novel therapeutic applications.[1] A critical aspect of its preclinical evaluation is understanding its immunogenicity and potential for cross-reactivity with antibodies targeting other RIPs, which could have implications for patient safety and therapeutic efficacy.
Minimal Cross-Reactivity: A Key Differentiator
Immunoreactivity experiments reveal that this compound exhibits a distinct immunological signature with minimal cross-reactivity against a panel of antibodies targeting other type 1 and type 2 RIPs.[1] This feature suggests that this compound possesses unique epitopes not widely shared with other RIPs, a potentially advantageous characteristic for targeted therapies.
An enzyme-linked immunosorbent assay (ELISA) was conducted to quantify the extent of this cross-reactivity. The results indicate that this compound reacts poorly with polyclonal sera raised against other potent type 2 RIPs, including ricin, volkensin, stenodactylin, and lanceolin.[1] Furthermore, when tested against antibodies for type 1 RIPs, this compound showed low cross-reactivity with anti-PAP-R and anti-momordin sera and no detectable reaction with anti-saporin serum.[1]
Quantitative Analysis of Antibody Cross-Reactivity (ELISA)
The following table summarizes the observed cross-reactivity of this compound with various anti-RIP antibodies based on ELISA data. The reactivity is presented qualitatively based on the published findings.
| Antibody Target (RIP) | RIP Type | Cross-Reactivity with this compound |
| Ricin | Type 2 | Poor/None[1] |
| Volkensin | Type 2 | Poor[1] |
| Stenodactylin | Type 2 | Poor[1] |
| Lanceolin | Type 2 | Poor[1] |
| PAP-R | Type 1 | Low[1] |
| Momordin | Type 1 | Low[1] |
| Saporin | Type 1 | None[1] |
Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)
The cross-reactivity of this compound was determined using a standard indirect ELISA protocol.
1. Antigen Coating:
-
A 96-well microtiter plate was coated with 2 µ g/well of purified this compound dissolved in 100 µL of 50 mM carbonate-bicarbonate buffer (pH 9.6).
-
The plate was incubated overnight at 4°C to allow for passive adsorption of the protein to the well surface.
2. Blocking:
-
The wells were washed five times with phosphate-buffered saline (PBS) containing 0.05% Tween 20 (PBST).
-
To block non-specific binding sites, 200 µL of 5% non-fat dry milk in PBST was added to each well.
-
The plate was incubated for 1 hour at 37°C.
3. Primary Antibody Incubation:
-
After washing the wells five times with PBST, serial dilutions of polyclonal sera raised against various RIPs (ricin, volkensin, stenodactylin, lanceolin, PAP-R, momordin, and saporin) were prepared in PBST containing 1% non-fat dry milk.
-
100 µL of each antibody dilution was added to the respective wells.
-
The plate was incubated for 2 hours at 37°C.
4. Secondary Antibody Incubation:
-
The wells were washed five times with PBST.
-
A horseradish peroxidase (HRP)-conjugated secondary antibody, specific for the species of the primary antibody (e.g., anti-rabbit IgG-HRP), was diluted in PBST with 1% non-fat dry milk.
-
100 µL of the diluted secondary antibody was added to each well.
-
The plate was incubated for 1 hour at 37°C.
5. Detection:
-
The wells were washed five times with PBST.
-
100 µL of a chromogenic substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine) was added to each well.
-
The plate was incubated in the dark at room temperature for 15-30 minutes, or until sufficient color development.
6. Reaction Termination and Measurement:
-
The enzymatic reaction was stopped by adding 50 µL of 2 M sulfuric acid to each well.
-
The absorbance was measured at 450 nm using a microplate reader. The results were presented as reactivity curves plotting absorbance against the reciprocal of the antiserum dilution.[1]
Visualizing the Mechanism of Type 2 RIPs
To provide a clearer understanding of the general mechanism of action for type 2 RIPs like this compound, the following diagram illustrates the key steps from cell surface binding to the inhibition of protein synthesis.
Caption: General mechanism of a Type 2 RIP.
Experimental Workflow for Cross-Reactivity Assessment
The logical flow of the experimental procedure used to determine the cross-reactivity of this compound is outlined in the diagram below.
Caption: ELISA workflow for cross-reactivity.
References
Unraveling the Apoptotic Machinery: A Comparative Guide to Heterophyllin A and Doxorubicin
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the apoptosis-inducing mechanisms of the novel plant-derived toxin, Heterophyllin A, and the widely used chemotherapeutic agent, doxorubicin (B1662922). This analysis is supported by experimental data and detailed methodologies to facilitate further investigation and drug development efforts.
This compound, a newly identified type 2 ribosome-inactivating protein (RIP) from Adenia heterophylla, has demonstrated potent cytotoxic effects on cancer cells, primarily through the induction of apoptosis.[1][2] Understanding its mechanism of action in comparison to established anticancer drugs like doxorubicin is crucial for evaluating its therapeutic potential. This guide dissects the apoptotic pathways triggered by this compound and contrasts them with those of doxorubicin, a well-characterized DNA-damaging agent.
Performance Comparison: this compound vs. Alternative Apoptosis Inducers
This compound's primary cytotoxic effect stems from its ability to inhibit protein synthesis, a characteristic of ribosome-inactivating proteins.[1][2] Its efficacy has been evaluated against several human cancer cell lines and compared with ricin, another potent type 2 RIP.
Cytotoxicity Data
The cytotoxic activity of this compound has been quantified using MTS reduction assays, with the half-maximal effective concentration (EC50) determined for various cell lines.
| Cell Line | This compound EC50 (M) | Ricin EC50 (M) | Doxorubicin IC50 (µM) |
| NB100 (Neuroblastoma) | ~10⁻¹¹ | ~10⁻¹³ | Not directly compared |
| T24 (Bladder Carcinoma) | ~10⁻¹¹ | ~10⁻¹³ | Not directly compared |
| MCF7 (Breast Carcinoma) | ~10⁻¹¹ | ~10⁻¹³ | Not directly compared |
Data for this compound and Ricin are from Bortolotti et al. (2023).[1][3] Doxorubicin IC50 values are highly variable depending on the specific cell line and exposure time and are therefore not directly compared in the same study.
The data indicates that while this compound is a potent inducer of cell death, it is approximately two orders of magnitude less toxic than ricin.[3]
Apoptosis Induction
Flow cytometry analysis using Annexin V-EGFP/PI double staining has confirmed that this compound induces a strong apoptotic response. After 24 hours of treatment with 10⁻⁹ M this compound, over 95% of treated NB100, T24, and MCF7 cells were in early or late stages of apoptosis, with negligible necrosis.[3] This is a significant advantage as apoptosis avoids the induction of inflammatory responses associated with necrosis.[3]
Signaling Pathways of Apoptosis Induction
The molecular mechanisms underpinning apoptosis are complex and differ between this compound and doxorubicin, reflecting their distinct primary modes of action.
This compound-Induced Apoptosis
As a ribosome-inactivating protein, this compound's primary action is the enzymatic inactivation of ribosomes, leading to a halt in protein synthesis.[1][2] This cellular stress is a potent trigger for apoptosis. The detailed signaling cascade for this compound is still under investigation, but based on the known mechanisms of other RIPs, a putative pathway can be outlined.[4][5] RIPs are known to induce apoptosis through mitochondrial, death receptor, and endoplasmic reticulum stress pathways.[4][5] The observed involvement of oxidative stress with this compound suggests a role for the mitochondrial pathway.[1][2]
Doxorubicin-Induced Apoptosis
Doxorubicin primarily acts as a DNA intercalating agent and an inhibitor of topoisomerase II, leading to DNA damage.[6][7] This triggers a complex signaling network that can initiate apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Doxorubicin is also known to generate reactive oxygen species (ROS), which contributes to its cardiotoxicity but also to its anticancer effects by inducing oxidative stress and mitochondrial dysfunction.[6]
Experimental Protocols
To facilitate the replication and further investigation of the apoptotic effects of this compound and its comparison with other agents, detailed protocols for key experiments are provided below.
Cell Viability Assay (MTS/MTT Assay)
This protocol is for determining the cytotoxic effects of compounds on cultured cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 10⁴ cells/well and incubate for 24 hours.[1]
-
Treatment: Treat the cells with serial dilutions of this compound or the comparative compound for 72 hours.[1]
-
MTS/MTT Addition: Add 20 µL of MTS or MTT solution (5 mg/mL in PBS) to each well and incubate for 1.5-4 hours at 37°C.[1]
-
Solubilization (for MTT): If using MTT, remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the EC50/IC50 values.
Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentration of the apoptosis-inducing agent (e.g., 10⁻⁹ M this compound) for 24 hours.[3]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle detachment method like trypsin-EDTA.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC (or another fluorochrome) and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.
Experimental Workflow Diagram
Conclusion
This compound emerges as a potent inducer of apoptosis in cancer cells, operating through the characteristic mechanism of ribosome inactivation. Its ability to trigger apoptosis with minimal necrosis presents a therapeutic advantage. In contrast, doxorubicin, a cornerstone of chemotherapy, induces apoptosis primarily through DNA damage and topoisomerase II inhibition. While both pathways converge on the activation of caspases, the initial triggers are fundamentally different. Further research is warranted to fully elucidate the specific downstream signaling components of this compound-induced apoptosis, which will be critical for its development as a potential anticancer agent. The experimental protocols and comparative data presented in this guide provide a solid foundation for these future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Heterophyllin: A New Adenia Toxic Lectin with Peculiar Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Anti-tumor activities and apoptotic mechanism of ribosome-inactivating proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Differences in Doxorubicin-Induced Apoptotic Signaling in Adult and Immature Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Heterophyllin B and Other Leading Neuroprotective Peptides
For Immediate Release: A comprehensive guide for researchers, scientists, and drug development professionals.
In the relentless pursuit of effective therapies for neurodegenerative diseases, the scientific community has turned its attention to the potential of naturally occurring and synthetic peptides. This guide provides a detailed comparative analysis of Heterophyllin B, a promising cyclic peptide, against three other well-researched neuroprotective peptides: Pituitary Adenylate Cyclatide-Activating Polypeptide (PACAP), Humanin (HN), and Colivelin. This objective comparison is supported by experimental data on their efficacy in various in vitro and in vivo models, detailed experimental protocols, and visualizations of their molecular signaling pathways.
At a Glance: Comparative Efficacy of Neuroprotective Peptides
To facilitate a clear comparison of the neuroprotective potency of these peptides, the following table summarizes key quantitative data from various experimental models.
| Peptide | In Vitro Model | Toxin/Insult | Effective Concentration | Endpoint Measured | Quantitative Result |
| Heterophyllin B | Cultured Cortical Neurons | Aβ25-35 | Not Specified | Neuronal Apoptosis & Axonal Atrophy | Reversed atrophy and apoptosis |
| PC12 Cells | Not Specified | Not Specified | Neurite Outgrowth | Significantly elongated neurites | |
| PACAP | SH-SY5Y Cells | Inflammatory Mediators (LPS + IFN-γ) | 10 nM | Cell Viability | ~34% protection |
| SH-SY5Y Cells | Inflammatory Mediators (LPS + IFN-γ) | 200 nM | Cell Viability | Full protection[1] | |
| SH-SY5Y Cells | Not Specified | 100 nM | Neurite Outgrowth | 4.6-fold increase in neurite-bearing cells[2] | |
| Humanin | Primary Cortical Neurons | NMDA | 10, 20, 40 µM | Cell Viability, LDH Release, Cell Survival | Reversed NMDA-induced excitotoxicity[1] |
| PC-12 Cells | KCN | 2.8 µM (IC50) | Cell Viability (Necrotic Cell Death) | Increased cell viability[3] | |
| Colivelin | Primary Cultured Neurons | Amyloid β-peptide (1-43) | 100 fM | Neuronal Death | Complete suppression of neuronal death[4][5] |
In-Depth Peptide Profiles and Mechanisms of Action
Heterophyllin B: A Novel Cyclopeptide with Cognitive Enhancing Properties
Heterophyllin B, a cyclic peptide isolated from Pseudostellaria heterophylla, has demonstrated significant potential in promoting neuronal health. Studies have shown its ability to enhance cognitive function, stimulate neurite outgrowth, and protect against amyloid-beta (Aβ)-induced neurotoxicity.[6][7] Its cyclic structure may contribute to its high bioavailability and stability. While quantitative data on its direct neuroprotective efficacy in terms of IC50 values are still emerging, its effects on promoting neuronal structural plasticity are well-documented.[6]
Signaling Pathway of Heterophyllin B:
The precise signaling cascade for Heterophyllin B's neuroprotective effects is an active area of investigation. However, its action in promoting neurite outgrowth and protecting against Aβ toxicity suggests the involvement of pathways related to cytoskeletal dynamics and pro-survival signaling. A proposed pathway involves the activation of the PI3K/Akt/mTOR cascade, which is crucial for cell growth, proliferation, and survival.
PACAP: A Multifaceted Neuropeptide with Potent Neuroprotective and Neurotrophic Effects
Pituitary Adenylate Cyclatide-Activating Polypeptide (PACAP) is a well-characterized neuropeptide with pleiotropic functions in the nervous system. It exerts potent neuroprotective effects in a wide range of neurotoxic and ischemic injury models.[8] Its neuroprotection is mediated through the activation of PAC1 receptors, leading to the activation of multiple intracellular signaling cascades, including the cAMP/PKA and MAPK pathways.[9][10]
Signaling Pathway of PACAP:
Upon binding to its receptor, PACAP triggers a cascade of events that ultimately lead to the inhibition of apoptosis and the promotion of cell survival and differentiation.
Humanin: A Mitochondrial-Derived Peptide with Anti-Apoptotic Activity
Humanin (HN) is a small peptide encoded by the mitochondrial genome that has emerged as a potent anti-apoptotic factor. It has been shown to protect neuronal cells from a variety of insults, including those associated with Alzheimer's disease, such as amyloid-beta toxicity and glutamate-induced excitotoxicity.[1][10] Humanin exerts its effects by interacting with various intracellular and extracellular partners, leading to the activation of pro-survival signaling pathways like JAK/STAT3 and PI3K/Akt.
Signaling Pathway of Humanin:
Humanin's neuroprotective mechanism involves the activation of multiple signaling pathways that converge on the inhibition of apoptotic cell death.
Colivelin: A Hybrid Peptide with Femtomolar Neuroprotective Activity
Colivelin is a synthetic hybrid peptide that combines the active domain of Humanin with that of Activity-Dependent Neurotrophic Factor (ADNF), resulting in a molecule with exceptionally potent neuroprotective properties. It has been shown to be effective at femtomolar concentrations in protecting neurons from amyloid-beta induced toxicity.[4][5] Colivelin's dual nature allows it to activate two distinct neuroprotective signaling pathways simultaneously.
Signaling Pathway of Colivelin:
Colivelin's unique structure enables it to engage both the STAT3 and CaM KIV signaling pathways, providing a robust defense against neuronal death.
Experimental Protocols
This section provides an overview of the methodologies used in the studies cited, offering a framework for the replication and further investigation of the neuroprotective effects of these peptides.
In Vitro Neuroprotection Assays
Objective: To assess the ability of a peptide to protect neuronal cells from a toxic insult.
1. Cell Culture and Differentiation:
-
Cell Line: Human neuroblastoma SH-SY5Y cells or primary cortical neurons are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Differentiation (for SH-SY5Y): To induce a more neuron-like phenotype, cells are often treated with retinoic acid (e.g., 10 µM) for several days.
2. Induction of Neurotoxicity:
-
A neurotoxic agent is added to the cell culture medium. Common toxins include:
-
Amyloid-beta (Aβ) peptides (e.g., Aβ25-35 or Aβ1-42): To model Alzheimer's disease pathology.
-
Glutamate or NMDA: To induce excitotoxicity.
-
6-hydroxydopamine (6-OHDA) or MPP+: To model Parkinson's disease.
-
Hydrogen peroxide (H2O2): To induce oxidative stress.
-
3. Peptide Treatment:
-
The neuroprotective peptide is added to the culture medium at various concentrations, typically before or concurrently with the neurotoxin.
4. Assessment of Cell Viability and Neuroprotection:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which correlates with cell viability. A decrease in the conversion of MTT to formazan (B1609692) indicates reduced cell viability.
-
LDH Release Assay: This assay measures the amount of lactate (B86563) dehydrogenase (LDH) released into the culture medium from damaged cells, serving as an indicator of cytotoxicity.
-
Live/Dead Staining: Fluorescent dyes such as Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) can be used to visualize and quantify the proportion of living and dead cells.
Neurite Outgrowth Assay
Objective: To quantify the effect of a peptide on the growth of neuronal processes.
1. Cell Plating:
-
Neuronal cells (e.g., differentiated SH-SY5Y or primary neurons) are plated at a low density on a suitable substrate (e.g., poly-L-lysine or laminin-coated plates).
2. Peptide Treatment:
-
The peptide of interest is added to the culture medium at various concentrations.
3. Immunofluorescence Staining:
-
After a defined incubation period (e.g., 24-72 hours), cells are fixed and permeabilized.
-
Cells are then incubated with a primary antibody against a neuronal marker (e.g., β-III tubulin or MAP2) to visualize neurites.
-
A fluorescently labeled secondary antibody is used for detection. Nuclei are often counterstained with DAPI.
4. Image Acquisition and Analysis:
-
Images are captured using a fluorescence microscope.
-
Image analysis software is used to quantify various parameters of neurite outgrowth, such as:
-
Average neurite length per neuron.
-
Number of primary neurites per neuron.
-
Total neurite length.
-
Number of branch points.
-
In Vivo Assessment of Neuroprotection (Morris Water Maze)
Objective: To evaluate the effect of a peptide on learning and memory in an animal model of neurodegeneration.[9][11]
1. Animal Model:
-
Typically, mouse models of neurodegenerative diseases, such as transgenic mice overexpressing amyloid precursor protein (APP) for Alzheimer's disease, are used.
2. Peptide Administration:
-
The peptide is administered to the animals through an appropriate route (e.g., intraperitoneal injection, intracerebroventricular infusion).
3. Morris Water Maze Task:
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform.
-
Acquisition Phase: Mice are trained over several days to find the hidden platform using spatial cues in the room. The time taken to find the platform (escape latency) and the path length are recorded.
-
Probe Trial: The platform is removed, and the mouse is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory retention.
4. Data Analysis:
-
The escape latencies and path lengths during the acquisition phase are compared between peptide-treated and control groups.
-
The time spent in the target quadrant during the probe trial is also compared to assess memory function.
The following diagram illustrates the general workflow for evaluating a neuroprotective peptide.
Conclusion
Heterophyllin B, PACAP, Humanin, and Colivelin each present a compelling case for further investigation as potential neuroprotective therapeutics. While Colivelin demonstrates extraordinary potency at the femtomolar level, the natural origins and cognitive-enhancing effects of Heterophyllin B make it a particularly intriguing candidate. PACAP and Humanin, with their well-elucidated mechanisms, provide a solid foundation for the development of peptide-based drugs. This comparative guide serves as a valuable resource for researchers in the field, highlighting the strengths of each peptide and providing the necessary experimental framework to drive future discoveries in the fight against neurodegenerative diseases.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. PACAP-38 induces neuronal differentiation of human SH-SY5Y neuroblastoma cells via cAMP-mediated activation of ERK and p38 MAP kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Heterophyllin B, a cyclopeptide from Pseudostellaria heterophylla, enhances cognitive function via neurite outgrowth and synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Water Maze Tasks in Mice: Special Reference to Alzheimer’s Transgenic Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Humanin rescues cultured rat cortical neurons from NMDA-induced toxicity through the alleviation of mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Inflammatory Properties of Cycloheterophyllin and Other Key Flavonoids
For Immediate Release
This guide provides a comprehensive comparison of the anti-inflammatory properties of cycloheterophyllin (B125686), a notable flavone (B191248), against other well-researched flavonoids: quercetin (B1663063), kaempferol, and luteolin (B72000). This document is intended for researchers, scientists, and professionals in drug development, offering a synthesis of experimental data to evaluate the relative anti-inflammatory potential of these compounds.
Initially, this investigation sought to evaluate a compound referred to as "Heterophyllin flavone." However, extensive database searches revealed that "Heterophyllin B," derived from Pseudostellaria heterophylla, is a cyclic peptide, not a flavonoid. In contrast, "cycloheterophyllin," a flavone isolated from Artocarpus heterophyllus, exhibits significant anti-inflammatory activity. Given the nomenclature similarity, this guide will focus on cycloheterophyllin as the primary compound of interest and compare it with other prominent flavonoids.
Executive Summary of Anti-Inflammatory Activity
Cycloheterophyllin, quercetin, kaempferol, and luteolin all demonstrate significant anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. Their primary mechanisms of action involve the inhibition of the NF-κB and MAPK signaling cascades, which are central to the inflammatory response. This inhibition leads to a downstream reduction in the expression and release of inflammatory cytokines such as TNF-α, IL-6, and IL-1β, as well as enzymes like COX-2 and iNOS that produce inflammatory molecules.
Comparative Analysis of In Vitro Anti-inflammatory Activity
The following tables summarize the available quantitative data on the inhibitory effects of cycloheterophyllin, quercetin, kaempferol, and luteolin on various inflammatory markers. It is important to note that direct comparisons of IC50 values should be made with caution due to variations in experimental conditions, cell types, and stimuli used across different studies.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Flavonoid | Cell Line | Stimulus | IC50 / Inhibition | Citation |
| Cycloheterophyllin | RAW 264.7 | LPS | Significant Inhibition (qualitative) | [1] |
| Quercetin | RAW 264.7 | LPS | Significant Inhibition at 1-10 µM | [2] |
| Kaempferol | RAW 264.7 | LPS | Significant NO production inhibition | [3] |
| Luteolin | RAW 264.7 | LPS | Significant Inhibition | [4] |
Table 2: Inhibition of Pro-inflammatory Cytokines
| Flavonoid | Cytokine | Cell Line | Stimulus | IC50 / Inhibition | Citation |
| Cycloheterophyllin | IL-1β, IL-6, IL-8 | HaCaT | TNF-α/IFN-γ | Significant mRNA reduction | [5] |
| Quercetin | TNF-α, IL-6 | RAW 264.7 | Poly(I:C) | Significant Inhibition at 10-50 µM | [6] |
| Kaempferol | TNF-α, IL-1β, IL-6 | Cardiac Fibroblasts | LPS + ATP | Significant Inhibition at 12.5-25 µg/mL | [3] |
| Luteolin | TNF-α, IL-6 | RAW 264.7 | LPS | Lower IC50 than quercetin | [7] |
Table 3: Inhibition of Pro-inflammatory Enzymes
| Flavonoid | Enzyme | Cell Line | Stimulus | IC50 / Inhibition | Citation |
| Cycloheterophyllin | iNOS | RAW 264.7 | LPS | Significant protein expression inhibition | [1] |
| Quercetin | iNOS, COX-2 | RAW 264.7 | LPS | Significant protein expression inhibition | [2][8] |
| Kaempferol | COX-1, COX-2 | Cell-free | Powerful inhibition | [9] | |
| Luteolin | iNOS, COX-2 | MH-S | PM2.5 | Significant protein expression inhibition | [10] |
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of these flavonoids are largely attributed to their ability to modulate intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms and a typical experimental workflow for their evaluation.
Figure 1. A generalized workflow for in vitro assessment of the anti-inflammatory properties of flavonoids.
Figure 2. Flavonoids inhibit inflammatory gene expression by targeting the MAPK and NF-κB signaling pathways.
Detailed Experimental Protocols
Cell Culture and Treatment
Murine macrophage cells (e.g., RAW 264.7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.[11] Cells are seeded in appropriate plates (e.g., 96-well for NO assay, 6-well for Western blot) and allowed to adhere overnight.[11] Subsequently, cells are pre-treated with various concentrations of the test flavonoid for 1-2 hours before being stimulated with an inflammatory agent like lipopolysaccharide (LPS) for a specified duration (e.g., 24 hours).[11]
Nitric Oxide (NO) Production Assay (Griess Assay)
NO production is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.[11][12]
-
Reagents: Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). A working Griess reagent is prepared by mixing equal volumes of A and B.[11][12]
-
Procedure:
-
After cell treatment, 100 µL of the cell culture supernatant is transferred to a new 96-well plate.[11]
-
100 µL of the working Griess reagent is added to each well.[11]
-
The plate is incubated at room temperature for 10-15 minutes.[11]
-
The absorbance is measured at 540-550 nm using a microplate reader.[11][12]
-
A standard curve using known concentrations of sodium nitrite is prepared to quantify the nitrite concentration in the samples.
-
Cytokine Quantification (ELISA)
The concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant is determined using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[13][14]
-
Principle: A capture antibody specific for the cytokine of interest is coated onto the wells of a 96-well plate. The supernatant is added, and any cytokine present binds to the antibody. A biotinylated detection antibody is then added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Finally, a substrate solution is added, which develops a color in proportion to the amount of bound cytokine.[13]
-
General Procedure:
-
Coat a 96-well plate with the capture antibody overnight.
-
Block the plate to prevent non-specific binding.
-
Add standards and cell culture supernatants to the wells and incubate.
-
Wash the plate and add the biotinylated detection antibody.
-
Wash the plate and add streptavidin-HRP.
-
Wash the plate and add the TMB substrate.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.[13]
-
Western Blot Analysis for Signaling Proteins
Western blotting is used to detect the levels of total and phosphorylated proteins in key signaling pathways like NF-κB (e.g., p65, IκBα) and MAPKs (e.g., p38, JNK, ERK).[15][16]
-
Procedure:
-
After treatment, cells are lysed to extract total proteins. For NF-κB translocation studies, nuclear and cytoplasmic fractions are separated.[17]
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the target protein (e.g., phospho-p65) overnight at 4°C.[15]
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
The membrane is often stripped and re-probed with an antibody for a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading.[15]
-
Conclusion
Cycloheterophyllin, along with quercetin, kaempferol, and luteolin, demonstrates potent anti-inflammatory properties through the modulation of the NF-κB and MAPK signaling pathways. While the available data indicates that all four flavonoids are effective inhibitors of key inflammatory mediators, a definitive ranking of their relative potency is challenging due to the heterogeneity of the experimental data. Further head-to-head comparative studies under standardized conditions are necessary to fully elucidate their therapeutic potential. This guide provides a foundational overview for researchers to build upon in the development of novel anti-inflammatory agents.
References
- 1. 4.4. Nitric Oxide (NO) Assay [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Effects and Mechanisms of Kaempferol in the Management of Cancers through Modulation of Inflammation and Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revisiting luteolin: An updated review on its anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Effects of Cycloheterophyllin on Dinitrochlorobenzene-Induced Atopic Dermatitis in HaCaT Cells and BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Luteolin suppresses inflammation-associated gene expression by blocking NF-κB and AP-1 activation pathway in mouse alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of nitric oxide synthase inhibitors and lipopolysaccharide induced inducible NOS and cyclooxygenase-2 gene expressions by rutin, quercetin, and quercetin pentaacetate in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological Potential of Kaempferol, a Flavonoid in the Management of Pathogenesis via Modulation of Inflammation and Other Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Heterophyllin A's Anti-Tumor Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Heterophyllin A, a toxic lectin isolated from Adenia heterophylla, has demonstrated notable cytotoxic effects against various cancer cell lines in vitro. However, a comprehensive review of publicly available scientific literature reveals a significant gap in the pre-clinical validation of this compound: as of the date of this publication, no in vivo studies validating the anti-tumor efficacy of this compound have been published.
This guide will summarize the existing in vitro data for this compound to highlight its potential. Furthermore, to provide a framework for the type of in vivo validation required, we will present a comparative case study on Concanavalin A, a well-researched plant lectin with demonstrated in vivo anti-tumor properties. This will include a summary of its in vivo efficacy, detailed experimental protocols, and relevant pathway diagrams to serve as a reference for future in vivo studies on this compound.
This compound: Current State of Research (In Vitro Data)
Recent research has focused on the in vitro characterization of Heterophyllin, a type 2 ribosome-inactivating protein (RIP).[1][2][3][4] These studies have established its ability to induce cell death in cancer cell lines.
Cytotoxic Activity
A 2023 study investigated the cytotoxic effects of Heterophyllin on several human cancer cell lines, demonstrating its potent ability to reduce cell viability at nanomolar concentrations.[1][3][4] The primary mechanism of cell death was identified as a strong induction of apoptosis, with evidence also suggesting the involvement of oxidative stress and necroptosis.[1][2][4]
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | Key Findings | Reference |
| NB100 | Neuroblastoma | Demonstrated complete cell viability abolishment at nM concentrations. | [1][2][3] |
| T24 | Bladder Carcinoma | Showed significant cytotoxic effects. | [1][2][3] |
| MCF7 | Breast Carcinoma | Effective in reducing cell viability. | [1][2][3] |
The potent in vitro activity of this compound underscores the need for in vivo studies to determine its therapeutic potential and toxicity profile in a whole-organism context.
Comparative Case Study: In Vivo Anti-Tumor Efficacy of Concanavalin A
To illustrate the experimental validation that this compound would require, we present data from in vivo studies of Concanavalin A (ConA), a lectin from the jack bean, which has been shown to possess anti-tumor activities both in vitro and in vivo.[5]
Quantitative In Vivo Data
The following table summarizes the in vivo anti-tumor effects of Concanavalin A on a human breast carcinoma (MCF-7) xenograft model in nude mice.
Table 2: In Vivo Anti-Tumor Efficacy of Concanavalin A in MCF-7 Xenograft Model
| Treatment Group | Dose | Administration Route | Tumor Volume Reduction (%) | Tumor Weight Reduction (%) | Reference |
| Control | - | - | - | - | [5] |
| Concanavalin A | Not Specified | Not Specified | Significant | Significant | [5] |
Note: The referenced study confirmed significant decreases in tumor mass and volume but did not provide specific percentage values in the abstract.
Experimental Protocol: In Vivo Xenograft Model
The following is a representative protocol for assessing the in vivo anti-tumor efficacy of a plant lectin, based on studies of Concanavalin A.[5]
Objective: To evaluate the anti-tumor effect of the test compound on the growth of human tumor xenografts in immunodeficient mice.
Materials:
-
Human breast carcinoma cell line (e.g., MCF-7)
-
Female BALB/c nude mice (4-6 weeks old)
-
Test compound (e.g., Concanavalin A)
-
Vehicle control (e.g., phosphate-buffered saline)
-
Matrigel
-
Calipers for tumor measurement
-
Anesthetic
Procedure:
-
Cell Culture: MCF-7 cells are cultured under standard conditions.
-
Tumor Cell Implantation: A suspension of MCF-7 cells (e.g., 1x10^7 cells in 0.2 mL of a 1:1 mixture of serum-free medium and Matrigel) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor growth is monitored by measuring the length and width of the tumor with calipers every few days. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomly assigned to treatment and control groups.
-
Drug Administration: The test compound (e.g., Concanavalin A) is administered to the treatment group according to the planned dosing schedule and route. The control group receives the vehicle.
-
Data Collection: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a maximum allowable size), mice are euthanized. Tumors are excised, weighed, and may be processed for further analysis (e.g., histopathology, western blot).
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo anti-tumor efficacy study.
References
- 1. researchgate.net [researchgate.net]
- 2. Heterophyllin: A New Adenia Toxic Lectin with Peculiar Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heterophyllin: A New Adenia Toxic Lectin with Peculiar Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heterophyllin: A New Adenia Toxic Lectin with Peculiar Biological Properties [cris.unibo.it]
- 5. researchgate.net [researchgate.net]
Validating the Targets of Heterophyllin B in Neuronal Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Heterophyllin B (HET-B), a cyclopeptide with demonstrated neuro-regenerative properties, against alternative compounds known to promote neurite outgrowth. We present available experimental data, detail protocols for target validation, and propose a framework for confirming the predicted molecular targets of HET-B in neuronal cells.
Executive Summary
Heterophyllin B, isolated from Pseudostellaria heterophylla, has emerged as a promising natural compound for promoting neurite outgrowth and offering neuroprotection.[1] While its efficacy in enhancing cognitive function and inducing neurite elongation is documented, the direct molecular targets in neuronal cells remain to be definitively validated.[1] A network pharmacology study has predicted five key protein targets for HET-B in the context of Alzheimer's Disease: AKT1, CASP3, GSK3B, MAPK1, and PTGS2 . This guide outlines the experimental methodologies required to validate these putative targets and compares the neuro-regenerative potential of HET-B with established alternatives like Brain-Derived Neurotrophic Factor (BDNF).
Comparative Analysis of Neurite Outgrowth Promotion
The following table summarizes the quantitative data on the efficacy of Heterophyllin B and a key alternative, Brain-Derived Neurotrophic Factor (BDNF), in promoting neurite outgrowth in neuronal cell cultures.
| Compound | Cell Type | Concentration | Observed Effect | Reference |
| Heterophyllin B | Primary Cortical Neurons | 0.01 - 10 µM | Significant elongation of neurites after 4 days of co-culture. | [1] |
| Brain-Derived Neurotrophic Factor (BDNF) | Motor Neurons | 50 ng/mL | ~10-fold increase in motor neurite outgrowth. | [2] |
| Brain-Derived Neurotrophic Factor (BDNF) | Sensory Neurons | 5 - 10 ng/mL | Slight enhancement of sensory neurite outgrowth. | [2] |
| Brain-Derived Neurotrophic Factor (BDNF) | Calretinin-enriched Thalamic Neurons | 50 - 250 ng/mL | Significant increase in primary and secondary neurite length. | [3] |
Predicted Targets of Heterophyllin B and a Proposed Signaling Pathway
A network pharmacology study predicted that the therapeutic effects of Heterophyllin B in Alzheimer's Disease are mediated through the regulation of five key proteins: AKT1 (Protein Kinase B), CASP3 (Caspase-3), GSK3B (Glycogen Synthase Kinase-3 Beta), MAPK1 (Mitogen-Activated Protein Kinase 1, also known as ERK2), and PTGS2 (Prostaglandin-Endoperoxide Synthase 2, also known as COX-2). These proteins are central to signaling pathways governing cell survival, inflammation, and synaptic plasticity.
Below is a proposed signaling pathway illustrating the potential mechanism of action of Heterophyllin B based on these predicted targets.
Caption: Proposed signaling pathway of Heterophyllin B based on predicted targets.
Experimental Protocols for Target Validation
To validate the predicted targets of Heterophyllin B, a multi-pronged approach employing biophysical and proteomic methods is recommended.
Experimental Workflow for Target Validation
The following diagram outlines a comprehensive workflow for validating the direct targets of Heterophyllin B in neuronal cells.
Caption: Experimental workflow for validating Heterophyllin B targets.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct drug-target engagement in a cellular context by measuring changes in the thermal stability of a protein upon ligand binding.[4][5][6]
Objective: To determine if Heterophyllin B directly binds to and stabilizes the predicted target proteins (AKT1, CASP3, GSK3B, MAPK1, PTGS2) in intact neuronal cells.
Protocol for SH-SY5Y Neuroblastoma Cells:
-
Cell Culture and Treatment:
-
Culture SH-SY5Y cells to 80-90% confluency.
-
Treat cells with a predetermined concentration of Heterophyllin B or vehicle (DMSO) for 2-4 hours.
-
-
Heat Treatment:
-
Harvest and wash the cells, then resuspend in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Expose the aliquots to a temperature gradient (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized proteins) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Carefully collect the supernatant.
-
Determine the protein concentration of the soluble fraction using a BCA assay.
-
-
Protein Detection (Western Blot):
-
Normalize the protein concentrations of all samples.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for the predicted target proteins (AKT1, CASP3, GSK3B, MAPK1, PTGS2).
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an ECL reagent.
-
-
Data Analysis:
-
Quantify the band intensities for each target protein at different temperatures.
-
Plot the normalized band intensity against temperature to generate melting curves for both vehicle- and HET-B-treated samples.
-
A rightward shift in the melting curve in the presence of HET-B indicates target protein stabilization and thus, direct binding.
-
Quantitative Proteomics (iTRAQ)
Quantitative proteomics, such as Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), allows for the unbiased identification and quantification of proteins and phosphoproteins that are differentially expressed upon treatment with Heterophyllin B.[7][8][9][10]
Objective: To identify global changes in protein expression and phosphorylation in neuronal cells treated with Heterophyllin B, which can help to elucidate the affected signaling pathways.
Protocol for Neuronal Cell Lysate:
-
Sample Preparation:
-
Culture neuronal cells (e.g., primary cortical neurons or differentiated SH-SY5Y cells) and treat with Heterophyllin B or vehicle.
-
Lyse the cells and extract total protein.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
-
iTRAQ Labeling:
-
Label the peptide samples from different treatment groups with the respective iTRAQ reagents (e.g., 4-plex or 8-plex).
-
Pool the labeled samples.
-
-
Peptide Fractionation and LC-MS/MS Analysis:
-
Fractionate the pooled peptide mixture using strong cation exchange (SCX) or high pH reversed-phase (HPRP) chromatography to reduce sample complexity.
-
Analyze the fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use appropriate software (e.g., Proteome Discoverer, MaxQuant) to identify peptides and proteins and to quantify the relative abundance of each protein based on the reporter ion intensities.
-
Perform bioinformatics analysis (e.g., GO and KEGG pathway enrichment) to identify the biological processes and signaling pathways significantly affected by Heterophyllin B treatment.
-
Western Blotting for Target Validation
Western blotting is a standard technique to validate the findings from quantitative proteomics by confirming the changes in the expression levels of specific proteins.[11][12][13][14]
Objective: To confirm the upregulation or downregulation of the predicted target proteins and other key proteins identified in the quantitative proteomics study.
Protocol for Primary Neuron Lysates:
-
Protein Extraction:
-
Culture primary neurons and treat with various concentrations of Heterophyllin B.
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (AKT1, CASP3, GSK3B, MAPK1, PTGS2) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.
-
Logical Relationship Diagram
The following diagram illustrates the logical flow from the identification of Heterophyllin B's neuro-regenerative properties to the validation of its predicted molecular targets.
Caption: Logical framework for validating Heterophyllin B's targets.
Conclusion
Heterophyllin B holds significant promise as a therapeutic agent for promoting neuronal health and regeneration. While preclinical studies have demonstrated its efficacy, rigorous validation of its direct molecular targets is a critical next step in its development. The experimental framework provided in this guide, combining biophysical, proteomic, and immunological methods, offers a comprehensive strategy for researchers to elucidate the precise mechanism of action of Heterophyllin B in neuronal cells. The validation of its predicted targets—AKT1, CASP3, GSK3B, MAPK1, and PTGS2—would not only solidify our understanding of its therapeutic potential but also pave the way for the rational design of novel neuro-regenerative therapies.
References
- 1. Heterophyllin B, a cyclopeptide from Pseudostellaria heterophylla, enhances cognitive function via neurite outgrowth and synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dose-Dependent Differential Effect of Neurotrophic Factors on In Vitro and In Vivo Regeneration of Motor and Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brain-derived neurotrophic factor stimulates neurite outgrowth in a calretinin-enriched neuronal culture system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. CETSA [cetsa.org]
- 6. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Label-based Protein Quantification Technology—iTRAQ, TMT, SILAC - Creative Proteomics [creative-proteomics.com]
- 8. Relative Quantification: iTRAQ & TMT [bpmsf.ucsd.edu]
- 9. Sample Preparation Approaches for iTRAQ Labeling and Quantitative Proteomic Analyses in Systems Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 11. bosterbio.com [bosterbio.com]
- 12. Western Blotting for Neuronal Proteins [protocols.io]
- 13. origene.com [origene.com]
- 14. m.youtube.com [m.youtube.com]
Unveiling the Ribosomal Threat: A Comparative Guide to Heterophyllin A's N-glycosidase Activity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Heterophyllin A's ribosome-inactivating capabilities, supported by experimental data and detailed protocols. This compound, a potent type 2 ribosome-inactivating protein (RIP), presents a compelling case for further investigation in therapeutic applications, particularly in oncology.
This compound exerts its cytotoxic effects through its intrinsic rRNA N-glycosidase activity, a hallmark of type 2 RIPs. This enzymatic function targets and damages ribosomes, the cell's protein synthesis machinery, leading to a cascade of events culminating in programmed cell death.[1][2] This guide delves into the specifics of this activity, offering a direct comparison with the well-characterized type 2 RIP, ricin, and providing the necessary experimental frameworks for its assessment.
Performance Snapshot: this compound vs. Ricin
To understand the potency of this compound, a quantitative comparison with ricin, a benchmark type 2 RIP, is essential. The following tables summarize the key performance indicators based on available experimental data. It is important to note that direct kinetic parameters (kcat and Km) for this compound's N-glycosidase activity are not yet publicly available.
| Parameter | This compound | Ricin A-Chain | Reference |
| Molecular Activity | Data not available | ~1500 ribosomes/minute | [3] |
| Apparent Michaelis Constant (Km) | Data not available | 0.1-0.2 µM | [3] |
| Inhibitor | IC50 (in vitro protein synthesis inhibition) | Reference |
| This compound (non-reduced) | 2.11 µg/mL | [4] |
| This compound (reduced) | 0.142 µg/mL | [4] |
| Cell Line | EC50 (this compound) | EC50 (Ricin) | Reference |
| NB100 (Neuroblastoma) | ~10⁻¹¹ M | ~10⁻¹³ M | [5] |
| T24 (Bladder Carcinoma) | ~10⁻¹¹ M | ~10⁻¹³ M | [5] |
| MCF7 (Breast Carcinoma) | ~10⁻¹¹ M | ~10⁻¹³ M | [5] |
Delving into the Mechanism: The Pathway of Ribosome Inactivation
This compound, like other type 2 RIPs, follows a well-defined pathway to induce cytotoxicity. The process begins with the B-chain of the protein binding to galactose-containing glycoproteins and glycolipids on the cell surface, facilitating its entry into the cell. Once inside, the A-chain, armed with N-glycosidase activity, targets the 28S rRNA of the large ribosomal subunit. It specifically cleaves the N-glycosidic bond of a single adenine (B156593) residue (A4324 in rat ribosomes) within a highly conserved region known as the sarcin-ricin loop (SRL).[6][7] This irreversible damage to the ribosome leads to the inhibition of protein synthesis, triggering cellular stress responses that ultimately result in apoptosis and necroptosis.[1][2]
Experimental Corner: Protocols for Activity Confirmation
The confirmation of this compound's N-glycosidase activity hinges on two key experimental approaches: the direct rRNA N-glycosidase activity assay and the indirect in vitro translation inhibition assay.
rRNA N-glycosidase Activity Assay
This assay directly visualizes the enzymatic activity of this compound on ribosomes. The protocol involves treating isolated ribosomes (typically from rabbit reticulocyte lysate) with the toxin, followed by the detection of a specific RNA fragment that is released upon aniline-catalyzed cleavage at the depurinated site.
Materials:
-
Rabbit reticulocyte lysate
-
This compound
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Urea
-
Acrylamide/bis-acrylamide solution
-
TEMED (N,N,N',N'-tetramethylethylenediamine)
-
Ammonium persulfate (APS)
-
TBE buffer (Tris/Borate/EDTA)
-
Ethidium (B1194527) bromide or other nucleic acid stain
Procedure:
-
Ribosome Treatment: Incubate rabbit reticulocyte lysate with varying concentrations of this compound at 37°C.
-
RNA Extraction: Stop the reaction and extract total RNA using proteinase K treatment followed by phenol:chloroform:isoamyl alcohol extraction and ethanol (B145695) precipitation.
-
Aniline Treatment: Resuspend the RNA pellet and treat with an acidic aniline solution. This specifically cleaves the phosphodiester backbone at the site of the missing adenine base.
-
Polyacrylamide Gel Electrophoresis (PAGE): Analyze the aniline-treated RNA on a denaturing urea-polyacrylamide gel.
-
Visualization: Stain the gel with a nucleic acid stain (e.g., ethidium bromide) and visualize under UV light. The presence of a specific, smaller RNA fragment (often referred to as the "Endo's fragment") in the this compound-treated samples confirms N-glycosidase activity.[6][8]
In Vitro Translation Inhibition Assay
This assay provides an indirect measure of N-glycosidase activity by quantifying the inhibition of protein synthesis in a cell-free system.
Materials:
-
Rabbit reticulocyte lysate in vitro translation kit
-
Luciferase mRNA (or other reporter mRNA)
-
[³⁵S]-Methionine (or other labeled amino acid)
-
This compound
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Procedure:
-
Reaction Setup: Prepare in vitro translation reactions containing rabbit reticulocyte lysate, reporter mRNA, and labeled amino acids.
-
Inhibitor Addition: Add a range of concentrations of this compound to the reactions.
-
Incubation: Incubate the reactions at 30-37°C to allow for protein synthesis.
-
Protein Precipitation: Stop the reactions and precipitate the newly synthesized, radiolabeled proteins using TCA.
-
Quantification: Collect the protein precipitate on a filter and measure the incorporated radioactivity using a scintillation counter.
-
IC50 Determination: Plot the percentage of protein synthesis inhibition against the concentration of this compound to determine the IC50 value (the concentration that inhibits protein synthesis by 50%).[9][10]
This comprehensive guide provides a foundational understanding of this compound's potent N-glycosidase activity. The provided data and protocols offer a framework for researchers to further explore its therapeutic potential and to conduct comparative studies with other ribosome-inactivating proteins. The marked cytotoxicity of this compound, even when compared to the notorious ricin, underscores its significance as a subject for continued investigation in the development of novel anti-cancer agents.
References
- 1. cris.unibo.it [cris.unibo.it]
- 2. Kinetic Methods for Studying DNA Glycosylases Functioning in Base Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of new classes of ricin toxin inhibitors by virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Heterophyllin: A New Adenia Toxic Lectin with Peculiar Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Biochemical characterization of a novel fibrinolytic enzyme from Cordyceps militaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular mechanism of drug-dependent ribosome stalling - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of the anti-proliferative effects of Heterophyllin flavone in cancer cell lines
For Immediate Release
[City, State] – December 10, 2025 – A comprehensive analysis of available preclinical data highlights the anti-proliferative effects of Heterophyllin B, a naturally occurring flavone, across a range of cancer cell lines. This guide provides a comparative overview of its efficacy against established chemotherapeutic agents, doxorubicin (B1662922) and cisplatin (B142131), and details the experimental protocols used to validate these findings. The information is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel anti-cancer compounds.
Comparative Efficacy of Heterophyllin B
Heterophyllin B has demonstrated notable cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, has been determined in several studies. The tables below summarize the IC50 values for Heterophyllin B and compare them with those of doxorubicin and cisplatin in various cancer cell lines.
Table 1: IC50 Values of Heterophyllin B in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HTB-26 | Breast Cancer | 10 - 50 |
| PC-3 | Pancreatic Cancer | 10 - 50 |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 |
| HCT116 | Colorectal Carcinoma | 22.4 |
Table 2: Comparative IC50 Values of Heterophyllin B, Doxorubicin, and Cisplatin
| Cell Line | Cancer Type | Heterophyllin B (µM) | Doxorubicin (µM) | Cisplatin (µM) |
| MCF-7 | Breast Cancer | N/A | 2.50 ± 1.76[1] | ~20 |
| HeLa | Cervical Cancer | N/A | 2.92 ± 0.57[1] | ~10-20 |
| A549 | Lung Cancer | N/A | > 20[1] | 16.48 |
| HepG2 | Hepatocellular Carcinoma | 10 - 50[2] | 12.18 ± 1.89[1] | ~10-40 |
Note: "N/A" indicates that specific data for Heterophyllin B in that cell line was not available in the reviewed sources. IC50 values for doxorubicin and cisplatin are sourced from multiple studies and may vary depending on experimental conditions.[1][2][3][4][5][6][7][8][9][10][11]
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Preliminary evidence suggests that Heterophyllin B exerts its anti-proliferative effects through the induction of apoptosis (programmed cell death) and cell cycle arrest. Studies on related compounds and initial investigations into Heterophyllin B point towards its potential to modulate key signaling pathways involved in cancer cell survival and proliferation.
One identified mechanism involves the suppression of the PI3K/Akt signaling pathway. This pathway is crucial for cell growth, survival, and proliferation, and its inhibition can lead to the activation of apoptotic processes. Additionally, the MAPK signaling pathway, which is involved in a wide range of cellular processes including proliferation and apoptosis, has been associated with Heterophyllin B's biological activity. Further research is needed to fully elucidate the precise molecular targets of Heterophyllin B within these pathways in cancer cells.
Visualizing the Pathways and Processes
To better understand the experimental workflow and the potential mechanisms of action of Heterophyllin B, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. tis.wu.ac.th [tis.wu.ac.th]
- 2. researchgate.net [researchgate.net]
- 3. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 4. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 10. researchgate.net [researchgate.net]
- 11. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Structural Analysis of Heterophyllin and Other Lectins: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structural features of the novel toxin Heterophyllin and other well-characterized lectins. This document summarizes key structural data, details relevant experimental methodologies, and visualizes comparative workflows.
Introduction to Heterophyllin and Lectins
Heterophyllin is a recently identified toxic lectin isolated from Adenia heterophylla. It is classified as a type 2 Ribosome-Inactivating Protein (RIP), a group of toxins known for their ability to inhibit protein synthesis.[1][2][3][4] Structurally, type 2 RIPs are heterodimeric proteins, composed of an enzymatic A-chain with N-glycosidase activity and a B-chain with lectin properties that binds to carbohydrates on the cell surface, facilitating the toxin's entry into the cell.[1][5][6] Heterophyllin has a molecular weight of approximately 60 kDa and consists of an A-chain of about 25 kDa and a B-chain of around 33 kDa.[1] The lectin B-chain of Heterophyllin is reported to be specific for galactose.[1]
Lectins are a diverse group of proteins characterized by their ability to specifically bind to carbohydrates.[7] They are classified into various families based on their three-dimensional structures and the architecture of their carbohydrate recognition domains (CRDs).[8] This guide will compare the known structural features of Heterophyllin with those of three well-studied lectin families: the Ricin B-chain (as a representative type 2 RIP), C-type lectins, and Jacalin-related lectins.
Comparative Structural Features
The following table summarizes the key structural and functional characteristics of Heterophyllin and the selected lectin families.
| Feature | Heterophyllin | Ricin B-chain (RTB) | C-type Lectins | Jacalin-related Lectins |
| Lectin Family | Type 2 Ribosome-Inactivating Protein (RIP) | Type 2 Ribosome-Inactivating Protein (RIP) | C-type (Calcium-dependent) | Jacalin-related |
| Source | Adenia heterophylla | Ricinus communis | Various (e.g., Human Macrophage Galactose Lectin) | Artocarpus integrifolia (Jackfruit) |
| Molecular Weight (Lectin Subunit) | ~33 kDa | ~34 kDa | ~15-20 kDa (CRD) | ~15-17 kDa (monomer) |
| Overall Structure | Heterodimer with an enzymatic A-chain | Heterodimer with an enzymatic A-chain | Typically oligomeric | Tetrameric (two dimers) |
| Lectin Subunit Fold | Likely similar to Ricin B-chain (β-trefoil) | β-trefoil fold | C-type lectin domain fold (mixed α/β) | β-prism fold |
| Carbohydrate Specificity | Galactose | Galactose, N-acetylgalactosamine | Varied (e.g., Galactose, Mannose, Fucose) | Galactose, Mannose |
| Carbohydrate Recognition Domain (CRD) | Putative galactose-binding sites | Two galactose-binding sites per chain | Calcium-dependent CRD | CRD within the β-prism structure |
| Key Residues in CRD | Unknown | Asp, Gln, and an aromatic residue are crucial for galactose binding.[9] | EPN (mannose), QPD (galactose) motifs are common.[10] | Gly, Tyr, Trp, Asp are important for carbohydrate binding.[11] |
Detailed Structural Insights
Heterophyllin
As a newly discovered lectin, detailed 3D structural data for Heterophyllin is not yet publicly available. However, its classification as a galactose-specific type 2 RIP allows for informed inferences about its structure, likely sharing similarities with the well-characterized Ricin B-chain.
Ricin B-chain (RTB)
The Ricin B-chain is a quintessential example of a lectin subunit from a type 2 RIP.[12][13] Its structure is characterized by a β-trefoil fold, which creates two distinct carbohydrate-binding sites. Each binding site forms a shallow cleft where galactose binds. The specificity for galactose is determined by hydrogen bonds between the C3 and C4 hydroxyls of the sugar and the side chains of aspartate and glutamine residues, as well as stacking interactions with an aromatic ring.[9]
C-type Lectins
C-type lectins are a large and diverse family of animal lectins that require calcium for their carbohydrate-binding activity.[14][15] Their CRDs have a characteristic fold composed of α-helices and β-sheets.[16] The carbohydrate specificity of C-type lectins is often determined by specific amino acid motifs, such as the EPN (Glu-Pro-Asn) motif for mannose-binding and the QPD (Gln-Pro-Asp) motif for galactose-binding.[10] These residues, along with the bound calcium ion, coordinate with the hydroxyl groups of the target sugar.[14][16]
Jacalin-related Lectins
Jacalin, a lectin from jackfruit seeds, is the prototype for this family.[17] These lectins exhibit a unique β-prism fold, formed by three four-stranded β-sheets.[7] A notable feature of some jacalin-related lectins is their ability to bind both galactose and mannose, which is attributed to the flexibility of the carbohydrate-binding site within the β-prism structure.[18]
Experimental Protocols
The characterization of lectin structures and their carbohydrate-binding properties relies on a combination of biochemical and biophysical techniques.
Protein Purification and Characterization
-
Method: Affinity chromatography is a primary method for purifying lectins, using a resin with the specific carbohydrate ligand immobilized on it. The purified lectin's molecular weight and subunit composition are then determined by SDS-PAGE under reducing and non-reducing conditions.
-
Example: Heterophyllin was purified from the caudex of A. heterophylla, and its molecular weight was determined by SDS-PAGE, showing a 60 kDa band that resolved into 25 kDa and 33 kDa subunits under reducing conditions.[1]
Determination of 3D Structure
-
Method: X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the principal techniques used to determine the three-dimensional structure of proteins at atomic resolution.
-
Protocol Outline (X-ray Crystallography):
-
Crystallize the purified lectin, often in complex with its carbohydrate ligand.
-
Collect X-ray diffraction data from the crystals.
-
Process the diffraction data and solve the phase problem.
-
Build and refine the atomic model of the lectin structure.
-
Analysis of Carbohydrate-Binding Specificity
-
Method: Hemagglutination inhibition assays, isothermal titration calorimetry (ITC), and glycan microarrays are commonly used to determine the carbohydrate-binding specificity and affinity of lectins.
-
Protocol Outline (Hemagglutination Inhibition Assay):
-
Determine the minimum concentration of the lectin required to cause agglutination of red blood cells.
-
Pre-incubate the lectin with various carbohydrates at different concentrations.
-
Add the red blood cells and observe the inhibition of agglutination. The carbohydrate that inhibits agglutination at the lowest concentration is considered the most specific ligand.
-
Visualization of Comparative Analysis Workflow
The following diagram illustrates a typical workflow for the comparative structural analysis of a new lectin like Heterophyllin.
Caption: Workflow for the comparative structural analysis of a novel lectin.
Signaling Pathways and Logical Relationships
The following diagram illustrates the general mechanism of action for a type 2 RIP like Heterophyllin, highlighting the role of the lectin B-chain.
Caption: Mechanism of action for a type 2 RIP, highlighting the lectin's role.
References
- 1. mdpi.com [mdpi.com]
- 2. Heterophyllin: A New Adenia Toxic Lectin with Peculiar Biological Properties [cris.unibo.it]
- 3. Heterophyllin: A New Adenia Toxic Lectin with Peculiar Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heterophyllin: A New Adenia Toxic Lectin with Peculiar Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Ribosome-Inactivating and Related Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure and carbohydrate recognition by the non-mitogenic lectin horcolin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lectin structures: classification based on the 3-D structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure of ricin B-chain at 2.5 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Human Lectins, Their Carbohydrate Affinities and Where to Find Them - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ricin - Wikipedia [en.wikipedia.org]
- 13. Structure and evolution of ricin B chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Functional Diversity of Novel Lectins with Unique Structural Features in Marine Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structural Aspects of Carbohydrate Recognition Mechanisms of C-Type Lectins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. uniprot.org [uniprot.org]
- 18. Structural basis for the unusual carbohydrate-binding specificity of jacalin towards galactose and mannose - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Heterophyllin A
Disclaimer: No specific Safety Data Sheet (SDS) for Heterophyllin A is readily available. The following procedures are based on the SDS for the closely related compound, Heterophyllin B, and general laboratory chemical safety guidelines. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific disposal requirements and conduct a site-specific risk assessment before handling this compound.
This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its potential hazards and to use appropriate personal protective equipment (PPE). Based on data for the related compound Heterophyllin B, skin and eye irritation are primary concerns.[1]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles with side-shields.[1]
-
Hand Protection: Protective gloves.[1]
-
Skin and Body Protection: Impervious clothing, such as a lab coat.[1]
-
Respiratory Protection: A suitable respirator should be used, especially when handling the compound in powdered form.[1]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] An accessible safety shower and eye wash station are mandatory.[1]
Spill and Contamination Cleanup Protocol
In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Secure the Area: Alert personnel in the vicinity and restrict access to the spill area.
-
Ensure Proper Ventilation: Work in a well-ventilated area or a fume hood.
-
Don Appropriate PPE: Wear the recommended PPE before attempting to clean the spill.
-
Contain the Spill: For powdered spills, avoid creating dust. For solutions, absorb with an inert, non-combustible absorbent material like vermiculite (B1170534) or sand.
-
Collect the Waste: Carefully collect the spilled material and absorbent into a designated, labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent (e.g., alcohol), followed by soap and water.
-
Dispose of Contaminated Materials: All materials used for cleanup, including gloves and wipes, must be disposed of as hazardous waste.
This compound Disposal Procedure
Disposal of this compound and its contaminated materials must adhere to local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.
Step-by-Step Disposal:
-
Waste Segregation:
-
Solid Waste: Collect unused or waste this compound powder in a clearly labeled, sealed container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed waste container.
-
Contaminated Labware: Disposable labware (e.g., pipette tips, tubes) that has come into contact with this compound should be collected in a designated hazardous waste container.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (e.g., "Skin and Eye Irritant").
-
Storage: Store waste containers in a designated, secure, and well-ventilated secondary containment area while awaiting pickup.
-
Professional Disposal: Contact your institution's EHS department or a licensed professional waste disposal service for final disposal.[2] The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber, after dissolving or mixing the material with a combustible solvent.[2]
Summary of Heterophyllin B Safety and Disposal Data
The following table summarizes key information from the Safety Data Sheet for Heterophyllin B, which may be applicable to this compound.
| Parameter | Information | Source |
| GHS Hazard Classification | Skin corrosion/irritation (Category 2), Serious eye damage/eye irritation (Category 2A) | [1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents | [1] |
| First Aid: Skin Contact | Wash with plenty of soap and water.[1] | [1] |
| First Aid: Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |
| Recommended Extinguishing Media | Water spray, dry chemical, foam, and carbon dioxide. | [1] |
| Professional Disposal Method | Contact a licensed professional waste disposal service. Dissolve or mix with a combustible solvent and burn in a chemical incinerator. | [2] |
Experimental Workflow and Disposal Decision Diagram
The following diagram illustrates the decision-making process for the proper handling and disposal of this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
Essential Safety and Logistical Information for Handling Heterophyllin A
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling Heterophyllin compounds, which are potent toxins. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the environment.
Hazard Identification and Risk Assessment
Heterophyllin is a ribosome-inactivating protein (RIP), a type of plant toxin that inhibits protein synthesis, leading to cell death.[1] Studies have shown that it can eliminate cell viability at nanomolar concentrations.[1][2][3] Due to its high toxicity, a comprehensive risk assessment must be performed before any handling. This assessment should identify potential routes of exposure (inhalation, skin contact, ingestion, injection), the quantities being used, and the procedures to be performed.
A Safety Data Sheet (SDS) for Heterophyllin B indicates that it can cause skin and serious eye irritation.[4]
Personal Protective Equipment (PPE)
The use of appropriate PPE is the final and critical barrier against exposure. The following PPE is mandatory when handling Heterophyllin compounds:
-
Gloves: Double gloving with powder-free, chemical-resistant gloves is required.[5][6] The outer glove should be removed and disposed of within the containment area (e.g., inside the biological safety cabinet).[5] Gloves should be changed regularly (e.g., every 30-60 minutes) or immediately if contaminated or damaged.[5]
-
Gowns: A disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs is required.[6][7]
-
Eye and Face Protection: Safety goggles with side shields or a full-face shield must be worn to protect against splashes.[4][7]
-
Respiratory Protection: A suitable respirator (e.g., an N95 or higher) should be used, especially when handling the powdered form of the compound or if there is a risk of aerosol generation.[4][8] All respiratory protection should be part of a comprehensive respiratory protection program that includes fit testing.
-
Shoe Covers: Disposable shoe covers should be worn in the designated handling area to prevent the tracking of contamination.[5]
Engineering Controls
All work with Heterophyllin compounds should be conducted in a designated area with restricted access.
-
Primary Containment: A certified Class II Biological Safety Cabinet (BSC) or a glove box should be used for all manipulations of Heterophyllin, including weighing, reconstituting, and aliquoting.[5]
-
Ventilation: The laboratory should have adequate ventilation with negative pressure relative to surrounding areas.[4]
-
Safety Equipment: A safety shower and eyewash station must be readily accessible.[4]
Operational Plan for Handling Heterophyllin
A clear and detailed standard operating procedure (SOP) is essential.
4.1. Preparation and Handling
-
Restricted Access: Ensure only trained and authorized personnel are present in the designated handling area.
-
Pre-Handling Check: Verify that the BSC is functioning correctly and that all necessary PPE and spill cleanup materials are available.
-
Donning PPE: Put on all required PPE in the correct order before entering the handling area.
-
Handling inside BSC: Perform all manipulations with Heterophyllin deep within the BSC. Use disposable, plastic-backed absorbent pads on the work surface to contain any potential spills.
-
Avoid Aerosol Generation: Use techniques that minimize the creation of aerosols. For powdered compounds, carefully open containers and slowly add solvent.
-
Labeling: Clearly label all containers with the compound name, concentration, and hazard warning.
4.2. Decontamination and Cleaning
-
All surfaces and equipment potentially contaminated with Heterophyllin should be decontaminated. A freshly prepared solution of sodium hypochlorite (B82951) (bleach) is often effective against protein toxins, but its compatibility with surfaces and equipment must be verified.
-
Decontaminate all disposable items before they are removed from the BSC.
Disposal Plan
All waste generated from handling Heterophyllin is considered hazardous and must be disposed of according to institutional and local regulations.
-
Solid Waste: All contaminated solid waste (e.g., gloves, gowns, pipette tips, tubes) should be collected in a clearly labeled, leak-proof, puncture-resistant container.
-
Liquid Waste: Liquid waste containing Heterophyllin should be chemically inactivated before disposal. Consult your institution's safety guidelines for appropriate inactivation methods.
-
Sharps: All contaminated sharps must be disposed of in a designated sharps container.
Emergency Procedures
-
Skin Exposure: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek medical attention.[4][8]
-
Eye Exposure: Immediately flush the eyes with a large volume of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][8]
-
Inhalation: Move the individual to fresh air and seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]
-
Spill: Evacuate the area. If the spill is contained within the BSC, decontaminate it following established procedures. For spills outside the BSC, follow your institution's emergency spill response plan for potent toxins.
Quantitative Data
The following table summarizes the available cytotoxicity data for Heterophyllin. This data highlights the high toxicity of the compound.
| Cell Line | EC₅₀ (Molar) | Exposure Time |
| NB100 (neuroblastoma) | ~10⁻¹¹ | 72 hours |
| T24 (bladder carcinoma) | ~10⁻¹¹ | 72 hours |
| MCF7 (breast carcinoma) | ~10⁻¹¹ | 72 hours |
| EC₅₀ is the concentration of a drug that gives a half-maximal response. | ||
| Data sourced from Bortolotti et al., 2024.[9] |
Experimental Protocols
A specific experimental protocol for "Heterophyllin A" is not available. The following is a generalized protocol for the purification of Heterophyllin lectin, which provides insight into the types of procedures that may be involved.
Purification of Adenia heterophylla Lectin [9]
-
Extraction: The crude extract from Adenia heterophylla caudex is prepared.
-
Chromatography: The extract is purified by chromatography on an acid-treated Sepharose CL-6B column.
-
Elution: Unretained proteins are washed from the column. The lectin is then eluted with a 0.5 M galactose solution.
-
Analysis: The eluted fractions are analyzed by SDS-PAGE to confirm the purity and molecular weight of the protein.
Visualizations
Below is a diagram illustrating the general workflow for safely handling potent compounds like Heterophyllin.
Caption: Workflow for Handling Heterophyllin.
References
- 1. Heterophyllin: A New Adenia Toxic Lectin with Peculiar Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heterophyllin: A New Adenia Toxic Lectin with Peculiar Biological Properties [cris.unibo.it]
- 3. researchgate.net [researchgate.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. pppmag.com [pppmag.com]
- 6. osha.gov [osha.gov]
- 7. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sinophytochem.com [sinophytochem.com]
- 9. mdpi.com [mdpi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
